Product packaging for Orphanin FQ(1-11)(Cat. No.:)

Orphanin FQ(1-11)

Cat. No.: B171971
M. Wt: 1098.2 g/mol
InChI Key: BBTOUBACUUPBRQ-KCKZSKPYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orphanin FQ(1-11), also known as Orphanin FQ(1-11), is a useful research compound. Its molecular formula is C49H75N15O14 and its molecular weight is 1098.2 g/mol. The purity is usually 95%.
The exact mass of the compound Orphanin FQ (1-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Orphanin FQ(1-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orphanin FQ(1-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H75N15O14 B171971 Orphanin FQ(1-11)

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTOUBACUUPBRQ-KCKZSKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N15O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Orphanin FQ(1-11): A Technical Guide to its Function and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orphanin FQ(1-11) (OFQ(1-11)), the N-terminal undecapeptide fragment of Orphanin FQ/Nociceptin (N/OFQ), is a potent and selective agonist for the Nociceptin receptor (NOP), a G protein-coupled receptor belonging to the opioid receptor superfamily. Unlike classical opioids, OFQ(1-11) exhibits no significant affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors. This fragment demonstrates significant biological activity, including analgesic properties, and its endogenous processing from the full-length N/OFQ peptide suggests a potential physiological role. This technical guide provides a comprehensive overview of the core pharmacology of OFQ(1-11), including its binding affinity, functional efficacy, signaling pathways, and the experimental methodologies used for its characterization.

Core Properties of Orphanin FQ(1-11)

Orphanin FQ(1-11) is a peptide fragment comprised of the first 11 amino acids of the 17-amino acid neuropeptide N/OFQ. The presence of basic amino acid pairs in the full N/OFQ sequence suggests that it may be endogenously processed into smaller, active fragments like OFQ(1-11)[1].

PropertyValueReference
Amino Acid Sequence F-G-G-F-T-G-A-R-K-S-A[1]
Molecular Weight 1098.2 g/mol
Chemical Formula C₄₉H₇₅N₁₅O₁₄

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of Orphanin FQ(1-11) and its parent peptide, N/OFQ, at the NOP receptor.

Table 2.1: Receptor Binding Affinity
LigandReceptorPreparationRadioligandKᵢ (nM)Reference
Orphanin FQ(1-11) NOP (ORL-1)Recombinant[³H]N/OFQ55
Orphanin FQ(1-11) µ, δ, κ OpioidRecombinantVarious>1000
N/OFQ NOP (ORL-1)Mouse Brain[¹²⁵I]N/OFQ<1 (High affinity site)
N/OFQ NOP (ORL-1)Mouse Brain[¹²⁵I]N/OFQ~0.9 (Low affinity site)
Table 2.2: Functional Activity
LigandAssayPreparationParameterValueReference
Orphanin FQ(1-11) cAMP AccumulationMouse Brain HomogenateIC₅₀≤ 1 nM
N/OFQ cAMP AccumulationMouse Brain HomogenateIC₅₀≤ 1 nM
[Tyr¹⁰]N/OFQ(1-11) GIRK Current ActivationRat vlPAG SlicesEC₅₀8.98 µM

NOP Receptor Signaling Pathway

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular events characteristic of a Gi/o-coupled G protein-coupled receptor (GPCR).

NOP_Signaling_Pathway OFQ_1_11 Orphanin FQ(1-11) NOP_Receptor NOP Receptor (ORL-1) OFQ_1_11->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel Inwardly Rectifying K⁺ Channels (GIRK) G_beta_gamma->K_Channel Activates MAPK_Pathway MAP Kinase Pathway (e.g., ERK1/2) G_beta_gamma->MAPK_Pathway Activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release Ca_Channel->Cellular_Response K_Channel->Cellular_Response MAPK_Pathway->Cellular_Response

NOP Receptor Signaling Cascade

Experimental Protocols

This section details the methodologies for key experiments used to characterize Orphanin FQ(1-11).

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the NOP receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes (e.g., CHO-hNOP or brain tissue) Incubate Incubate membranes, radioligand, and competitor at 25°C for 60-90 min Membrane_Prep->Incubate Ligand_Prep Prepare serial dilutions of Orphanin FQ(1-11) (competitor) Ligand_Prep->Incubate Radioligand_Prep Prepare fixed concentration of radioligand (e.g., [³H]N/OFQ) Radioligand_Prep->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Quantify Quantify radioactivity on filters using liquid scintillation counting Wash->Quantify Analyze Perform non-linear regression to determine IC₅₀ and calculate Kᵢ Quantify->Analyze

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., mouse brain) or cells expressing the NOP receptor (e.g., CHO-hNOP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Components:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: A fixed concentration of a high-affinity NOP receptor radioligand, such as [³H]N/OFQ (e.g., 0.5 nM).

    • Competitor: Increasing concentrations of Orphanin FQ(1-11) (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled NOP agonist (e.g., 1 µM N/OFQ).

  • Incubation: Combine the membrane preparation (50-100 µg protein), radioligand, and competitor in a total volume of 0.5-1.0 mL. Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Inhibition of cAMP Accumulation

This protocol, based on the findings of Rossi et al. (1997b), measures the ability of OFQ(1-11) to inhibit adenylyl cyclase activity.

Detailed Methodology:

  • Tissue Preparation: Prepare mouse brain homogenates as described for the radioligand binding assay.

  • Assay Components:

    • Assay Buffer: Typically a Krebs-Ringer-HEPES buffer.

    • Adenylyl Cyclase Stimulator: Forskolin (e.g., 10 µM) is used to stimulate cAMP production.

    • Phosphodiesterase Inhibitor: A compound like IBMX (e.g., 1 mM) is included to prevent the degradation of cAMP.

    • Agonist: Increasing concentrations of Orphanin FQ(1-11) or N/OFQ.

  • Incubation: Pre-incubate the brain homogenate with the agonist for a short period (e.g., 10 minutes) at 30°C. Initiate the reaction by adding forskolin and incubate for a further 10-15 minutes.

  • Termination and Lysis: Stop the reaction by adding a solution like ice-cold ethanol or by heat inactivation. Lyse the cells to release the accumulated cAMP.

  • Quantification: Measure the concentration of cAMP using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Use non-linear regression to determine the IC₅₀ value.

In Vivo Behavioral Assay: Tail-Flick Test

This assay is used to assess the analgesic properties of Orphanin FQ(1-11) in animal models.

Detailed Methodology:

  • Animal Model: Typically, male CD-1 mice are used.

  • Drug Administration: Administer Orphanin FQ(1-11) via intracerebroventricular (i.c.v.) injection. A range of doses is typically tested.

  • Apparatus: A tail-flick analgesia meter, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

  • Procedure:

    • Determine the baseline tail-flick latency for each mouse before drug administration. This is the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • At various time points after OFQ(1-11) administration (e.g., 15, 30, 60 minutes), re-measure the tail-flick latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of OFQ(1-11) to a vehicle control.

Discussion and Future Directions

Orphanin FQ(1-11) is a potent and selective agonist at the NOP receptor, exhibiting comparable efficacy to the full-length N/OFQ peptide in inhibiting adenylyl cyclase. Its analgesic effects in mice, despite its poor affinity for classical opioid receptors, highlight the distinct pharmacology of the NOP receptor system.

An intriguing finding is the identification of a novel high-affinity binding site in mouse brain using a radiolabeled analog of OFQ(1-11), [¹²⁵I][Tyr¹⁰]OFQ/N(1-11). This site displays a pharmacological profile distinct from the canonical NOP receptor, suggesting the potential for receptor subtypes or interacting proteins that warrant further investigation.

For drug development professionals, the potent and selective nature of OFQ(1-11) and other NOP receptor agonists presents a promising avenue for the development of novel analgesics that may lack the side effects associated with classical opioids. Further research into the structure-activity relationships of OFQ(1-11) and the development of non-peptide mimetics could lead to the discovery of new therapeutic agents for pain management and potentially other neurological disorders.

References

An In-depth Technical Guide on the Core Mechanism of Action of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ(1-11), the N-terminal undecapeptide fragment of Orphanin FQ/Nociceptin (OFQ/N), is a pharmacologically active neuropeptide that has garnered significant interest within the scientific community. As a potent agonist of the Nociceptin receptor (NOP), a G protein-coupled receptor with structural homology to classical opioid receptors, Orphanin FQ(1-11) plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and locomotion. This technical guide provides a comprehensive overview of the core mechanism of action of Orphanin FQ(1-11), detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Receptor Binding and Affinity

Orphanin FQ(1-11) exerts its biological effects primarily through its interaction with the NOP receptor (also known as ORL-1 or OP4). While it is a fragment of the full-length 17-amino acid peptide OFQ/N, it retains a high affinity for the NOP receptor. However, unlike its parent peptide, Orphanin FQ(1-11) displays negligible affinity for the classical opioid receptors (μ, δ, and κ).[1]

Interestingly, studies utilizing a radiolabeled analog, [125I][Tyr10]OFQ/N(1-11), have identified a novel high-affinity binding site in the mouse brain that is distinct from the canonical NOP receptor and traditional opioid receptors.[2] This finding suggests the potential for a yet-to-be-characterized receptor or a specific splice variant of the NOP receptor that exhibits unique pharmacological properties. The selectivity profile of this novel site shows moderate affinity for some opioids, indicating a pharmacological profile intermediate between opioid and NOP receptors.[2]

Quantitative Binding Data

The binding affinities of Orphanin FQ(1-11) and its analogs for the NOP receptor have been quantified in various studies. The following table summarizes key binding parameters.

CompoundReceptor/TissueAssay TypeKi (nM)KD (pM)Bmax (fmol/mg protein)Reference
Orphanin FQ(1-11)Human NOP Receptor (recombinant)Radioligand Binding55--[1]
[125I][Tyr10]OFQ/N(1-11)Mouse BrainRadioligand Binding-23443[2]

Core Signaling Pathways

Upon binding to the NOP receptor, Orphanin FQ(1-11) initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptor activation. The primary mechanisms include the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Adenylyl Cyclase and cAMP Accumulation

A hallmark of NOP receptor activation by Orphanin FQ(1-11) is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes. This inhibitory effect is a direct consequence of the activation of the Gαi/o subunit of the heterotrimeric G protein.

OFQ_1_11 Orphanin FQ(1-11) NOP_R NOP Receptor OFQ_1_11->NOP_R Binds G_protein Gαi/o βγ NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Inhibition of cAMP Pathway by Orphanin FQ(1-11).
Modulation of Ion Channel Activity

Orphanin FQ(1-11) significantly modulates neuronal excitability by acting on key ion channels. This is primarily mediated by the Gβγ subunit of the activated G protein.

  • Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The binding of Gβγ to GIRK channels leads to their opening, causing an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult to generate an action potential and thus reducing neuronal firing.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits high-voltage-activated N-type and P/Q-type calcium channels. This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.

OFQ_1_11 Orphanin FQ(1-11) NOP_R NOP Receptor OFQ_1_11->NOP_R Binds G_protein Gαi/o βγ NOP_R->G_protein Activates G_betagamma Gβγ G_protein->G_betagamma Dissociates GIRK GIRK Channel G_betagamma->GIRK Activates VGCC VGCC G_betagamma->VGCC Inhibits K_ion K+ GIRK->K_ion Efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmitter_Release Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->VGCC

Modulation of Ion Channels by Orphanin FQ(1-11).
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the NOP receptor by its agonists, including likely Orphanin FQ(1-11), can also lead to the phosphorylation and activation of members of the MAPK family, such as extracellular signal-regulated kinase (ERK). This signaling cascade is more complex and can be mediated through both G protein-dependent and β-arrestin-dependent pathways. The activation of MAPK pathways can influence a variety of long-term cellular processes, including gene expression and neuroplasticity.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of Orphanin FQ(1-11).

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of Orphanin FQ(1-11) for its receptors.

  • Principle: A radiolabeled ligand (e.g., [3H]-Nociceptin or [125I][Tyr10]OFQ/N(1-11)) is incubated with a preparation of cell membranes expressing the receptor of interest. The ability of unlabeled Orphanin FQ(1-11) to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).

  • Methodology:

    • Membrane Preparation: Cells or tissues expressing the NOP receptor are homogenized and centrifuged to isolate the membrane fraction.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Orphanin FQ(1-11) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgSO4 and BSA).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that displaces 50% of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.

Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and Orphanin FQ(1-11) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay.
cAMP Accumulation Assays

These functional assays are used to confirm the Gi/o-coupled nature of the NOP receptor and the inhibitory effect of Orphanin FQ(1-11) on adenylyl cyclase activity.

  • Principle: Intracellular cAMP levels are measured in cells expressing the NOP receptor following stimulation with an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of Orphanin FQ(1-11).

  • Methodology:

    • Cell Culture: Cells stably expressing the NOP receptor are cultured in appropriate media.

    • Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by co-treatment with forskolin and varying concentrations of Orphanin FQ(1-11).

    • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a competitive immunoassay, such as a LANCE Ultra cAMP assay, which is based on time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: The concentration-response curve for Orphanin FQ(1-11) inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.

Calcium Mobilization Assays

These assays are employed to indirectly measure Gi/o-protein activation by using a chimeric G protein that couples to the phospholipase C (PLC) pathway.

  • Principle: Cells are co-transfected with the NOP receptor and a chimeric G protein (e.g., Gαqi5) that redirects the Gi/o signal to the Gq pathway, leading to an increase in intracellular calcium. This calcium increase is detected using a fluorescent calcium indicator.

  • Methodology:

    • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

    • Stimulation: The baseline fluorescence is recorded before the addition of Orphanin FQ(1-11).

    • Detection: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorometric imaging plate reader or a confocal microscope.

    • Data Analysis: The concentration-response curve for Orphanin FQ(1-11)-induced calcium mobilization is generated to determine the EC50.

Whole-Cell Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in individual neurons in response to Orphanin FQ(1-11).

  • Principle: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a neuron, and the membrane is ruptured to gain electrical access to the cell's interior. The current flowing through the ion channels is then measured while the membrane potential is held constant (voltage-clamp).

  • Methodology for GIRK Channel Recording:

    • Slice Preparation: Brain slices containing the region of interest are prepared.

    • Recording: A neuron is patched, and the membrane potential is held at a negative potential (e.g., -60 mV).

    • Drug Application: Orphanin FQ(1-11) is applied to the bath solution.

    • Measurement: The outward current induced by the activation of GIRK channels is recorded. The current-voltage relationship can be determined by applying a series of voltage steps.

  • Methodology for VGCC Recording:

    • Recording: The neuron is held at a depolarized potential to inactivate sodium and potassium channels, and calcium currents are elicited by depolarizing voltage steps.

    • Drug Application: Orphanin FQ(1-11) is applied to the bath.

    • Measurement: The reduction in the amplitude of the calcium current is measured.

Western Blotting for MAPK Phosphorylation

This technique is used to assess the activation of MAPK signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated (activated) form of a MAPK, such as p-ERK.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with Orphanin FQ(1-11) for various times, then lysed to extract the proteins.

    • SDS-PAGE and Transfer: Protein samples are run on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the phosphorylated form of the target MAPK. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using a chemiluminescent substrate. The membrane can be stripped and re-probed for total MAPK as a loading control.

    • Quantification: The band intensities are quantified to determine the change in phosphorylation levels.

Summary of Quantitative Functional Data

The functional potency of Orphanin FQ(1-11) and its analogs has been determined in various in vitro assays.

CompoundAssay TypeCell/TissueEC50 (µM)Reference
[Tyr10]N/OFQ(1-11)GIRK Current ActivationRat vlPAG Slices8.98

Conclusion

Orphanin FQ(1-11) is a potent and selective agonist of the NOP receptor, initiating a canonical Gi/o-protein signaling cascade. Its primary mechanisms of action involve the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels, specifically the activation of GIRK channels and inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Furthermore, evidence suggests the involvement of MAPK signaling pathways, which may mediate longer-term cellular effects. The existence of a novel high-affinity binding site for an Orphanin FQ(1-11) analog opens up new avenues for research into the complexities of the nociceptin system. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed in this guide, is essential for the rational design and development of novel therapeutics targeting the NOP receptor for a range of clinical applications.

References

Orphanin FQ(1-11) as a NOP Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orphanin FQ/Nociceptin (N/OFQ) is an endogenous 17-amino acid neuropeptide that is the cognate ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family.[1][2] While structurally related to classical opioid receptors (μ, δ, and κ), the NOP receptor possesses a unique pharmacological profile, notably its lack of affinity for traditional opioid ligands like morphine.[3][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, learning, memory, and immune response.[5]

Orphanin FQ(1-11) (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala) is a truncated peptide fragment of the full-length N/OFQ. Due to the presence of basic amino acid pairs in the parent peptide, such fragments may be generated through endogenous processing. Orphanin FQ(1-11) retains significant biological activity, acting as a potent and selective agonist at the NOP receptor. This makes it a valuable pharmacological tool for elucidating the function of the NOP receptor system and for investigating the structure-activity relationships of NOP receptor ligands. This guide provides a comprehensive technical overview of Orphanin FQ(1-11), focusing on its binding characteristics, functional activity, receptor signaling, and the experimental protocols used for its characterization.

Quantitative Data: Binding and Functional Profile

Orphanin FQ(1-11) is characterized by its high affinity and selectivity for the NOP receptor over classical opioid receptors. Its functional profile is that of a potent agonist.

Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Studies have consistently shown that Orphanin FQ(1-11) binds potently to the NOP receptor (also known as ORL-1) while displaying negligible affinity for μ, δ, and κ opioid receptors.

Ligand Receptor Binding Affinity (Ki) Reference
Orphanin FQ(1-11)NOP (ORL-1)55 nM
Orphanin FQ(1-11)μ Opioid>1000 nM
Orphanin FQ(1-11)δ Opioid>1000 nM
Orphanin FQ(1-11)κ Opioid>1000 nM

Table 1: Binding affinity and selectivity of Orphanin FQ(1-11).

Functional Potency and Efficacy

As a NOP receptor agonist, Orphanin FQ(1-11) initiates downstream intracellular signaling upon binding. Its functional activity is assessed through assays that measure G-protein activation or second messenger modulation. While specific EC50 values for the native (1-11) fragment are not detailed in the provided results, a closely related analog, [Tyr10]N/OFQ(1-11), has been characterized as a full agonist, albeit less potent than the full-length N/OFQ peptide. Orphanin FQ(1-11) itself is described as pharmacologically active with a potency comparable to the parent N/OFQ in vivo.

Ligand Assay Type Parameter Value Efficacy vs. N/OFQ Reference
[Tyr10]N/OFQ(1-11)GIRK Current Induction (rat vlPAG neurons)EC508.98 μMEqui-efficacious
[Tyr10]N/OFQ(1-11)cAMP Accumulation Inhibition (HEK293 cells)-Full Agonist-

Table 2: Functional activity of an Orphanin FQ(1-11) analog. Note: vlPAG refers to ventrolateral periaqueductal gray.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like Orphanin FQ(1-11) triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.

  • G-Protein Coupling: The agonist-bound NOP receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channel activity. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx. Both actions lead to a reduction in neuronal excitability and neurotransmitter release.

  • MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.

  • Receptor Desensitization and Internalization: Following prolonged agonist stimulation, the receptor is phosphorylated, which facilitates the binding of β-arrestin. This leads to receptor desensitization (uncoupling from G-proteins) and internalization, a process that regulates the overall signaling response.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand_node ligand_node receptor_node receptor_node gprotein_node gprotein_node effector_node effector_node secondmessenger_node secondmessenger_node ionchannel_node ionchannel_node pathway_node pathway_node outcome_node outcome_node OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds G_protein Gi/o Protein (GDP-bound) NOP->G_protein Activates MAPK MAPK Pathway NOP->MAPK G_alpha Gαi/o (GTP) G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel GIRK K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits Neuronal_Inhibition ↓ Neuronal Excitability ↓ Neurotransmitter Release K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

NOP Receptor Signaling Cascade

Experimental Protocols

The characterization of Orphanin FQ(1-11) and other NOP ligands relies on standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Orphanin FQ(1-11).

Materials:

  • Cell Membranes: From CHO or HEK293 cells stably expressing the human NOP receptor.

  • Radioligand: A high-affinity NOP receptor ligand labeled with a radioisotope (e.g., [³H]-Nociceptin or an iodinated analog).

  • Test Ligand: Orphanin FQ(1-11) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled NOP agonist (e.g., N/OFQ) to saturate all specific binding sites.

  • Assay Buffer: Typically Tris-HCl buffer with additives like MgCl₂.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To quantify radioactivity.

Methodology:

  • Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare serial dilutions of Orphanin FQ(1-11).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test ligand (or buffer for total binding, or non-specific control).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Orphanin FQ(1-11) to generate a competition curve. The IC50 (concentration of ligand that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay provides a direct measure of G-protein activation following receptor stimulation. Agonist binding facilitates the exchange of GDP for [³⁵S]GTPγS, a non-hydrolyzable GTP analog, on the Gα subunit.

Objective: To determine the potency (EC50) and efficacy of Orphanin FQ(1-11) in activating G-proteins via the NOP receptor.

Materials:

  • Cell Membranes: From cells expressing the NOP receptor.

  • [³⁵S]GTPγS: Radiolabeled GTP analog.

  • GDP: To ensure G-proteins are in their inactive, GDP-bound state at baseline.

  • Test Agonist: Orphanin FQ(1-11) at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂ and NaCl.

  • Filtration System and Scintillation Counter.

Methodology:

  • Reaction Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of Orphanin FQ(1-11).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptors.

  • Initiation: Initiate the G-protein activation by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate for an additional 60 minutes at 30°C with gentle shaking to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Termination and Filtration: Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to generate a concentration-response curve, from which EC50 and Emax (maximal effect) values are derived.

GTPgS_Assay_Workflow reagent_node reagent_node step_node step_node quant_node quant_node analysis_node analysis_node A 1. Prepare Reagents - NOP Membranes - GDP - Orphanin FQ(1-11) dilutions B 2. Plate Setup Combine membranes, GDP, and agonist in 96-well plate A->B C 3. Pre-incubation (30°C for 15-30 min) B->C D 4. Initiate Reaction Add [³⁵S]GTPγS C->D E 5. Incubation (30°C for 60 min) D->E F 6. Terminate & Filter Rapid filtration through filter plate E->F G 7. Wash Filters (3x with ice-cold buffer) F->G H 8. Quantify Scintillation Counting G->H I 9. Data Analysis Generate dose-response curve Calculate EC50 and Emax H->I

References

An In-depth Technical Guide to the Structure and Sequence of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and pharmacological properties of Orphanin FQ(1-11), a significant fragment of the endogenous neuropeptide Orphanin FQ/Nociceptin (N/OFQ). This document delves into its binding characteristics, functional activity, and the signaling pathways it modulates, offering detailed experimental methodologies for its study.

Core Structure and Sequence

Orphanin FQ(1-11), also known as Nociceptin(1-11), is a hendecapeptide, a truncated form of the 17-amino acid neuropeptide N/OFQ. The processing of the full-length peptide at pairs of basic amino acid residues can lead to the formation of such shorter, pharmacologically active fragments.[1]

Amino Acid Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala[2][3]

One-Letter Code: FGGFTGARKSA[2][4]

Molecular Formula: C₄₉H₇₅N₁₅O₁₄

Molecular Weight: 1098.2 Da

The N-terminal phenylalanine residue is crucial for its biological activity, a feature that distinguishes it from classical opioid peptides which typically possess a tyrosine residue at this position.

Pharmacological Profile and Quantitative Data

Orphanin FQ(1-11) is a potent agonist at the Nociceptin/Orphanin FQ peptide (NOP) receptor, formerly known as opioid receptor-like 1 (ORL-1). It exhibits high selectivity for the NOP receptor with negligible affinity for the classical opioid receptors (μ, δ, and κ). This selectivity makes it a valuable tool for elucidating the specific physiological roles of the NOP receptor system. Despite its poor affinity in some initial binding assays, it demonstrates pharmacological activity in vivo, suggesting the existence of high-affinity binding sites or distinct receptor subtypes.

Ligand/AnalogReceptor TargetAssay TypeAffinity (Ki)Potency (EC₅₀)EfficacyCell LineReference
Orphanin FQ(1-11) NOP (ORL-1)Radioligand Binding55 nM-Agonist-
Orphanin FQ(1-11)μ, δ, κ₁, κ₃ OpioidRadioligand Binding>1000 nM-No Affinity-
[¹²⁵I][Tyr¹⁰]OFQ/N(1-11)High-affinity OFQ/N(1-11) siteRadioligand BindingKᴅ = 234 pM--Mouse Brain
N/OFQNOP[³⁵S]GTPγS Binding--Full AgonistCHO-hNOP
Ro 64-6198NOPRadioligand BindingpKi = 9.4-Full AgonisthORL1 receptors
Naloxone Benzoylhydrazone[¹²⁵I][Tyr¹⁰]OFQ/N(1-11) siteRadioligand Binding3.9 nM--Mouse Brain

Signaling Pathways

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gi/o family. This leads to the modulation of several downstream effectors.

Canonical Gi/o-Coupled Pathway

The primary signaling mechanism involves:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Reduces calcium influx, leading to decreased neuronal excitability and neurotransmitter release.

    • Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Increases potassium efflux, causing hyperpolarization of the cell membrane and further reducing neuronal activity.

Mitogen-Activated Protein Kinase (MAPK) Pathways

NOP receptor activation has also been shown to stimulate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This suggests a role for Orphanin FQ(1-11) in regulating more long-term cellular processes such as gene expression and cell proliferation.

NOP_Signaling_Pathway OFQ_1_11 Orphanin FQ(1-11) NOP_R NOP Receptor (ORL-1) OFQ_1_11->NOP_R G_protein Gi/o Protein NOP_R->G_protein Activation MAPK MAPK Pathways (ERK, JNK, p38) NOP_R->MAPK Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition VGCC Ca²⁺ Channels G_beta_gamma->VGCC Inhibition GIRK K⁺ Channels (GIRK) G_beta_gamma->GIRK Activation cAMP cAMP AC->cAMP Cellular_Response Cellular Response (↓ Neuronal Excitability, Gene Expression) cAMP->Cellular_Response Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Cellular_Response K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

NOP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of Orphanin FQ(1-11). The following are representative protocols for key in vitro assays.

Radioligand Binding Assay

This protocol is for determining the binding affinity of Orphanin FQ(1-11) to the NOP receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., CHO or HEK293 cells expressing hNOP) incubation 2. Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration radioligand Radioligand (e.g., [³H]N/OFQ or [¹²⁵I][Tyr¹⁰]OFQ/N(1-11)) radioligand->incubation competitor Competitor (Unlabeled Orphanin FQ(1-11)) competitor->incubation quantification 4. Quantification (Scintillation counting) filtration->quantification analysis 5. Data Analysis (Calculate Ki values) quantification->analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]N/OFQ or [¹²⁵I][Tyr¹⁰]OFQ/N(1-11)) and varying concentrations of unlabeled Orphanin FQ(1-11) as the competitor. The total assay volume is typically 200-500 µL.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by Orphanin FQ(1-11) at the NOP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: To each well of a 96-well plate, add cell membranes (5-15 µg of protein), GDP (typically 10-30 µM), and varying concentrations of Orphanin FQ(1-11).

  • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the Orphanin FQ(1-11) concentration to determine the EC₅₀ and maximal effect (Emax).

Calcium Mobilization Assay

This assay measures the ability of Orphanin FQ(1-11) to induce intracellular calcium release, typically in cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

Methodology:

  • Cell Culture: Culture CHO cells stably co-expressing the human NOP receptor and a chimeric G protein in appropriate media. Seed the cells into 96-well black, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Ligand Addition: Add varying concentrations of Orphanin FQ(1-11) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to obtain a dose-response curve and determine the EC₅₀ and Emax values.

Conclusion

Orphanin FQ(1-11) is a critical tool for investigating the NOP receptor system. Its high selectivity and potent agonist activity, coupled with the detailed experimental protocols provided herein, enable researchers to explore the physiological and pathological roles of this unique neuropeptide system. A thorough understanding of its structure, sequence, and signaling mechanisms is paramount for the development of novel therapeutics targeting the NOP receptor for a range of conditions, including pain, anxiety, and substance use disorders.

References

The Physiological Enigma of Orphanin FQ(1-11): A Truncated Peptide with Potent Neuromodulatory Actions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ/Nociceptin (N/OFQ) is a 17-amino acid neuropeptide that exerts its biological effects through the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor with structural homology to classical opioid receptors but a distinct pharmacological profile. The processing of the N/OFQ precursor can generate shorter, truncated peptides, among which Orphanin FQ(1-11) [OFQ(1-11)] has emerged as a pharmacologically active fragment. This technical guide provides a comprehensive overview of the physiological role of OFQ(1-11), summarizing key quantitative data, detailing experimental methodologies, and illustrating its signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the NOP receptor system and professionals involved in the development of novel therapeutics targeting this pathway.

Core Concepts: Binding, Function, and Signaling

Orphanin FQ(1-11) is a potent and selective full agonist at the NOP receptor.[1][2] Unlike the endogenous opioid peptides, OFQ(1-11) displays no significant affinity for the classical mu (µ), delta (δ), or kappa (κ) opioid receptors.[3][4] Its physiological actions are mediated exclusively through the activation of the NOP receptor.

Signaling Pathways

Upon binding to the NOP receptor, Orphanin FQ(1-11) initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The activation of the NOP receptor by its agonists also leads to the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability and neurotransmitter release.

Orphanin FQ(1-11) Signaling Pathway OFQ_1_11 Orphanin FQ(1-11) NOP_Receptor NOP Receptor OFQ_1_11->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK ↑ GIRK Channel Activity G_Protein->GIRK Activates Ca_Channel ↓ Ca²⁺ Channel Activity G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability GIRK->Neuronal_Excitability Ca_Channel->Neuronal_Excitability

Figure 1: Simplified signaling pathway of Orphanin FQ(1-11) upon binding to the NOP receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for Orphanin FQ(1-11) from various in vitro assays.

LigandReceptorAssay TypePreparationKi (nM)Reference
Orphanin FQ(1-11)NOP (ORL-1)Radioligand BindingMouse Brain55
Orphanin FQ(1-11)µ-opioidRadioligand BindingNot Specified>1000
Orphanin FQ(1-11)δ-opioidRadioligand BindingNot Specified>1000
Orphanin FQ(1-11)κ-opioidRadioligand BindingNot Specified>1000

Table 1: Binding Affinity of Orphanin FQ(1-11) for NOP and Classical Opioid Receptors.

LigandAssay TypePreparationEC50 / IC50EfficacyReference
[Tyr10]N/OFQ(1-11)GIRK Current InductionRat vlPAG Neurons8.98 µM (EC50)Full Agonist
Orphanin FQ(1-11)cAMP Accumulation InhibitionMouse Brain Homogenates< 1 nM (IC50)-

Table 2: Functional Potency and Efficacy of Orphanin FQ(1-11) and its Analogs.

Physiological Roles and In Vivo Effects

Nociception

Supraspinal administration of Orphanin FQ(1-11) in mice has demonstrated antinociceptive effects in the tail-flick assay, with a potency comparable to that of the full-length N/OFQ peptide. This suggests that the N-terminal 11 amino acids are sufficient for producing analgesia at the supraspinal level. Interestingly, this analgesic effect was found to be reversible by the general opioid antagonist naloxone, despite the lack of affinity of OFQ(1-11) for classical opioid receptors, suggesting a complex downstream interaction with endogenous opioid systems.

Central Nervous System Effects

The parent peptide, N/OFQ, has been shown to exert anxiolytic-like effects at low, non-sedating doses in various behavioral paradigms. While specific studies on the anxiolytic properties of the (1-11) fragment are limited, the activity of the parent compound suggests a potential role for OFQ(1-11) in the modulation of anxiety and stress responses. At higher doses, N/OFQ can interfere with sensorimotor function, a biphasic effect that underscores the complexity of the NOP receptor system in the central nervous system.

In the hippocampus, N/OFQ has been shown to inhibit synaptic transmission and long-term potentiation (LTP), suggesting a role in modulating learning and memory processes. These effects are thought to be mediated, at least in part, by a presynaptic mechanism involving the reduction of neurotransmitter release.

Cardiovascular System

In contrast to the full-length N/OFQ peptide, which induces hypotension and bradycardia upon systemic administration, Orphanin FQ(1-11) was found to have no significant effect on systemic arterial pressure in rabbits. This crucial finding highlights the importance of the C-terminal amino acids of N/OFQ for its cardiovascular effects and demonstrates a clear functional dissociation between the full-length peptide and its (1-11) fragment.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity of ligands for the NOP receptor.

Radioligand Binding Assay Workflow Start Prepare Brain Membranes Incubate Incubate membranes with radiolabeled [Tyr10]OFQ(1-11) and varying concentrations of unlabeled OFQ(1-11) Start->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity on filters using a scintillation counter Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze

Figure 2: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize mouse brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ or a radiolabeled analog of OFQ(1-11)) and a range of concentrations of unlabeled Orphanin FQ(1-11).

  • Filtration: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of Orphanin FQ(1-11) that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on methods used to study the effects of N/OFQ on neuronal activity in brain slices and can be applied to investigate the actions of Orphanin FQ(1-11).

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or periaqueductal gray) of a rat or mouse.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the brain slice.

  • Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of Orphanin FQ(1-11).

  • Data Acquisition: Record changes in membrane potential or holding current in response to the application of the peptide. To study effects on specific ion channels, voltage-clamp protocols can be employed.

  • Data Analysis: Analyze the recorded electrophysiological data to determine the effect of Orphanin FQ(1-11) on neuronal excitability, ion channel currents (e.g., GIRK currents), and synaptic transmission.

In Vivo Tail-Flick Assay for Antinociception

This is a standard behavioral assay to assess the analgesic properties of compounds.

Tail_Flick_Assay_Workflow Start Acclimatize mice to the testing environment and restraining device Baseline Measure baseline tail-flick latency by applying a noxious heat stimulus to the tail Start->Baseline Administer Administer Orphanin FQ(1-11) (e.g., intracerebroventricularly) Baseline->Administer Test Measure tail-flick latency at predetermined time points after administration Administer->Test Analyze Analyze the change in tail-flick latency to determine antinociceptive effect Test->Analyze

Figure 3: Workflow for the in vivo tail-flick assay.

Methodology:

  • Animal Handling: Acclimatize male CD-1 mice to the experimental setup.

  • Baseline Measurement: Gently restrain the mouse and immerse the distal portion of its tail in a water bath maintained at a constant temperature (e.g., 52°C). Measure the latency for the mouse to flick its tail out of the water.

  • Drug Administration: Administer Orphanin FQ(1-11) via the desired route (e.g., intracerebroventricular injection).

  • Post-treatment Measurement: At various time points after administration, repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) to quantify the antinociceptive response.

Conclusion and Future Directions

Orphanin FQ(1-11) is a potent and selective NOP receptor agonist with distinct physiological effects compared to its parent peptide, N/OFQ. Its ability to produce supraspinal analgesia without the cardiovascular side effects of the full-length peptide makes it an interesting lead compound for the development of novel analgesics. The anxiolytic-like effects of N/OFQ also point towards a potential role for OFQ(1-11) in modulating emotional states.

Future research should focus on a more detailed characterization of the in vivo pharmacological profile of Orphanin FQ(1-11), particularly its effects on anxiety, learning, and memory. Further structure-activity relationship studies could lead to the development of more potent and selective analogs with improved pharmacokinetic properties. A deeper understanding of the physiological role of this truncated peptide will undoubtedly open new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. The potential for a distinct high-affinity binding site for OFQ(1-11) analogs also warrants further investigation and could reveal novel physiological pathways.

References

Endogenous Production of Orphanin FQ(1-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the endogenous production of Orphanin FQ(1-11) for researchers, scientists, and drug development professionals. The document details the biosynthesis of this neuropeptide from its precursor, its tissue distribution, and the analytical methods for its quantification.

Introduction to Orphanin FQ(1-11)

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, previously known as ORL-1. The N/OFQ system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and feeding behavior. Orphanin FQ(1-11) is a biologically active N-terminal fragment of the full-length peptide. The presence of paired basic amino acids within the sequence of N/OFQ suggests that it may be proteolytically processed into smaller, active fragments.[1]

Biosynthesis and Enzymatic Processing

Orphanin FQ(1-11) is not directly encoded by a gene but is the product of sequential enzymatic cleavage of the prepro-nociceptin (ppN/OFQ) precursor protein. This process involves endo- and exopeptidases that liberate the mature peptide.

The Prepro-nociceptin (ppN/OFQ) Precursor

The ppN/OFQ gene encodes a preproprotein that serves as the precursor to several bioactive peptides, including Orphanin FQ (nociceptin), nocistatin, and Orphanin FQ2. The ppN/OFQ precursor contains a single copy of the N/OFQ sequence flanked by pairs of basic amino acid residues (Lys-Arg), which are canonical cleavage sites for prohormone convertases.

Role of Prohormone Convertases

The initial processing of ppN/OFQ occurs within the secretory pathway and is mediated by prohormone convertases (PCs), a family of subtilisin-like serine proteases.

  • Prohormone Convertase 2 (PC2): Studies in PC2-deficient mice have demonstrated a significant reduction in the production of N/OFQ, with a concurrent accumulation of the ppN/OFQ precursor and processing intermediates. This indicates that PC2 plays a crucial role in the biogenesis of N/OFQ from its precursor.[2]

  • Prohormone Convertase 1/3 (PC1/3): While PC2 appears to be the primary convertase for ppN/OFQ processing, PC1/3 is also co-localized with some neuropeptide precursors and may play a role in their processing. However, its specific role in N/OFQ production is less defined than that of PC2.

The enzymatic cleavage of the ppN/OFQ precursor by prohormone convertases at the paired basic residues liberates the full-length Orphanin FQ peptide.

Generation of Orphanin FQ(1-11) from N/OFQ

Following its liberation, the 17-amino acid N/OFQ peptide can be further processed by other proteases to yield shorter, biologically active fragments. The generation of Orphanin FQ(1-11) is a result of this secondary processing.

  • Insulin-Degrading Enzyme (IDE): In vitro studies have shown that IDE can cleave N/OFQ at multiple sites, producing a variety of fragments, including Orphanin FQ(1-11). The cleavage occurs at peptide bonds between Arg8 and Lys13.[3]

  • Cysteine Proteases: In addition to IDE, evidence suggests the involvement of a cysteine protease in the truncation of N/OFQ to produce bioactive fragments like Orphanin FQ(1-11).[3]

The following diagram illustrates the proposed enzymatic processing of prepro-nociceptin to Orphanin FQ(1-11).

G cluster_0 Endoplasmic Reticulum / Golgi cluster_1 Extracellular Space / Synapse ppNOC Prepro-nociceptin (ppN/OFQ) OFQ17 Orphanin FQ (1-17) (Nociceptin) ppNOC->OFQ17 Cleavage at paired basic residues PC2 Prohormone Convertase 2 (PC2) PC2->ppNOC OFQ11 Orphanin FQ (1-11) OFQ17->OFQ11 Proteolytic Cleavage IDE Insulin-Degrading Enzyme (IDE) Cysteine Protease IDE->OFQ17

Biosynthesis of Orphanin FQ(1-11)

Tissue Distribution

The endogenous production of Orphanin FQ(1-11) is dependent on the expression of the ppN/OFQ gene. The mRNA for ppN/OFQ is predominantly expressed in the central nervous system (CNS), with a wide but distinct distribution pattern compared to opioid precursors. High levels of ppN/OFQ mRNA have been observed in various brain regions, including the cortex, hippocampus, amygdala, hypothalamus, and brainstem.[4] This widespread distribution suggests that Orphanin FQ and its derivatives, including the (1-11) fragment, may have diverse neuromodulatory roles throughout the brain.

Quantitative Data

While the biological activity of Orphanin FQ(1-11) has been characterized, there is limited publicly available data on the absolute endogenous concentrations of this specific fragment in different tissues. Most quantitative studies have focused on the full-length 17-amino acid peptide, Orphanin FQ (N/OFQ). The tables below summarize some of the reported concentrations of N/OFQ in human cerebrospinal fluid (CSF) and plasma under various conditions. These values can provide an indirect indication of the potential levels of its processed fragments.

Table 1: Nociceptin/Orphanin FQ (N/OFQ) Concentrations in Human Cerebrospinal Fluid (CSF)

ConditionN/OFQ Concentration (fmol/mL)Reference
Control44.72 ± 13.56
Chronic Noncancer Pain (untreated)57.41 ± 10.06
Chronic Noncancer Pain (morphine-treated)12.06 ± 1.19
Control41.1 ± 5.6
Parkinson's Disease52.6 ± 10.5 (lumbar)
Mild Traumatic Brain InjuryIncreased vs. sham

Table 2: Nociceptin/Orphanin FQ (N/OFQ) Concentrations in Human Plasma

ConditionN/OFQ Concentration (pg/mL)Reference
Healthy Controls9.2 ± 1.8
Hepatocellular Carcinoma105.9 ± 14.4
Postoperative (General Anesthesia)70.4 ± 128.0
Postoperative (Neuraxial Anesthesia)19.2 ± 43.4

Experimental Protocols

The quantification of Orphanin FQ(1-11) and its parent peptide in biological samples requires sensitive and specific analytical methods. The following sections provide detailed protocols for commonly used techniques.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptides. The following is a general protocol for a competitive RIA.

  • Reagent Preparation:

    • Prepare RIA buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 0.1% BSA and 0.01% sodium azide).

    • Reconstitute the peptide standard in RIA buffer to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 10-1280 pg/mL).

    • Reconstitute the primary antibody and the radiolabeled peptide (e.g., ¹²⁵I-labeled Orphanin FQ) in RIA buffer to their working concentrations.

    • Prepare a precipitating reagent (e.g., a secondary antibody like goat anti-rabbit IgG serum and normal rabbit serum).

  • Assay Procedure:

    • Pipette 100 µL of standards, samples, and quality controls into appropriately labeled polypropylene tubes.

    • Add 100 µL of the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

    • Add 100 µL of the radiolabeled peptide to all tubes.

    • Vortex all tubes and incubate for 16-24 hours at 4°C.

    • Add 100 µL of the secondary antibody and 100 µL of normal rabbit serum to all tubes except the "total counts" tubes.

    • Vortex and incubate for 90-120 minutes at room temperature.

    • Add 500 µL of cold RIA buffer to all tubes except the "total counts" tubes.

    • Centrifuge at 3,000 x g for 20 minutes at 4°C.

    • Decant the supernatant.

    • Count the radioactivity in the pellets using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the standards.

    • Determine the concentration of Orphanin FQ(1-11) in the samples by interpolating their bound percentage from the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay for peptide quantification. The following is a protocol for a competitive ELISA.

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for Orphanin FQ(1-11) by incubating overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Add 50 µL of standards, samples, and quality controls to the wells.

    • Add 50 µL of biotinylated Orphanin FQ(1-11) to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of Orphanin FQ(1-11) in the sample.

    • Calculate the concentration of Orphanin FQ(1-11) in the samples from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and the ability to quantify multiple peptides simultaneously.

  • Sample Preparation:

    • Homogenize tissue samples in an acidic extraction buffer (e.g., 90% methanol, 9% water, 1% acetic acid).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and dry it using a vacuum concentrator.

    • Reconstitute the dried extract in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid in water).

    • Perform solid-phase extraction (SPE) for sample cleanup and enrichment if necessary.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

  • MS/MS Detection:

    • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

    • Select the precursor ion corresponding to the m/z of Orphanin FQ(1-11).

    • Fragment the precursor ion and monitor specific product ions.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions.

    • Quantify the amount of Orphanin FQ(1-11) in the sample by comparing the peak area to a standard curve generated from known concentrations of a synthetic Orphanin FQ(1-11) standard.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Orphanin FQ(1-11) exerts its biological effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR). The activation of the NOP receptor initiates a cascade of intracellular signaling events.

G cluster_0 G-Protein Signaling cluster_1 MAPK Pathway OFQ11 Orphanin FQ(1-11) NOPR NOP Receptor OFQ11->NOPR Gi_Go Gi/o NOPR->Gi_Go Activation MAPK MAPK Cascade (ERK, JNK, p38) NOPR->MAPK Activation G_beta_gamma Gβγ Gi_Go->G_beta_gamma AC Adenylyl Cyclase Gi_Go->AC Inhibition K_channel K+ Channel G_beta_gamma->K_channel Activation Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Production Transcription Gene Transcription MAPK->Transcription Regulation

NOP Receptor Signaling Pathway
Experimental Workflow for Orphanin FQ(1-11) Quantification by LC-MS/MS

The following diagram outlines a typical experimental workflow for the quantification of Orphanin FQ(1-11) from brain tissue using LC-MS/MS.

G start Start: Brain Tissue Sample homogenization Homogenization in Acidic Methanol start->homogenization centrifugation1 Centrifugation (20,000 x g, 20 min, 4°C) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Vacuum Concentration supernatant->drying reconstitution Reconstitution in 0.1% Formic Acid drying->reconstitution spe Solid-Phase Extraction (SPE) (Optional Cleanup) reconstitution->spe lcms LC-MS/MS Analysis (C18 column, ESI, MRM) spe->lcms data_analysis Data Analysis: Peak Integration & Quantification lcms->data_analysis end End: Orphanin FQ(1-11) Concentration data_analysis->end

LC-MS/MS Workflow for Orphanin FQ(1-11)

Conclusion

The endogenous production of Orphanin FQ(1-11) is a multi-step process initiated by the cleavage of the prepro-nociceptin precursor by prohormone convertases, followed by further processing of the full-length N/OFQ peptide by enzymes such as IDE. The widespread distribution of ppN/OFQ mRNA in the brain suggests that Orphanin FQ(1-11) may have significant neuromodulatory functions. While quantitative data for this specific fragment are still emerging, sensitive analytical techniques such as RIA, ELISA, and LC-MS/MS are available for its detection and quantification. A deeper understanding of the regulation of Orphanin FQ(1-11) production and its physiological roles will be crucial for the development of novel therapeutics targeting the N/OFQ system.

References

Orphanin FQ(1-11): A Technical Guide to its Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (OFQ), also known as nociceptin, is the endogenous ligand for the nociceptin opioid peptide (NOP) receptor, a fourth member of the opioid receptor family. The N-terminal fragment, Orphanin FQ(1-11), has garnered significant interest within the research community for its distinct pharmacological profile. This technical guide provides an in-depth overview of the binding affinity of Orphanin FQ(1-11) for opioid receptors, detailing experimental methodologies and associated signaling pathways to support ongoing research and drug development efforts.

Data Presentation: Binding Affinity of Orphanin FQ(1-11)

The binding affinity of Orphanin FQ(1-11) has been characterized primarily through competitive radioligand binding assays. The data consistently demonstrates a selective and potent affinity for the NOP receptor, with negligible affinity for the classical opioid receptors: mu (µ), delta (δ), and kappa (κ).

LigandReceptorKi (nM)Source
Orphanin FQ(1-11)NOP (ORL-1)55[1][2][3]
Orphanin FQ(1-11)Mu (µ)>1000[1][2]
Orphanin FQ(1-11)Delta (δ)>1000
Orphanin FQ(1-11)Kappa (κ)>1000

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity. The NOP receptor is also referred to as ORL-1 (Opioid Receptor-Like 1) or KOR-3 in older literature.

Experimental Protocols

The characterization of Orphanin FQ(1-11) binding affinity and functional activity relies on a suite of established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of an unlabeled compound (Orphanin FQ(1-11)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

a) Membrane Preparation:

  • Cell Culture: Cells stably expressing the opioid receptor of interest (e.g., CHO-hNOP, CHO-hMOP, CHO-hDOP, CHO-hKOP) are cultured to confluence.

  • Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate is subjected to a low-speed spin to remove nuclei and large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard method (e.g., BCA assay). Membranes are then aliquoted and stored at -80°C.

b) Binding Assay Protocol:

  • Incubation Mixture: In a 96-well plate, combine the prepared cell membranes (typically 5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-nociceptin for NOP receptor), and varying concentrations of the unlabeled competitor, Orphanin FQ(1-11).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Orphanin FQ(1-11) that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

a) Assay Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the NOP receptor as described in the radioligand binding assay protocol.

  • Incubation Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of Orphanin FQ(1-11).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of Orphanin FQ(1-11) to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. NOP receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

a) Assay Protocol:

  • Cell Culture: Plate cells expressing the NOP receptor in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of Orphanin FQ(1-11) to the cells, followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of Orphanin FQ(1-11) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NOP receptor signaling pathway and the general workflows for the described experimental protocols.

NOP_Signaling_Pathway OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds to G_protein Gi/o Protein (αβγ) NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway G_alpha->MAPK Activates K_channel ↑ K+ Channel Activity G_betagamma->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered excitability) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep incubate Incubation: Membranes + Radioligand + Orphanin FQ(1-11) prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

GTPgS_Binding_Workflow start Start prep Membrane Preparation start->prep incubate Incubation: Membranes + [³⁵S]GTPγS + GDP + Orphanin FQ(1-11) prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

Orphanin FQ(1-11) is a potent and selective agonist for the NOP receptor, with negligible affinity for the classical mu, delta, and kappa opioid receptors. This distinct binding profile underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the NOP receptor system. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting area of pharmacology.

References

The Analgesic Potential of Orphanin FQ(1-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (OFQ), also known as nociceptin, is a seventeen-amino-acid neuropeptide that is the endogenous ligand for the Nociceptin/Orphanin FQ peptide (NOP) receptor, previously known as ORL-1. Unlike classical opioid peptides, OFQ and its receptor system exhibit a distinct pharmacological profile. The N-terminal fragment, Orphanin FQ(1-11) (FGGFTGARKSA), has emerged as a subject of significant interest due to its own biological activity, particularly its analgesic properties. This technical guide provides an in-depth overview of the analgesic characteristics of Orphanin FQ(1-11), focusing on its receptor binding, in vivo efficacy, underlying signaling mechanisms, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis

The analgesic and receptor binding properties of Orphanin FQ(1-11) have been quantified in various preclinical studies. The following tables summarize the key quantitative data available for this peptide fragment.

LigandReceptorAssay TypeSpeciesTissue/Cell LineAffinity (Ki)Citation(s)
Orphanin FQ(1-11)NOP (ORL-1)Radioligand Binding--55 nM[1][2][3]
Orphanin FQ(1-11)μ, δ, κ1, κ3Radioligand Binding-->1000 nM[1][2]

Table 1: Receptor Binding Affinity of Orphanin FQ(1-11). This table outlines the binding affinity of Orphanin FQ(1-11) for the NOP receptor and classical opioid receptors.

Pain ModelSpeciesAdministration RouteEfficacy MetricValueCitation(s)
Capsaicin-induced paw-licking/bitingMouseIntrathecal (i.t.)ID₅₀4.75 nmol
Tail-flick assay (thermal)MouseSupraspinalPotencyComparable to N/OFQ

Table 2: In Vivo Analgesic Efficacy of Orphanin FQ(1-11). This table summarizes the quantitative and qualitative analgesic efficacy of Orphanin FQ(1-11) in different rodent pain models.

Signaling Pathways

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors. The primary downstream effects contribute to a reduction in neuronal excitability, which is the basis of its analgesic properties.

NOP_Receptor_Signaling OFQ_1_11 Orphanin FQ(1-11) NOP_Receptor NOP Receptor (ORL-1) OFQ_1_11->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_Channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates K_ion GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca_Channel->Ca_ion Influx Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Reduced_Neurotransmitter_Release->Analgesia

NOP Receptor Signaling Pathway

Experimental Protocols

The characterization of Orphanin FQ(1-11) relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (for Receptor Affinity)

Objective: To determine the binding affinity (Ki) of Orphanin FQ(1-11) for the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]Nociceptin or other suitable radiolabeled NOP agonist/antagonist.

  • Unlabeled Orphanin FQ(1-11) as the competitor ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

Procedure:

  • Incubation: In microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of unlabeled Orphanin FQ(1-11). Include tubes with only radioligand and membranes for total binding, and tubes with an excess of unlabeled N/OFQ for non-specific binding.

  • Equilibration: Incubate the mixture at room temperature for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes NOP Receptor Membranes Mix Mix Membranes, Radioligand, & Competitor Membranes->Mix Radioligand [³H]Nociceptin Radioligand->Mix Competitor Orphanin FQ(1-11) (Serial Dilutions) Competitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Curve Generate Competition Curve Count->Curve IC50 Determine IC₅₀ Curve->IC50 Ki Calculate Ki IC50->Ki

Workflow for NOP Receptor Binding Assay
In Vivo Analgesia Assessment: Capsaicin-Induced Nociception

Objective: To quantify the antinociceptive effect of intrathecally administered Orphanin FQ(1-11) against chemically-induced pain.

Animals: Male ICR mice.

Procedure:

  • Intrathecal Injection: Administer Orphanin FQ(1-11) or vehicle (saline) directly into the spinal subarachnoid space of conscious mice.

  • Capsaicin Injection: After a set pre-treatment time, inject a small volume of capsaicin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after capsaicin injection, place the mouse in an observation chamber and record the cumulative time spent licking and biting the injected paw over a defined period (e.g., 5 minutes).

  • Data Analysis: Compare the licking/biting time between the Orphanin FQ(1-11) treated groups and the vehicle control group. A dose-response curve can be generated to calculate the ID₅₀ value, which is the dose required to produce a 50% reduction in the nociceptive response.

In Vivo Analgesia Assessment: Tail-Flick Test

Objective: To assess the spinal analgesic effect of Orphanin FQ(1-11) against a thermal stimulus.

Animals: Male CD-1 mice.

Procedure:

  • Administration: Administer Orphanin FQ(1-11) or vehicle via the desired route (e.g., supraspinal or intrathecal).

  • Baseline Latency: Before drug administration, measure the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail. The time taken for the mouse to flick its tail out of the beam is recorded.

  • Post-treatment Latency: At various time points after drug administration, re-measure the tail-flick latency. A cut-off time is pre-determined to prevent tissue damage.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can be constructed to determine the ED₅₀.

Conclusion

Orphanin FQ(1-11) demonstrates clear analgesic properties, mediated through its agonist activity at the NOP receptor. While it exhibits a lower potency compared to the full-length N/OFQ peptide in some assays, its distinct pharmacological profile, lacking affinity for classical opioid receptors, makes it an interesting candidate for further investigation in the development of novel analgesics. The experimental protocols detailed herein provide a robust framework for the continued exploration of Orphanin FQ(1-11) and its analogues in the field of pain research. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive quantitative profile of its analgesic effects in a wider range of pain models.

References

Orphanin FQ(1-11) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Orphanin FQ (OFQ), also known as nociceptin, is a seventeen-amino-acid neuropeptide that is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, previously known as ORL-1. The presence of paired basic amino acids in the full-length peptide suggests that it may undergo post-translational processing to yield smaller, active fragments. Among these, the N-terminal undecapeptide, Orphanin FQ(1-11) [OFQ(1-11)], has been identified in the brain and demonstrates a unique pharmacological profile, distinct from both the parent peptide and traditional opioids. This technical guide provides a comprehensive overview of the current understanding of OFQ(1-11) within the central nervous system (CNS), focusing on its receptor interactions, signaling pathways, and functional roles. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing neuropeptide fragment.

Receptor Interaction and Binding Profile

While the full-length N/OFQ peptide is the canonical ligand for the NOP receptor, studies have revealed a distinct and high-affinity binding site for OFQ(1-11) in the CNS. Using a radiolabeled analog, [(125)I][Tyr(10)]OFQ/N(1-11), a novel binding site was identified in the mouse brain with a selectivity profile intermediate between that of opioid and NOP receptors.[1] This suggests that OFQ(1-11) may have its own unique receptor or interact with a specific splice variant or conformation of the NOP receptor. The distribution of this binding site is also distinct from that of the canonical NOP receptor, with more restricted localization in regions like the midline thalamus and ventromedial hypothalamic nucleus, whereas the NOP receptor is more widely distributed.[2]

Despite its poor affinity for the classical NOP receptor in some binding assays (Kᵢ > 250 nM), OFQ(1-11) is pharmacologically active.[1] More direct binding assays have shown that OFQ(1-11) is a potent agonist of the ORL1/KOR-3 receptor with a Kᵢ of 55 nM, while displaying no significant affinity for traditional μ, δ, κ₁, and κ₃ opioid receptors (Kᵢ > 1000 nM).[3][4]

Table 1: Binding Affinity of Orphanin FQ(1-11) and Related Ligands
Ligand/RadioligandPreparationKᵢ (nM)Kₑ (pM)Bₘₐₓ (fmol/mg protein)Reference
Orphanin FQ(1-11)ORL1/KOR-3 Receptor55--
[(125)I][Tyr(10)]OFQ/N(1-11)Mouse Brain Homogenate-23443
Naloxone BenzoylhydrazoneMouse Brain ([(125)I][Tyr(10)]OFQ/N(1-11) site)3.9--
Dynorphin AMouse Brain ([(125)I][Tyr(10)]OFQ/N(1-11) site)< 10--
α-neoendorphinMouse Brain ([(125)I][Tyr(10)]OFQ/N(1-11) site)< 10--

Signaling Pathways

Like its parent peptide, OFQ(1-11) exerts its effects through G protein-coupled receptors (GPCRs). The canonical NOP receptor is coupled to pertussis toxin-sensitive Gᵢ/ₒ proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociated Gβγ subunits can directly modulate ion channel activity. This typically involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability, and the inhibition of voltage-gated calcium channels (N-type, L-type, P/Q-type), which reduces neurotransmitter release at presynaptic terminals.

OFQ_Signaling cluster_membrane Cell Membrane cluster_effects OFQ111 Orphanin FQ(1-11) Receptor NOP/OFQ(1-11) Receptor OFQ111->Receptor Binds G_Protein Gα(i/o)βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Decreased Excitability K_Channel->Hyperpolarization K⁺ efflux Reduced_NT Reduced Neurotransmitter Release Ca_Channel->Reduced_NT Ca²⁺ influx blocked Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis A1 Seed NOP-expressing cells in multi-well plate A2 Grow cells to confluency A1->A2 B1 Pre-incubate cells with varying [OFQ(1-11)] + IBMX A2->B1 B2 Add Forskolin to stimulate cAMP production B1->B2 B3 Incubate at 37°C B2->B3 C1 Lyse cells and add cAMP detection reagents B3->C1 C2 Incubate at RT C1->C2 C3 Read signal on plate reader C2->C3 D1 Calculate % inhibition of cAMP production C3->D1 D2 Plot dose-response curve (Log[Agonist] vs. Response) D1->D2 D3 Determine EC₅₀ and Eₘₐₓ D2->D3

References

Methodological & Application

Orphanin FQ(1-11) for Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ/Nociceptin (OFQ/N) is an endogenous seventeen-amino acid peptide that exerts its biological effects through the Nociceptin receptor (NOP), a G protein-coupled receptor with structural homology to classical opioid receptors. The OFQ/N-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, and reward. Orphanin FQ(1-11) is a pharmacologically active, truncated fragment of OFQ/N that has garnered interest in pain research for its distinct pharmacological profile. This document provides detailed application notes and experimental protocols for the study of Orphanin FQ(1-11) in the context of pain.

Application Notes

Orphanin FQ(1-11) acts as a potent agonist at the NOP receptor, demonstrating a binding affinity (Ki) of 55 nM. Unlike the full-length peptide, which can exhibit both pro-nociceptive and anti-nociceptive effects depending on the administrative route and dosage, Orphanin FQ(1-11) has been shown to produce antinociceptive effects in preclinical models of pain. Its activity is particularly noted in the tail-flick assay, a measure of spinal nociception.

The study of Orphanin FQ(1-11) is crucial for understanding the structure-activity relationship of NOP receptor ligands and for the development of novel analgesics with potentially fewer side effects than traditional opioids. Its distinct profile suggests that it may be possible to design truncated peptide analogs with improved therapeutic properties.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for Orphanin FQ(1-11).

Table 1: In Vitro Activity of Orphanin FQ(1-11)

AssayReceptorCell LineParameterValue
Receptor BindingNOPCHOKi55 nM[1]
cAMP AccumulationNOPMouse Brain HomogenatesIC50< 1 nM[2]
GIRK Current ActivationNOPRat vlPAG NeuronsEC508.98 µM[3]

Table 2: In Vivo Antinociceptive Activity of Orphanin FQ(1-11)

Pain ModelSpeciesRoute of AdministrationDoseObserved Effect
Tail-Flick AssayMouseSupraspinalNot specifiedAntinociceptive[4]
Hot Plate TestRatIntracerebroventricular1, 5, 10, 20 µgPotentiation of formalin-induced pain behavior[5]
Formalin TestRatIntrathecal1, 5, 10 nmolDose-dependent attenuation of flinching in both phases

Signaling Pathway

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a signaling cascade characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream, this can modulate various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability and neurotransmitter release.

Orphanin_FQ_Signaling OFQ_1_11 Orphanin FQ(1-11) NOP_Receptor NOP Receptor (GPCR) OFQ_1_11->NOP_Receptor Binds G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates βγ subunits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits βγ subunits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability ↓ Neuronal Excitability GIRK->Neuronal_Excitability Leads to Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to

Orphanin FQ(1-11) signaling pathway.

Experimental Protocols

In Vivo Pain Assay: Tail-Flick Test

This protocol is adapted from studies investigating the antinociceptive effects of NOP receptor agonists.

Objective: To assess the spinal analgesic effect of Orphanin FQ(1-11) by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Orphanin FQ(1-11)

  • Sterile saline (0.9%)

  • Tail-flick analgesia meter

  • Male CD-1 mice (20-25 g)

  • Intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection apparatus

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Gently restrain the mouse and place the distal third of its tail on the radiant heat source of the tail-flick meter. The baseline latency to tail withdrawal is recorded. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer Orphanin FQ(1-11) or vehicle (saline) via the desired route (i.c.v. or i.t.).

  • Post-treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximal possible effect (% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail_Flick_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Administration Administer Orphanin FQ(1-11) or Vehicle Baseline->Administration Post_Treatment Measure Post-Treatment Tail-Flick Latency at Multiple Time Points Administration->Post_Treatment Analysis Calculate % MPE Post_Treatment->Analysis End End Analysis->End

Tail-Flick Assay Workflow.

In Vitro Assay: Receptor Binding Assay

This protocol is a general guide for a competitive radioligand binding assay to determine the affinity of Orphanin FQ(1-11) for the NOP receptor.

Objective: To determine the binding affinity (Ki) of Orphanin FQ(1-11) for the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)

  • Radiolabeled NOP receptor ligand (e.g., [3H]Nociceptin)

  • Orphanin FQ(1-11)

  • Non-labeled NOP receptor ligand (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of Orphanin FQ(1-11) (for competition curve).

    • For total binding wells, add buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of a non-labeled NOP ligand.

    • Cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Orphanin FQ(1-11). The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Preparation Prepare Reagents and Cell Membranes Start->Preparation Setup Set up Assay Plate: - Radioligand - Competitor (OFQ 1-11) - Membranes Preparation->Setup Incubation Incubate to Reach Equilibrium Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Receptor Binding Assay Workflow.

In Vitro Assay: cAMP Accumulation Assay

This protocol outlines a method to measure the inhibitory effect of Orphanin FQ(1-11) on adenylyl cyclase activity.

Objective: To determine the potency (IC50) of Orphanin FQ(1-11) in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

  • Cells expressing the NOP receptor (e.g., CHO-hNOP cells)

  • Orphanin FQ(1-11)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Culture the NOP receptor-expressing cells to an appropriate confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with IBMX for a short period.

    • Add increasing concentrations of Orphanin FQ(1-11).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Orphanin FQ(1-11). The IC50 value is determined from the resulting dose-response curve.

cAMP_Assay_Workflow Start Start Cell_Culture Culture and Plate NOP-expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate with IBMX Cell_Culture->Pre_incubation Treatment Add Orphanin FQ(1-11) and Forskolin Pre_incubation->Treatment Incubation Incubate at 37°C Treatment->Incubation Detection Lyse Cells and Measure cAMP Levels Incubation->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

cAMP Accumulation Assay Workflow.

Conclusion

Orphanin FQ(1-11) represents a valuable research tool for investigating the role of the NOP receptor in pain modulation. The protocols and data presented here provide a framework for researchers to explore the pharmacological properties of this peptide and its potential as a lead compound for the development of novel analgesics. Further studies are warranted to fully elucidate its in vivo dose-response relationship in various pain models and to delineate the specific downstream signaling pathways it activates.

References

Application Notes and Protocols: Using Orphanin FQ(1-11) in Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (OFQ), also known as Nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with structural similarities to opioid receptors.[1][2] Unlike opioids, however, OFQ and its receptor constitute a distinct signaling system. Activation of the NOP receptor has been shown to modulate a variety of physiological processes, including pain, learning, and memory.[3] Notably, a significant body of research points to the anxiolytic-like effects of NOP receptor agonists in various preclinical models of anxiety.[4][5]

This document focuses on Orphanin FQ(1-11) , a shorter, N-terminal fragment of the full-length peptide. Orphanin FQ(1-11) is a potent and selective agonist for the NOP receptor, exhibiting a high binding affinity (Ki of 55 nM) with no significant affinity for mu, delta, or kappa opioid receptors. While direct studies on the anxiolytic properties of Orphanin FQ(1-11) are limited, its potent agonism at the NOP receptor—the same mechanism through which the full-length peptide exerts its anxiolytic effects—suggests its potential as a valuable tool for investigating the role of the NOP system in anxiety and as a potential therapeutic agent.

These application notes provide an overview of the mechanism of action, relevant signaling pathways, and detailed protocols for evaluating the anxiolytic-like effects of Orphanin FQ(1-11) in established rodent models of anxiety.

Mechanism of Action and Signaling Pathway

Orphanin FQ(1-11) exerts its effects by binding to and activating the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to a cascade of intracellular events that ultimately reduce neuronal excitability.

The key signaling events following NOP receptor activation include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in hyperpolarization of the neuronal membrane and reduced neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor has also been shown to activate signaling cascades involving MAPKs, which can influence longer-term cellular processes.

The anxiolytic-like effects of NOP receptor agonists are thought to be mediated by the inhibition of neuronal activity in key brain regions involved in fear and anxiety, such as the amygdala, bed nucleus of the stria terminalis (BNST), and hypothalamus.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux ATP ATP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Hyperpolarization Neuronal Hyperpolarization Hyperpolarization->Reduced_Excitability Leads to Anxiolytic_Effect Anxiolytic-like Effect Reduced_Excitability->Anxiolytic_Effect Contributes to Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation (1 week) Cannula_Implantation ICV Cannula Implantation Surgery Animal_Acclimation->Cannula_Implantation Recovery Surgical Recovery (1 week) Cannula_Implantation->Recovery Drug_Prep Prepare Orphanin FQ(1-11) and Vehicle (aCSF) Recovery->Drug_Prep Drug_Admin ICV Administration Drug_Prep->Drug_Admin Behavioral_Testing Behavioral Testing (EPM or Light-Dark Box) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Video Analysis Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Logical_Relationship OFQ_Admin Orphanin FQ(1-11) Administration (ICV) NOP_Activation NOP Receptor Activation in Anxiety-Related Brain Regions OFQ_Admin->NOP_Activation Neuronal_Inhibition Inhibition of Neuronal Activity NOP_Activation->Neuronal_Inhibition Reduced_Anxiety Reduced Anxiety-like Behavior Neuronal_Inhibition->Reduced_Anxiety Increased_Exploration Increased Exploration of Aversive Environments Reduced_Anxiety->Increased_Exploration Behavioral_Outcome Anxiolytic-like Profile in EPM and Light-Dark Box Increased_Exploration->Behavioral_Outcome

References

Application Notes and Protocols for Orphanin FQ(1-11) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ/Nociceptin (OFQ/N) is the endogenous ligand for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. The OFQ/N-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, and reward. Orphanin FQ(1-11) is a biologically active N-terminal fragment of OFQ/N. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of Orphanin FQ(1-11) and other test compounds to the NOP receptor.

Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This signaling cascade ultimately leads to a reduction in neuronal excitability.

NOP_Signaling_Pathway Receptor NOP Receptor (ORL1) G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC βγ inhibits cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx Ligand Orphanin FQ(1-11) (Agonist) Ligand->Receptor ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response K_ion->Response

Figure 1: NOP Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay using a radiolabeled ligand and membranes prepared from cells expressing the NOP receptor or from brain tissue.

Materials and Reagents
Reagent Supplier Notes
Receptor Source -Membranes from CHO or HEK293 cells stably expressing the human NOP receptor, or rodent brain tissue (e.g., whole brain, cortex).
Radioligand PerkinElmer, ARCe.g., [³H]Nociceptin/Orphanin FQ or [¹²⁵I][Tyr¹⁴]Orphanin FQ. A specific analog for Orphanin FQ(1-11) is [¹²⁵I][Tyr¹⁰]OFQ/N(1-11).[1]
Unlabeled Ligand Tocris, Phoenix PharmaOrphanin FQ(1-11) for standard curve and non-specific binding determination.
Test Compounds -Solubilized in an appropriate vehicle (e.g., DMSO, water).
Assay Buffer -50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA.
Wash Buffer -Ice-cold 50 mM Tris-HCl, pH 7.4.
Filtration Plates Millipore, PerkinElmer96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
Scintillation Cocktail -For radiochemical detection.
96-well Plates -For serial dilutions and assay setup.
Plate Shaker -
Filtration Manifold Brandel, PerkinElmer
Scintillation Counter -

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Receptor Membranes (from cells or brain tissue) A1 Add to 96-well plate: 1. Receptor Membranes 2. Unlabeled Ligand/Vehicle 3. Radioligand P1->A1 P2 Prepare Serial Dilutions of Orphanin FQ(1-11) & Test Compounds P2->A1 P3 Prepare Radioligand Working Solution P3->A1 A2 Incubate with Shaking (e.g., 60-90 min at 25-30°C) A1->A2 S1 Rapidly Filter through PEI-treated GF/C plate A2->S1 S2 Wash Filters with Ice-Cold Wash Buffer S1->S2 S3 Dry Filter Plate S2->S3 S4 Add Scintillation Cocktail S3->S4 S5 Count Radioactivity (cpm) S4->S5 D1 Calculate Specific Binding S5->D1 D2 Generate Competition Curve (% Specific Binding vs. [Ligand]) D1->D2 D3 Determine IC₅₀ Value D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4

Figure 2: Experimental Workflow Diagram.

Step-by-Step Protocol

1. Receptor Membrane Preparation:

  • From Cell Culture:

    • Harvest cells expressing the NOP receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C in aliquots.

  • From Brain Tissue:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in 10-20 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration, and store at -80°C.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled Orphanin FQ(1-11) (for the standard curve) and your test compounds in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well assay plate, add the following in a final volume of 200-250 µL:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100-150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Orphanin FQ(1-11) (e.g., 1-10 µM) + 50 µL radioligand + 100-150 µL membrane suspension.

    • Competition: 50 µL of each concentration of test compound/standard + 50 µL radioligand + 100-150 µL membrane suspension.

  • The concentration of the radioligand should be close to its Kd value for the receptor. The amount of membrane protein per well typically ranges from 10-50 µg for cell membranes and 50-200 µg for brain homogenates.

  • Incubate the plate on a plate shaker for 60-90 minutes at room temperature or 30°C. The incubation time should be sufficient to reach binding equilibrium.

  • Terminate the assay by rapid filtration through a PEI-pre-soaked glass fiber filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate completely (e.g., in an oven at 50°C for 30-60 minutes or under a heat lamp).

  • Add scintillation cocktail to each well and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀:

    • The IC₅₀ is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. This value can be determined using non-linear regression analysis with software like GraphPad Prism.

  • Calculate Kᵢ:

    • The Kᵢ (inhibition constant) is a measure of the affinity of the unlabeled ligand for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

      • [L] = concentration of the radioligand used in the assay.

      • Kₐ = dissociation constant of the radioligand for the receptor.

Data Presentation: Binding Affinities at the NOP Receptor

The following table summarizes the binding affinities (Kᵢ values) of Orphanin FQ(1-11) and related peptides for the NOP receptor, as reported in the literature.

Compound Receptor Source Radioligand Kᵢ (nM) Reference
Orphanin FQ(1-11)ORL₁/KOR-3 Receptor-55[2][3]
Orphanin FQ/NociceptinMouse Brain[¹²⁵I][Tyr¹⁰]OFQ/N(1-11)< 10[1]
Dynorphin A analogsMouse Brain[¹²⁵I][Tyr¹⁰]OFQ/N(1-11)< 10[1]
Naloxone benzoylhydrazoneMouse Brain[¹²⁵I][Tyr¹⁰]OFQ/N(1-11)3.9
SB-612111Recombinant human NOP-0.7

Note: Kᵢ values can vary depending on the experimental conditions, including the radioligand used, receptor source, and assay buffer composition.

Conclusion

This application note provides a comprehensive protocol for conducting an Orphanin FQ(1-11) receptor binding assay. Adherence to this detailed methodology will enable researchers to accurately determine the binding affinities of novel compounds targeting the NOP receptor, thereby facilitating drug discovery and the investigation of the physiological roles of the Orphanin FQ/Nociceptin system.

References

Application Note: GTPγS Binding Assay for Determining Orphanin FQ(1-11) Activity at the NOP Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor superfamily.[1] Unlike classical opioid receptors, it does not bind traditional opioid ligands with high affinity.[2] The endogenous ligand for the NOP receptor is the 17-amino acid neuropeptide N/OFQ.[2] The N/OFQ-NOP receptor system is widely distributed in the central and peripheral nervous systems and is implicated in various physiological processes, including pain modulation, anxiety, learning, and memory.[3][4]

Orphanin FQ(1-11), a fragment of the full-length N/OFQ peptide, is a potent agonist for the NOP receptor. To characterize the functional activity of ligands like Orphanin FQ(1-11), the GTPγS binding assay is a robust and widely used method. This functional assay directly measures the activation of G proteins, a proximal event in the G protein-coupled receptor (GPCR) signaling cascade. Agonist binding to a GPCR facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. The assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated Gα subunit and accumulates, allowing for its quantification. This application note provides a detailed protocol for using the [³⁵S]GTPγS binding assay to determine the potency and efficacy of Orphanin FQ(1-11) at the NOP receptor.

Principle of the Assay

The GTPγS binding assay is a functional method used to assess the activation of GPCRs. In the inactive state, the NOP receptor is associated with a heterotrimeric G protein (Gαi/o, Gβ, Gγ) with GDP bound to the Gα subunit. Upon binding of an agonist, such as Orphanin FQ(1-11), the receptor undergoes a conformational change. This change catalyzes the release of GDP from the Gα subunit and allows GTP to bind in its place. The assay uses the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS. Because the thio-phosphate bond of [³⁵S]GTPγS cannot be hydrolyzed by the intrinsic GTPase activity of the Gα subunit, the Gα-[³⁵S]GTPγS complex is stabilized and accumulates. The amount of incorporated radioactivity is directly proportional to the level of G protein activation and, therefore, to the agonist-induced receptor activity. This allows for the determination of pharmacological parameters such as potency (EC₅₀) and efficacy (Emax) for the test ligand.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist initiates a signaling cascade. The receptor primarily couples to inhibitory G proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. Key signaling events include the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OFQ Orphanin FQ(1-11) (Agonist) NOP NOP Receptor OFQ->NOP Binds G_Protein Gαi/o-GDP Gβγ NOP->G_Protein:ga Activates GDP GDP G_Protein:ga->GDP Releases Ga_GTP Gαi/o-GTP Gbg Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux GTP GTP GTP->G_Protein:ga Binds Ga_GTP->AC Inhibits Gbg->Ca_Channel Inhibits Gbg->K_Channel Activates

Caption: NOP Receptor Signaling Pathway.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is based on established methods for GPCRs.

1. Reagents and Materials

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NOP receptor. Store at -80°C.

  • [³⁵S]GTPγS: Specific activity >1000 Ci/mmol. Store at -20°C.

  • Orphanin FQ(1-11): Prepare a 1 mM stock solution in sterile water or appropriate buffer. Store at -20°C.

  • GDP (Guanosine 5'-diphosphate): Prepare a 10 mM stock solution in assay buffer. Store at -20°C.

  • Unlabeled GTPγS: For non-specific binding determination. Prepare a 10 mM stock solution in assay buffer. Store at -20°C.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA. Prepare fresh and keep on ice.

  • 96-well Filter Plates: GF/B or GF/C filter plates.

  • Scintillation Cocktail: For use with filter plates.

  • Plate Scintillation Counter: For quantifying radioactivity.

  • Cell Harvester: For rapid filtration.

2. Experimental Workflow

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Termination cluster_detection Detection P1 Thaw NOP receptor membranes on ice. A5 Add NOP membranes (5-20 µg protein/well). P1->A5 P2 Prepare serial dilutions of Orphanin FQ(1-11) (e.g., 10⁻¹¹ M to 10⁻⁵ M). A3 Add Orphanin FQ(1-11) dilutions (for concentration-response curve). P2->A3 P3 Prepare assay reagents: Assay Buffer, GDP, unlabeled GTPγS. A1 Add Assay Buffer. P3->A1 A2 Add GDP (final conc. 10-30 µM). P3->A2 A4 Add unlabeled GTPγS (10 µM) for non-specific binding wells. P3->A4 A1->A2 A2->A3 A2->A4 Control wells A3->A5 A4->A5 R1 Pre-incubate at 30°C for 15-30 min. A5->R1 R2 Initiate reaction by adding [³⁵S]GTPγS (final conc. 0.05-0.1 nM). R1->R2 R3 Incubate at 30°C for 60 min with gentle shaking. R2->R3 R4 Terminate by rapid filtration through filter plate using a cell harvester. R3->R4 R5 Wash filters 3x with ice-cold assay buffer. R4->R5 D1 Dry the filter plate. R5->D1 D2 Add scintillation cocktail to each well. D1->D2 D3 Count radioactivity using a plate scintillation counter. D2->D3

Caption: GTPγS Binding Assay Workflow.

3. Step-by-Step Procedure

  • Membrane Preparation: Thaw the frozen NOP receptor-expressing cell membranes on ice. Once thawed, dilute them in ice-cold assay buffer to a final concentration that will yield 5-20 µg of protein per well. Keep the membrane suspension on ice.

  • Ligand Preparation: Perform a serial dilution of the Orphanin FQ(1-11) stock solution in assay buffer to create a range of concentrations for the concentration-response curve (e.g., final concentrations from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: To the wells of a 96-well plate, add the following components in order. It is recommended to perform all additions in triplicate.

    • Total Binding Wells:

      • 50 µL Assay Buffer

      • 20 µL GDP (to a final concentration of 10-30 µM)

      • 20 µL Orphanin FQ(1-11) dilution or buffer for basal binding

      • 90 µL NOP membrane suspension

    • Non-Specific Binding (NSB) Wells:

      • 50 µL Assay Buffer

      • 20 µL GDP (to a final concentration of 10-30 µM)

      • 20 µL unlabeled GTPγS (to a final concentration of 10 µM)

      • 90 µL NOP membrane suspension

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes. This step allows the ligand to bind to the receptor.

  • Initiation and Incubation: Initiate the reaction by adding 20 µL of [³⁵S]GTPγS to all wells (for a final concentration of 0.05-0.1 nM). Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Wash the filters on the plate three times with 200 µL of ice-cold assay buffer per well to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate completely under a heat lamp or in an oven. Add an appropriate amount of scintillation cocktail to each well, seal the plate, and count the radioactivity (counts per minute, CPM) in a plate scintillation counter.

Data Presentation and Analysis

The raw data (CPM) from the scintillation counter is used to determine the specific binding of [³⁵S]GTPγS at each agonist concentration.

1. Calculation of Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • The specific binding is often expressed as a percentage of the basal binding (binding in the absence of agonist) or normalized to the maximum response of a reference full agonist like N/OFQ.

2. Concentration-Response Curves:

  • Plot the specific binding (y-axis) against the logarithm of the Orphanin FQ(1-11) concentration (x-axis).

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism) to fit the data.

3. Pharmacological Parameters:

  • EC₅₀ (Half maximal effective concentration): The concentration of Orphanin FQ(1-11) that produces 50% of its maximal response. This value is a measure of the ligand's potency.

  • Emax (Maximum effect): The maximal stimulation of [³⁵S]GTPγS binding achieved by Orphanin FQ(1-11). This value is a measure of the ligand's efficacy and is often expressed relative to a standard full agonist.

Pharmacological Data for NOP Receptor Agonists

The following table summarizes typical pharmacological data for Orphanin FQ(1-11) and the full-length endogenous peptide, N/OFQ, at the NOP receptor.

LigandAssay TypeSpecies/SystemPotency (EC₅₀ or Ki)Efficacy (Emax)Reference
Orphanin FQ(1-11) Receptor BindingCHO-ORL1 cellsKi: 55 nMN/A
Orphanin FQ(1-11) GIRK currentsRat vlPAG neuronsEC₅₀: 8.98 µMFull Agonist
N/OFQ (Full Peptide) [³⁵S]GTPγS BindingCHO-hNOP cellsEC₅₀: 3.6 nM100% (Reference)
N/OFQ (Full Peptide) BRET AssayHEK293 cellspEC₅₀: 8.44100% (Reference)

Note: Data from different assays and systems (e.g., binding vs. functional, different cell lines) can result in varied absolute values but are useful for relative comparisons.

Conclusion

The [³⁵S]GTPγS binding assay is a powerful tool for the functional characterization of ligands targeting the NOP receptor. It provides a direct measure of G protein activation, allowing for the quantitative determination of the potency and efficacy of agonists like Orphanin FQ(1-11). This detailed protocol offers a reliable framework for researchers, scientists, and drug development professionals to investigate the pharmacology of the NOP receptor system and to screen for novel therapeutic agents targeting this receptor.

References

Application Notes and Protocols for Calcium Mobilization Assay with Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (Nociceptin) and its N-terminal fragment, Orphanin FQ(1-11), are endogenous ligands for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor superfamily.[1][2] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid peptides with high affinity.[1] Activation of the NOP receptor by its agonists initiates a cascade of intracellular signaling events.[1][3] While primarily coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, the NOP receptor can also be engineered to couple to chimeric G proteins (e.g., Gαqi5 or GαqG66Di5) that effectively channel the signal through the phospholipase C (PLC) pathway, resulting in a measurable increase in intracellular calcium ([Ca2+]i). This phenomenon provides a robust method for studying NOP receptor activation using calcium mobilization assays.

This document provides detailed protocols and application notes for performing a calcium mobilization assay to characterize the activity of Orphanin FQ(1-11) and other ligands at the NOP receptor.

Signaling Pathway

Activation of the NOP receptor, when coupled with a chimeric Gαq protein, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This increase in cytosolic calcium can be detected by fluorescent calcium indicators like Fluo-4 AM.

G_protein_signaling OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds to Gq Chimeric Gαq Protein NOP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ (Increase) Fluo4 Fluo-4 Ca_cyto->Fluo4 Binds to IP3R->Ca_cyto Releases Ca2+ from ER Fluorescence Fluorescence (λex=490nm, λem=525nm) Fluo4->Fluorescence Emits

NOP Receptor Signaling Pathway for Calcium Mobilization.

Data Presentation

The following table summarizes the potency of Orphanin FQ (Nociceptin) and a related compound in a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably co-expressing the human NOP receptor and a chimeric Gαqi5 protein.

CompoundAssay TypeCell LinepEC50EC50 (nM)Emax (%)
Nociceptin/Orphanin FQ (N/OFQ)Calcium MobilizationCHO-hNOP-Gαqi57.3346.8~100
Ro 65-6570Calcium MobilizationCHO-hNOP-Gαqi5--~100
AT-090Calcium MobilizationCHO-hNOP-Gαqi5--~100
AT-127Calcium MobilizationCHO-hNOP-Gαqi5--~100

Data is representative and compiled from published studies. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Experimental Protocols

Cell Culture and Plating

A suitable cell line for this assay is Chinese Hamster Ovary (CHO) cells stably co-expressing the human NOP receptor and a chimeric G protein such as Gαqi5. Other cell lines reported to express the NOP receptor include human neuroblastoma SH-SY5Y cells and various immune cell lines like U937, CEM, and MOLT-4.

  • Cell Culture: Culture CHO-hNOP-Gαqi5 cells in DMEM/F-12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 200 µg/mL G418, 100 µg/mL hygromycin B, 100 IU/mL penicillin, and 100 IU/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: 24 hours before the assay, seed the cells at a density of 40,000 to 80,000 cells per well in a 96-well black, clear-bottom plate. For a 384-well plate, the seeding density should be 10,000 to 20,000 cells per well.

Calcium Mobilization Assay using Fluo-4 AM

This protocol is adapted from commercially available Fluo-4 No-Wash Calcium Assay kits.

Reagent Preparation:

  • Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to make a stock solution (e.g., 1 mM). Store at -20°C, protected from light.

  • Assay Buffer (1X): Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Some protocols recommend the addition of 2.5 mM probenecid to prevent the extrusion of the dye from the cells.

  • Fluo-4 AM Loading Solution: Immediately before use, dilute the Fluo-4 AM stock solution in 1X Assay Buffer to a final concentration of 2-5 µM. To aid in dye solubilization, an equal volume of Pluronic F-127 (e.g., 0.02% final concentration) can be added.

Assay Procedure:

  • Cell Preparation: Remove the cell culture medium from the 96-well plate.

  • Dye Loading: Add 100 µL of the Fluo-4 AM Loading Solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of Orphanin FQ(1-11) and any other test compounds in 1X Assay Buffer. It is recommended to include a positive control (e.g., a known NOP agonist like N/OFQ) and a negative control (vehicle).

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Inject the compound solutions (e.g., 25 µL for a final volume of 125 µL) into the wells.

    • Continue to record the fluorescence intensity for at least 120-180 seconds to capture the peak response and subsequent return to baseline.

Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the baseline fluorescence before addition (F0), or as the change in fluorescence (F - F0).

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture CHO-hNOP cells cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding reagent_prep 3. Prepare Fluo-4 AM and compound solutions cell_seeding->reagent_prep dye_loading 4. Load cells with Fluo-4 AM incubation 5. Incubate at 37°C and RT dye_loading->incubation plate_reader 6. Place plate in fluorescence reader incubation->plate_reader readout 7. Read baseline, inject compound, and read fluorescence plate_reader->readout data_processing 8. Calculate fluorescence change dose_response 9. Plot dose-response curve data_processing->dose_response ec50_emax 10. Determine EC50 and Emax dose_response->ec50_emax

Experimental Workflow for Calcium Mobilization Assay.

References

Application Notes: Orphanin FQ(1-11) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orphanin FQ(1-11) is a biologically active fragment of the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[1][2] It functions as a potent and selective agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2] Unlike classical opioid peptides, Orphanin FQ(1-11) and its parent molecule show little to no affinity for mu (μ), delta (δ), or kappa (κ) opioid receptors.[1] The N/OFQ-NOP system is widely distributed in the central nervous system, particularly in brain regions associated with motivation, emotion, pain, and memory, such as the hippocampus, amygdala, and hypothalamus.

Due to its distinct pharmacological profile, Orphanin FQ(1-11) is a valuable tool for researchers investigating the physiological roles of the NOP receptor. In murine models, its administration has been shown to modulate anxiety, stress responses, pain perception, and the effects of drugs of abuse. These application notes provide an overview of its effects, relevant quantitative data, and detailed protocols for its use in laboratory settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to Orphanin FQ(1-11)'s receptor binding and its observed behavioral effects in mice.

Table 1: Receptor Binding Affinity of Orphanin FQ(1-11)

Receptor Ligand Binding Affinity (Ki) Notes
NOP (ORL-1/OP4) Orphanin FQ(1-11) 55 nM Potent agonist activity.
Mu (μ) Opioid Orphanin FQ(1-11) >1000 nM No significant affinity.
Delta (δ) Opioid Orphanin FQ(1-11) >1000 nM No significant affinity.

| Kappa (κ) Opioid | Orphanin FQ(1-11) | >1000 nM | No significant affinity. |

Table 2: Summary of Behavioral Effects of Orphanin FQ(1-11) in Mice

Effect Studied Mouse Strain Dose (i.c.v.) Behavioral Test Key Findings
Anxiety BALB/c 0.3 and 1 nmol Light-Dark Box Significantly increased exploration in the aversive lit section, characteristic of anxiolytic agents.
Anxiety BALB/c 0.1 and 0.3 nmol Urocortin-Induced Stress Reversed urocortin-induced decreases in exploratory activity.
Analgesia CD-1 Not specified Not specified Described as having analgesic properties.
Locomotor Activity Not specified 0.01 nmol Elevated Plus Maze Attenuated open arm avoidance without affecting overall locomotor activity.

| Locomotor Activity | Not specified | 0.1–0.3 nmol | Elevated Plus Maze | Decreased open arm avoidance but also increased total arm transitions, suggesting a more complex effect at higher doses. |

Signaling Pathway and Mechanism of Action

Orphanin FQ(1-11) exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This activation initiates a signaling cascade that leads to the modulation of neuronal excitability.

Key Signaling Events:

  • G Protein Activation: Ligand binding causes a conformational change in the NOP receptor, leading to the activation of Gαi/o proteins.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation:

    • Potassium Channels: The Gβγ subunits activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • Calcium Channels: The signaling cascade also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

The combined effect of membrane hyperpolarization and reduced calcium influx is a decrease in neuronal excitability and neurotransmitter release.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC VGCC Ca2+ Channel Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx G_protein->AC Inhibits (Gαi) G_protein->GIRK Activates (Gβγ) G_protein->VGCC Inhibits OFQ Orphanin FQ(1-11) OFQ->NOP Binds Inhibition ↓ Neuronal Excitability K_efflux->Inhibition Ca_influx->Inhibition Experimental_Workflow General Workflow for Behavioral Study cluster_prep Phase 1: Preparation cluster_testing Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (1-2 weeks) A2 i.c.v. Cannula Implantation Surgery A1->A2 A3 Post-Operative Recovery (1 week) A2->A3 B1 Habituation to Testing Room & Apparatus A3->B1 Animals are ready for testing B2 Drug / Vehicle Administration (i.c.v.) B1->B2 B3 Behavioral Testing (e.g., Light-Dark Box) B2->B3 C1 Video Scoring & Data Extraction B3->C1 Collect raw data C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation & Conclusion C2->C3

References

Application Notes and Protocols for the Tail-Flick Test Using Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the analgesic properties of Orphanin FQ(1-11), a fragment of the endogenous neuropeptide Orphanin FQ/Nociceptin (OFQ/N), using the tail-flick test in mice. This document outlines the experimental procedure, data presentation, and the underlying signaling pathway.

Introduction

Orphanin FQ(1-11) is a biologically active fragment of OFQ/N, the endogenous ligand for the opioid receptor-like 1 (ORL1) receptor, also known as the NOP receptor.[1] Supraspinal administration of Orphanin FQ(1-11) has been shown to produce antinociceptive effects in the tail-flick assay in mice, with a potency comparable to that of the full-length OFQ/N peptide.[1] The tail-flick test is a standard method for assessing the analgesic efficacy of novel compounds by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

Data Presentation

Table 1: Illustrative Dose-Response Data for Orphanin FQ(1-11) in the Mouse Tail-Flick Test

Dose of Orphanin FQ(1-11) (nmol, i.c.v.)Mean Tail-Flick Latency (seconds) ± SEMPercent Maximum Possible Effect (%MPE)
Vehicle (Saline)2.5 ± 0.20
14.0 ± 0.320
36.5 ± 0.453
108.0 ± 0.573

Disclaimer: The quantitative data presented in this table is illustrative and intended for guidance purposes only. While literature indicates that Orphanin FQ(1-11) produces a dose-dependent analgesic effect, specific dose-response data from publicly available sources was not obtainable. Researchers should perform their own dose-response studies to determine the precise efficacy and potency of Orphanin FQ(1-11) in their experimental setup.

Experimental Protocols

Animals
  • Species: Male CD-1 or Swiss Webster mice are commonly used.[2]

  • Weight: 20-25 g.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatize mice to the experimental room for at least 1 hour before testing.

Reagents and Materials
  • Orphanin FQ(1-11) peptide (Tocris Bioscience or other reputable supplier).

  • Sterile, pyrogen-free 0.9% saline solution.

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Hamilton syringe (10 µL) with a 26-gauge needle.

  • Stereotaxic apparatus for mice.

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal clippers.

  • 70% ethanol.

Intracerebroventricular (i.c.v.) Cannula Implantation (for chronic studies) or Acute Injection

For repeated drug administration, surgical implantation of a guide cannula is recommended. For acute studies, a direct i.c.v. injection can be performed.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen.

  • Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Shave and clean the scalp with 70% ethanol.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and level the bregma and lambda landmarks.

  • Craniotomy: Drill a small hole over the lateral ventricle at the following coordinates relative to bregma: Anterior/Posterior (A/P): -0.4 mm; Medial/Lateral (M/L): ±1.0 mm; Dorsal/Ventral (D/V): -2.2 mm.

  • Injection: Slowly inject the desired volume (typically 1-5 µL) of Orphanin FQ(1-11) solution or vehicle over 1-2 minutes. Leave the injection needle in place for an additional minute to allow for diffusion.

  • Closure: For acute injections, suture the scalp incision. For chronic cannulation, secure the cannula to the skull with dental cement and close the incision around it. Allow animals to recover for at least 5-7 days after surgery before behavioral testing.

Tail-Flick Test Procedure
  • Apparatus Setup: Turn on the tail-flick meter and allow the radiant heat source to stabilize.

  • Baseline Latency: Gently restrain the mouse and place its tail over the radiant heat source, approximately 2-3 cm from the tip. The apparatus will focus a beam of light on the tail.

  • Measurement: Record the time it takes for the mouse to flick its tail away from the heat source. This is the tail-flick latency.

  • Cutoff Time: To prevent tissue damage, a cutoff time of 10-15 seconds is typically employed. If the mouse does not flick its tail within this time, the heat source is turned off, and the maximum latency is recorded.

  • Pre-injection Measurement: Determine the baseline tail-flick latency for each mouse before any injections. It is advisable to take 2-3 baseline readings at 15-minute intervals and average them.

  • Drug Administration: Administer Orphanin FQ(1-11) or vehicle via the i.c.v. route as described above.

  • Post-injection Measurements: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 90 minutes) to determine the time course of the analgesic effect.

Data Analysis

The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE) , calculated using the following formula:

%MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100

Statistical analysis can be performed using appropriate methods such as ANOVA followed by post-hoc tests to compare different dose groups with the vehicle control group.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Tail-Flick Measurement Animal_Acclimatization->Baseline_Measurement ICV_Injection i.c.v. Injection of Orphanin FQ(1-11) or Vehicle Baseline_Measurement->ICV_Injection Post_Injection_Measurement Post-Injection Tail-Flick Measurements at Timed Intervals ICV_Injection->Post_Injection_Measurement Data_Analysis Data Analysis (%MPE Calculation) Post_Injection_Measurement->Data_Analysis

Caption: Experimental workflow for the tail-flick test.

Signaling_Pathway OFQ_1_11 Orphanin FQ(1-11) ORL1 ORL1 Receptor OFQ_1_11->ORL1 Agonist Binding G_protein Gi/o Protein ORL1->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activation Ion_Channels Ion Channels G_protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia MAPK->Analgesia K_channel ↑ K+ Conductance Ion_Channels->K_channel Ca_channel ↓ Ca2+ Conductance Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of Orphanin FQ(1-11) via the ORL1 receptor.

References

Application Notes and Protocols for Radiolabeled Orphanin FQ(1-11) in Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of radiolabeled Orphanin FQ(1-11) in autoradiography studies. This document includes detailed experimental protocols, quantitative data on ligand binding, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Orphanin FQ/Nociceptin (OFQ/N) is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, a member of the opioid receptor family. The truncated peptide, Orphanin FQ(1-11) [OFQ/N(1-11)], is a pharmacologically active fragment that acts as a potent agonist at the NOP receptor.[1][2][3][4] Radiolabeled versions of OFQ/N(1-11) and its analogs are valuable tools for the anatomical localization and quantification of NOP receptors in tissues through autoradiography. This technique is crucial for understanding the physiological roles of the NOP system and for the development of novel therapeutics targeting this receptor.

Autoradiography with radiolabeled OFQ/N(1-11) allows for the visualization of a distinct binding site with a unique regional distribution in the brain, differing from that of the full-length OFQ/N peptide.[5] This suggests the potential for unique physiological functions mediated by this truncated peptide.

Quantitative Data: Ligand Binding Affinities

The following tables summarize the binding affinities of Orphanin FQ(1-11) and other relevant radioligands for the NOP receptor and other opioid receptors.

Table 1: Binding Affinity of Orphanin FQ(1-11)

LigandReceptorKi (nM)Notes
Orphanin FQ(1-11)NOP (ORL-1/KOR-3)55Potent agonist.
Orphanin FQ(1-11)μ, δ, κ1, κ3 Opioid Receptors>1000No significant affinity.

Table 2: Binding Characteristics of Radiolabeled NOP Receptor Ligands

RadioligandPreparationKD (nM)Bmax (fmol/mg protein)Notes
[125I][Tyr10]OFQ/N(1-11)Mouse brain membranes0.23443High-affinity binding site.
[3H]ac-RYYRWK-NH2Rat cortical membranes0.071 ± 0.01822 ± 2A potent partial agonist at the NOP receptor.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by agonists such as Orphanin FQ(1-11) initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, NOP receptor activation can lead to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, which collectively inhibit neuronal firing. The receptor can also signal through other G-protein subtypes and activate pathways such as the mitogen-activated protein kinase (MAPK) cascade. Receptor desensitization is mediated by G-protein coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds to G_protein Gαi/o, Gαz, etc. NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Cascade G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Leads to (Hyperpolarization) Ca_channel->Neuronal_Inhibition Contributes to ATP ATP ATP->AC cAMP->Neuronal_Inhibition Modulates (Reduced Excitability)

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

I. Tissue Preparation
  • Animal Euthanasia and Brain Extraction: Euthanize animals (e.g., rats, mice) via an approved method, such as decapitation under light anesthesia.

  • Brain Freezing: Rapidly remove the brain and freeze it in isopentane cooled with dry ice. Store the frozen brains at -80°C until sectioning.

  • Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 20 µm.

  • Slide Mounting: Thaw-mount the tissue sections onto pre-cleaned, gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost®).

  • Slide Storage: Store the mounted sections in slide boxes with desiccant at -80°C until use.

II. In Vitro Receptor Autoradiography Protocol for [125I][Tyr10]OFQ/N(1-11)

This protocol is adapted from general autoradiography procedures and specific information regarding [125I]-labeled peptides.

  • Slide Equilibration: Bring the slide boxes from -80°C to room temperature, allowing them to warm up for at least 30 minutes before opening to prevent condensation.

  • Pre-incubation: Place the slides in a slide rack and pre-incubate them in buffer to rehydrate the tissue and remove endogenous ligands.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time and Temperature: 30 minutes at room temperature with gentle agitation.

  • Incubation with Radioligand:

    • Radioligand: [125I][Tyr10]OFQ/N(1-11)

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and protease inhibitors.

    • Total Binding: Incubate sections with a low nanomolar concentration of [125I][Tyr10]OFQ/N(1-11) (e.g., 0.1-0.5 nM, based on the high affinity of the ligand).

    • Non-specific Binding: For a parallel set of slides, incubate with the same concentration of radioligand plus a high concentration of unlabeled OFQ/N(1-11) (e.g., 1 µM) to determine non-specific binding.

    • Procedure: Lay slides horizontally in a humidified chamber and cover each section with 200-500 µL of the incubation solution.

    • Time and Temperature: 60-90 minutes at room temperature.

  • Washing:

    • Quickly aspirate the incubation solution from the slides.

    • Perform a series of washes in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. For example, 3 washes of 5 minutes each.

    • Perform a final brief dip in ice-cold distilled water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure and Imaging:

    • Appose the dried slides to a phosphor imaging screen or autoradiographic film, along with appropriate radioactive standards.

    • Expose for 1-5 days, depending on the signal intensity.

    • Scan the phosphor screen using a phosphorimager or develop the film.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the anatomical structures in the digitized images.

    • Quantify the signal intensity (e.g., in digital light units or optical density).

    • Convert these values to fmol/mg tissue or a similar unit using the co-exposed standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Protocol cluster_analysis Detection & Analysis Euthanasia Animal Euthanasia & Brain Extraction Freezing Rapid Freezing (-80°C) Euthanasia->Freezing Sectioning Cryosectioning (20 µm) Freezing->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (Buffer) Mounting->Preincubation Incubation Incubation with Radiolabeled OFQ(1-11) Preincubation->Incubation Washing Washing (Ice-cold Buffer) Incubation->Washing Drying Drying Slides Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Scanning Scanning & Digitization Exposure->Scanning Quantification Quantification of Signal (ROIs) Scanning->Quantification Analysis Data Analysis (Specific Binding) Quantification->Analysis

Caption: Experimental Workflow for Autoradiography.

Concluding Remarks

The use of radiolabeled Orphanin FQ(1-11) in autoradiography provides a powerful method for investigating the distribution and density of a specific high-affinity binding site within the central nervous system and peripheral tissues. The distinct localization of this site compared to that of the full-length N/OFQ peptide underscores the importance of studying truncated neuropeptides. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the pharmacology and therapeutic potential of the NOP receptor system.

References

Application Notes and Protocols: Orphanin FQ(1-11) in the Study of Neuropeptide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (Nociceptin) and its fragments are crucial tools in the exploration of the Nociceptin/Orphanin FQ (NOP) receptor system, the fourth member of the opioid receptor superfamily. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, Orphanin FQ (N/OFQ), exhibit a distinct pharmacological profile, making them a significant area of interest for therapeutic development in pain, anxiety, and other neurological disorders.[1][2][3] Orphanin FQ(1-11), a truncated form of the full-length peptide, has emerged as a potent and selective agonist of the NOP receptor, offering a valuable probe for dissecting NOP receptor signaling and function.[4] These application notes provide a comprehensive overview of the use of Orphanin FQ(1-11) in studying neuropeptide signaling, complete with detailed experimental protocols and quantitative data.

Data Presentation

Table 1: Binding Affinity and Potency of Orphanin FQ(1-11) and Related Peptides
LigandReceptorAssay TypeSpeciesPreparationKi (nM)EC50 (µM)EfficacyReference
Orphanin FQ(1-11) NOP (ORL-1/OP4) Radioligand Binding--55 -Agonist
Orphanin FQ(1-11)µ, δ, κ1, κ3 OpioidRadioligand Binding-->1000-No Affinity
[Tyr¹⁰]N/OFQ(1-11)NOPGIRK Current ActivationRatvlPAG slices-8.98Full Agonist
N/OFQNOPGIRK Current ActivationRatvlPAG slices--Full Agonist
[¹²⁵I][Tyr¹⁰]OFQ/N(1-11)Novel High-Affinity SiteRadioligand BindingMouseBrain0.234 (KD)--
Table 2: In Vivo Effects of Orphanin FQ(1-11) and Analogs
CompoundAdministrationSpeciesAssayEffectReference
Orphanin FQ(1-11) SupraspinalMouseTailflickAnalgesic
[Tyr¹]OFQ/N(1-11)SupraspinalMouseTailflickAnalgesic
[Tyr¹⁰]OFQ/N(1-11)SupraspinalMouseTailflickAnalgesic
[IodoTyr¹⁰]OFQ/N(1-11)SupraspinalMouseTailflickAnalgesic
N/OFQIntracerebroventricularMouse/RatVariousAnxiolytic, modulation of pain

Signaling Pathways

Activation of the NOP receptor by Orphanin FQ(1-11) initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, the NOP receptor can signal through mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates ERK ↑ p-ERK1/2 G_protein->ERK Activates (MAPK Pathway) cAMP ↓ cAMP Ca_ion ↓ Ca²⁺ Influx K_ion ↑ K⁺ Efflux (Hyperpolarization) Cellular_Response Modulation of Neuronal Excitability & Gene Expression cAMP->Cellular_Response ERK->Cellular_Response Ca_ion->Cellular_Response K_ion->Cellular_Response

Figure 1: Orphanin FQ(1-11) signaling through the NOP receptor.

Experimental Protocols

Radioligand Binding Assay for NOP Receptor

This protocol is designed to determine the binding affinity (Ki) of Orphanin FQ(1-11) for the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor

  • [³H]-Nociceptin (Radioligand)

  • Orphanin FQ(1-11) (unlabeled competitor)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of Orphanin FQ(1-11) in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Nociceptin (to a final concentration of ~0.5 nM), 50 µL of the Orphanin FQ(1-11) dilution, and 50 µL of cell membrane preparation (20-40 µg of protein).

  • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled Nociceptin (e.g., 1 µM).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents: - NOP Receptor Membranes - [³H]-Nociceptin - Orphanin FQ(1-11) dilutions B Incubate: Membranes + [³H]-Nociceptin + Orphanin FQ(1-11) or Control A->B C Filter and Wash to separate bound from free radioligand B->C D Scintillation Counting to quantify bound radioactivity C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki D->E

Figure 2: Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol measures the functional effect of Orphanin FQ(1-11) on adenylyl cyclase activity.

Materials:

  • CHO or HEK293 cells stably expressing the human NOP receptor

  • Orphanin FQ(1-11)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium

Procedure:

  • Seed the NOP-expressing cells in a 96-well plate and grow to ~80-90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C.

  • Add increasing concentrations of Orphanin FQ(1-11) to the wells.

  • Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Calcium Mobilization Assay

This assay assesses the ability of Orphanin FQ(1-11) to modulate intracellular calcium levels, typically in cells co-expressing the NOP receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway.

Materials:

  • CHO cells co-expressing the human NOP receptor and a chimeric G-protein (e.g., Gαqi5).

  • Orphanin FQ(1-11)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • A fluorescence plate reader with an injection module (e.g., FLIPR or FlexStation)

Procedure:

  • Seed the cells into a 96-well black, clear-bottom plate and culture for 24 hours.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject increasing concentrations of Orphanin FQ(1-11) into the wells.

  • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration and plot the concentration-response curve to determine the EC50 value.

In Vivo Behavioral Assay: Tail-Flick Test for Analgesia

This protocol evaluates the analgesic properties of Orphanin FQ(1-11) in a rodent model of acute pain.

Materials:

  • CD-1 mice or Sprague-Dawley rats

  • Orphanin FQ(1-11) dissolved in sterile saline

  • Tail-flick apparatus

  • Intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection equipment

Procedure:

  • Acclimatize the animals to the testing environment and the tail-flick apparatus.

  • Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administer Orphanin FQ(1-11) or vehicle control via the desired route (e.g., i.c.v. or i.t.).

  • Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

  • Express the data as the percentage of maximum possible effect (%MPE) calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the duration of the analgesic effect.

InVivo_Behavioral_Workflow A Animal Acclimatization & Baseline Tail-Flick Measurement B Administer Orphanin FQ(1-11) or Vehicle Control A->B C Measure Tail-Flick Latency at Multiple Time Points B->C D Data Analysis: - Calculate %MPE - Determine Dose-Response C->D

Figure 3: Workflow for In Vivo Tail-Flick Assay.

Conclusion

Orphanin FQ(1-11) is a valuable pharmacological tool for investigating the NOP receptor system. Its selectivity and potent agonist activity make it ideal for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of NOP receptor signaling. The protocols outlined above provide a foundation for researchers to explore the multifaceted effects of this neuropeptide and to advance the development of novel therapeutics targeting the NOP receptor.

References

Application Notes and Protocols for Cellular Assays of Orphanin FQ(1-11) Functional Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting cellular assays to determine the functional activity of Orphanin FQ(1-11), a potent agonist of the Nociceptin/Orphanin FQ (NOP) receptor.

Introduction

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR).[1] The N-terminal fragment, Orphanin FQ(1-11), is a potent agonist at the NOP receptor with high selectivity over other opioid receptors.[2][3] Activation of the NOP receptor by its agonists triggers a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o).[4] This leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[5]

The functional activity of Orphanin FQ(1-11) and other NOP receptor ligands can be quantified using various cellular assays. This document outlines the protocols for three key functional assays: the cAMP Inhibition Assay, the Calcium Mobilization Assay, and the [35S]GTPγS Binding Assay.

Signaling Pathway and Experimental Workflow

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binding G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibition K_channels K+ Channels G_protein->K_channels Activation PLC PLC G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response Ca_channels->Cellular_Response K_channels->Cellular_Response MAPK MAPK (ERK1/2, p38) PLC->MAPK Activation MAPK->Cellular_Response

Figure 1: NOP Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO or HEK293 cells expressing NOP receptor) start->cell_culture cell_plating Plate Cells in 96-well plates cell_culture->cell_plating stimulation Stimulate with Forskolin and Orphanin FQ(1-11) cell_plating->stimulation incubation Incubate at 37°C stimulation->incubation lysis Cell Lysis incubation->lysis cAMP_measurement Measure cAMP Levels (e.g., GloSensor Assay) lysis->cAMP_measurement data_analysis Data Analysis (IC50 determination) cAMP_measurement->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for cAMP Assay.

Quantitative Data Summary

The following table summarizes the quantitative data for Orphanin FQ(1-11) and related compounds from various cellular assays.

CompoundAssay TypeCell LineParameterValueReference
Orphanin FQ(1-11)Receptor BindingMouse BrainKi55 nM
Orphanin FQ(1-11)cAMP InhibitionMouse BrainIC50< 1 nM
[Tyr10]N/OFQ(1-11)GIRK Current ActivationRat vlPAG NeuronsEC508.98 µM
N/OFQCalcium MobilizationCHOhNOPGαqi5pEC507.33
Ro 64-6198cAMP InhibitionCHO-hORL1IC50-

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of Orphanin FQ(1-11) to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing the NOP receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human NOP receptor.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Krebs-Ringer/Hepes-buffered solution (124 mM NaCl, 5 mM KCl, 1.25 mM MgSO4, 1.5 mM CaCl2, 1.25 mM KH2PO4, 25 mM Hepes, pH 7.4).

  • Forskolin.

  • Rolipram (or other phosphodiesterase inhibitor).

  • Orphanin FQ(1-11) stock solution.

  • cAMP assay kit (e.g., GloSensor cAMP Assay).

  • 96-well plates.

Protocol:

  • Culture CHO or HEK293 cells expressing the human NOP receptor in appropriate media.

  • Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Wash the cells with Krebs-Ringer/Hepes-buffered solution.

  • Pre-incubate the cells with a phosphodiesterase inhibitor like 100 µM rolipram for 15 minutes at 37°C to prevent cAMP degradation.

  • Add 1 µM forskolin to stimulate adenylyl cyclase and increase cAMP levels.

  • Immediately add increasing concentrations of Orphanin FQ(1-11) (e.g., 10 pM to 100 nM) to the wells.

  • Incubate the plate for 15 minutes at 37°C.

  • Stop the reaction by adding ice-cold ethanol and store at -80°C for at least 4 hours.

  • Measure the cAMP concentration in each well using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve and determine the IC50 value for Orphanin FQ(1-11).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon activation of the NOP receptor. Since the NOP receptor is coupled to Gi/o, which does not directly lead to calcium release from intracellular stores, this assay often utilizes cells co-expressing the NOP receptor and a chimeric G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, resulting in a measurable calcium signal.

Materials:

  • CHO cells stably co-expressing the human NOP receptor and a chimeric G-protein (e.g., Gαqi5).

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Orphanin FQ(1-11) stock solution.

  • 96-well black, clear-bottom plates.

  • Fluorometric imaging plate reader.

Protocol:

  • Culture the CHO cells in appropriate media.

  • Seed 50,000 cells per well into a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorometric imaging plate reader.

  • Establish a baseline fluorescence reading.

  • Add increasing concentrations of Orphanin FQ(1-11) to the wells.

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Plot the concentration-response curve and determine the EC50 value for Orphanin FQ(1-11).

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins by the NOP receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Materials:

  • Membranes prepared from cells expressing the human NOP receptor.

  • [35S]GTPγS.

  • GDP.

  • Orphanin FQ(1-11) stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 100 mM NaCl).

  • Scintillation proximity assay (SPA) beads (optional, for a high-throughput format).

  • Scintillation counter or Top Counter.

Protocol:

  • Prepare cell membranes from cells overexpressing the NOP receptor.

  • In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and [35S]GTPγS.

  • Add increasing concentrations of Orphanin FQ(1-11) (e.g., 0.1 nM to 10 µM).

  • Incubate the mixture for 60 minutes at 22°C with shaking.

  • Separate the bound from free [35S]GTPγS. This can be done by rapid filtration through glass fiber filters followed by washing. Alternatively, a scintillation proximity assay can be used where the membranes are bound to SPA beads, and only the bead-associated radioactivity is detected.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve and determine the EC50 value and the maximal stimulation (Emax) for Orphanin FQ(1-11).

References

Application Notes and Protocols for Electrophysiology Studies with Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphanin FQ (OFQ), also known as nociceptin, is an endogenous heptadecapeptide that modulates a variety of physiological processes, including pain, anxiety, and learning and memory. It exerts its effects through the nociceptin opioid peptide (NOP) receptor, a G protein-coupled receptor. Orphanin FQ(1-11) is a potent and selective agonist fragment of the full-length peptide, exhibiting high affinity for the NOP receptor. These application notes provide a comprehensive overview of the expected electrophysiological effects of Orphanin FQ(1-11) based on extensive studies of the parent compound, Orphanin FQ/nociceptin (N/OFQ), and offer detailed protocols for investigating its impact on neuronal excitability and ion channel function.

Given the lack of specific electrophysiological studies on the Orphanin FQ(1-11) fragment, the following information is extrapolated from the well-documented actions of the full-length N/OFQ peptide. It is presumed that Orphanin FQ(1-11), as a potent NOP receptor agonist, will elicit qualitatively similar effects.

Expected Electrophysiological Effects of Orphanin FQ(1-11)

Activation of the NOP receptor by Orphanin FQ(1-11) is anticipated to have a predominantly inhibitory effect on neuronal activity. This is primarily achieved through two main mechanisms: the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[1][2][3].

Key Actions:

  • Postsynaptic Inhibition: Activation of postsynaptic NOP receptors leads to the opening of GIRK channels, resulting in potassium efflux and membrane hyperpolarization. This increase in potassium conductance decreases the neuronal input resistance, making the neuron less likely to fire action potentials in response to excitatory stimuli[4].

  • Presynaptic Inhibition: Activation of presynaptic NOP receptors inhibits various types of voltage-gated calcium channels (N-type, L-type, and P/Q-type). This reduction in calcium influx into the presynaptic terminal leads to a decrease in the release of neurotransmitters, thereby suppressing synaptic transmission.

  • Modulation of Other Ion Channels: Studies on N/OFQ have also indicated modulation of other potassium channels, such as M-type and A-type channels, which can further influence neuronal excitability.

Quantitative Data Summary

The following tables summarize quantitative data from electrophysiology studies using the full-length Orphanin FQ/nociceptin peptide. These values can serve as a reference for designing experiments with Orphanin FQ(1-11).

Table 1: Effects of N/OFQ on Neuronal Membrane Properties

ParameterNeuron TypeN/OFQ ConcentrationEffectReference
Membrane PotentialThalamic Reticular Nucleus (NRT) Neurons1 µMHyperpolarization of -6.9 ± 1.0 mV
Ventrobasal Complex (VB) Neurons1 µMHyperpolarization of -4.6 ± 0.5 mV
Input ResistanceNRT Neurons1 µMDecrease to 79.2 ± 4.4% of control
VB Neurons1 µMDecrease to 76.8 ± 3.9% of control
Outward CurrentVB Neurons1 µM33.2 ± 3.5 pA

Table 2: Inhibition of Voltage-Gated Calcium Channels by N/OFQ

Channel TypeNeuron TypeN/OFQ Concentration% InhibitionReference
N-typeHippocampal Pyramidal Neurons1 µM57 ± 6.1%
L-typeHippocampal Pyramidal Neurons1 µM31 ± 9.2%
P/Q-typeHippocampal Pyramidal Neurons1 µM44 ± 2.7%
High-Voltage Activated (HVA)Vestibular Afferent Neurons10 µM27 ± 7%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure Effects on Membrane Potential and Input Resistance

Objective: To determine the effect of Orphanin FQ(1-11) on the resting membrane potential and input resistance of a target neuron.

Materials:

  • Orphanin FQ(1-11) stock solution (e.g., 1 mM in sterile water)

  • Brain slice preparation or cultured neurons

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

Methodology:

  • Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.

  • Solutions:

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4. Bubble with 95% O2 / 5% CO2.

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 NaGTP. Adjust pH to 7.3 with KOH.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode and allow the cell to stabilize.

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing current steps (e.g., -100 pA to +50 pA in 10 pA increments) to measure the input resistance from the slope of the voltage-current plot.

  • Drug Application:

    • Bath apply Orphanin FQ(1-11) at the desired concentration (e.g., 100 nM).

    • After the drug effect has stabilized, repeat the measurement of resting membrane potential and input resistance.

  • Washout: Perfuse with aCSF to wash out the drug and record recovery.

  • Data Analysis: Compare the resting membrane potential and input resistance before, during, and after drug application.

Protocol 2: Voltage-Clamp Recording to Investigate Effects on G-protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

Objective: To characterize the Orphanin FQ(1-11)-induced activation of GIRK channels.

Materials: Same as Protocol 1.

Methodology:

  • Preparation and Solutions: Same as Protocol 1, but with a high potassium aCSF for determining the reversal potential if desired (e.g., by substituting NaCl with KCl).

  • Recording:

    • Establish a whole-cell voltage-clamp recording.

    • Hold the neuron at a potential of -60 mV.

    • Apply a voltage ramp or a series of voltage steps (e.g., from -120 mV to -40 mV) to generate a baseline current-voltage (I-V) relationship.

  • Drug Application:

    • Bath apply Orphanin FQ(1-11).

    • Once the outward current induced by the agonist has stabilized, apply the same voltage protocol to generate an I-V curve in the presence of the drug.

  • Data Analysis:

    • Subtract the baseline I-V curve from the I-V curve in the presence of Orphanin FQ(1-11) to isolate the drug-induced current.

    • The resulting I-V curve should show inward rectification, a characteristic of GIRK channels.

    • The reversal potential of the induced current should be close to the equilibrium potential for potassium.

Protocol 3: Voltage-Clamp Recording to Assess Inhibition of Voltage-Gated Calcium Channels (VGCCs)

Objective: To determine if Orphanin FQ(1-11) inhibits VGCCs.

Materials:

  • Same as Protocol 1, with the addition of specific VGCC blockers (e.g., ω-conotoxin GVIA for N-type, nifedipine for L-type).

  • Internal solution should contain Cs+ instead of K+ to block potassium channels (e.g., 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl2, 4 Na2ATP, 0.4 NaGTP).

  • External solution should contain Ba2+ instead of Ca2+ as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation (e.g., 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 10 HEPES, 1 MgCl2).

Methodology:

  • Preparation and Solutions: Prepare cells and solutions as described above.

  • Recording:

    • Establish a whole-cell voltage-clamp recording.

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure VGCCs are available for activation.

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a calcium (barium) current.

  • Drug Application:

    • Bath apply Orphanin FQ(1-11).

    • After the effect has stabilized, apply the same depolarizing step to measure the calcium current in the presence of the drug.

  • Pharmacological Characterization (Optional):

    • To identify the specific type of VGCCs modulated, co-apply Orphanin FQ(1-11) with selective blockers.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after drug application.

    • Calculate the percentage of inhibition caused by Orphanin FQ(1-11).

Signaling Pathways and Experimental Workflows

Orphanin_FQ_Signaling OFQ1_11 Orphanin FQ(1-11) NOP_R NOP Receptor OFQ1_11->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Hyperpolarization Hyperpolarization & Decreased Excitability Neurotransmitter_Release Decreased Neurotransmitter Release GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Calcium Channel G_beta_gamma->VGCC Inhibits K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx VGCC->Ca_influx K_efflux->Hyperpolarization Ca_influx->Neurotransmitter_Release

Caption: Signaling pathway of Orphanin FQ(1-11) via the NOP receptor.

Electrophysiology_Workflow prep Prepare Brain Slice or Cultured Neurons patch Establish Whole-Cell Patch-Clamp Recording prep->patch baseline Record Baseline (Membrane Potential, I-V Curve) patch->baseline apply_drug Bath Apply Orphanin FQ(1-11) baseline->apply_drug analysis Data Analysis and Comparison baseline->analysis record_drug Record During Drug Application apply_drug->record_drug washout Washout with aCSF record_drug->washout record_drug->analysis record_washout Record After Washout washout->record_washout record_washout->analysis

Caption: General workflow for electrophysiological experiments.

References

Troubleshooting & Optimization

Orphanin FQ(1-11) solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orphanin FQ(1-11). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Orphanin FQ(1-11) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Orphanin FQ(1-11) and what is its primary receptor?

Orphanin FQ(1-11) is a peptide fragment of nociceptin/orphanin FQ (N/OFQ)[1][2]. It is a potent agonist of the Nociceptin receptor (NOP), also known as the ORL-1 receptor[1][2]. It displays no significant affinity for other opioid receptors such as μ, δ, and κ[1].

Q2: What are the recommended solvents for dissolving Orphanin FQ(1-11)?

Orphanin FQ(1-11) is soluble in water and a mixture of acetonitrile and water. Some suppliers suggest solubility in water at ≥ 100 mg/mL and in 20% acetonitrile/water at up to 2 mg/mL. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 2 mg/mL, though sonication is recommended to aid dissolution.

Q3: How should I store the lyophilized powder and prepared stock solutions of Orphanin FQ(1-11)?

For long-term storage, the lyophilized powder should be stored at -20°C for up to one year or -80°C for up to two years, sealed and away from moisture. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months. For short-term storage, rehydrated solutions can be kept at +4°C for up to five days.

Q4: Is Orphanin FQ(1-11) stable in solution?

Peptides like Orphanin FQ(1-11) can be susceptible to enzymatic degradation. The parent peptide, N/OFQ, is known to be degraded by enzymes such as endopeptidase-24.11 and insulin-degrading enzyme (IDE). While specific stability data for the (1-11) fragment is limited, it is crucial to handle solutions with care to minimize degradation. Using sterile, nuclease-free water or buffers and storing aliquots at low temperatures can help maintain stability. The presence of non-natural amino acids in some analogs of N/OFQ has been shown to reduce susceptibility to enzymatic degradation, which may increase potency and duration of action in vivo.

Troubleshooting Guide

Issue 1: Difficulty dissolving Orphanin FQ(1-11) powder.

  • Question: I am having trouble getting my lyophilized Orphanin FQ(1-11) to dissolve completely. What can I do?

  • Answer:

    • Confirm the appropriate solvent. Water or a 20% acetonitrile/water solution are commonly recommended. Ensure you are using a high-purity solvent.

    • Use sonication. Gentle sonication in an ultrasonic bath can help to break up any aggregates and facilitate dissolution.

    • Gentle warming. Warming the solution to 37°C can increase solubility. This should be done carefully and for a short period to avoid potential degradation.

    • Check the pH of your solvent. While not explicitly stated for Orphanin FQ(1-11), the solubility of peptides can be pH-dependent. If you are using a buffer, ensure its pH is compatible with the peptide's properties.

Issue 2: Precipitate forms in my stock solution after freezing and thawing.

  • Question: I noticed a precipitate in my Orphanin FQ(1-11) stock solution after thawing it. Is it still usable?

  • Answer:

    • Avoid repeated freeze-thaw cycles. It is highly recommended to aliquot your stock solution into single-use volumes before freezing to prevent the formation of aggregates and degradation that can occur with repeated temperature changes.

    • Proper thawing technique. Thaw your aliquots slowly on ice. Once thawed, gently vortex the vial to ensure the solution is homogeneous.

    • Re-dissolving the precipitate. If a precipitate is observed, you can try to re-dissolve it by gentle warming to 37°C and/or sonication. However, if the precipitate persists, the concentration of the active peptide may be altered, and it is advisable to prepare a fresh solution for quantitative experiments.

Issue 3: Inconsistent results in my bioassays.

  • Question: I am observing variability in the results of my experiments using Orphanin FQ(1-11). Could this be a stability issue?

  • Answer:

    • Freshly prepare working solutions. For the most reliable results, it is best to prepare fresh working dilutions from a frozen stock aliquot just before each experiment.

    • Assess solution stability. If you suspect degradation, you can perform a simple stability test. Prepare a fresh solution and compare its activity in your assay to an older, stored solution. A significant decrease in activity may indicate degradation.

    • Consider enzymatic degradation. If you are working with biological samples (e.g., cell culture media with serum, tissue homogenates), be aware of potential enzymatic degradation. The inclusion of protease inhibitors may be necessary, although their compatibility with your specific assay should be verified.

Data Presentation

Table 1: Solubility of Orphanin FQ(1-11)

SolventConcentrationReference
Water≥ 100 mg/mL (91.06 mM)
20% Acetonitrile / WaterUp to 2 mg/mL
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (1.11 mM)

Table 2: Storage Recommendations for Orphanin FQ(1-11)

FormStorage TemperatureDurationReference
Lyophilized Powder-20°C1 year
Lyophilized Powder-80°C2 years
Lyophilized Powder0-5°CUp to 6 months
In Solvent-20°C1 month
In Solvent-80°C6 months
Rehydrated Solution+4°CUp to 5 days

Experimental Protocols

Protocol 1: Preparation of Orphanin FQ(1-11) Stock Solution

  • Pre-equilibration: Allow the vial of lyophilized Orphanin FQ(1-11) to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs (e.g., sterile water for in vitro assays).

  • Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently vortex the vial to mix. If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for a few minutes. Gentle warming to 37°C can also be applied if necessary.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of Orphanin FQ(1-11) Solution Stability

  • Preparation: Prepare a fresh stock solution of Orphanin FQ(1-11) as described in Protocol 1.

  • Initial Activity Measurement: Immediately after preparation, perform a dose-response curve in your specific bioassay to determine the initial potency (e.g., EC50).

  • Storage Conditions: Store aliquots of the same stock solution under different conditions you wish to test (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis: At various time points (e.g., 24 hours, 48 hours, 1 week), thaw an aliquot from each storage condition and perform the same dose-response assay.

  • Data Comparison: Compare the potency of the stored samples to the initial potency of the freshly prepared solution. A significant rightward shift in the dose-response curve and a decrease in the maximum effect would indicate degradation of the peptide.

Visualizations

NOP_Receptor_Signaling_Pathway OFQ Orphanin FQ(1-11) NOP NOP Receptor (ORL-1) OFQ->NOP Binds G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channels G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channels G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Solution_Preparation_Workflow start Start equilibrate Equilibrate Lyophilized Peptide to Room Temp start->equilibrate add_solvent Add Appropriate Solvent (e.g., Water) equilibrate->add_solvent dissolve Dissolve Peptide add_solvent->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution sonicate Sonicate / Gentle Warming check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Orphanin FQ(1-11) Solution Preparation Workflow.

Solubility_Troubleshooting_Logic start Issue: Peptide Not Dissolving check_solvent Is the correct solvent being used? (e.g., Water, 20% Acetonitrile/Water) start->check_solvent correct_solvent Use recommended solvent check_solvent->correct_solvent No vortex Has the solution been vortexed? check_solvent->vortex Yes correct_solvent->check_solvent do_vortex Vortex gently vortex->do_vortex No sonicate_warm Have sonication or gentle warming (37°C) been tried? vortex->sonicate_warm Yes do_vortex->vortex apply_sonication Apply sonication and/or gentle warming sonicate_warm->apply_sonication No contact_support If issues persist, contact technical support sonicate_warm->contact_support Yes apply_sonication->sonicate_warm

Caption: Troubleshooting Orphanin FQ(1-11) Solubility Issues.

References

Technical Support Center: Preventing Orphanin FQ(1-11) Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the neuropeptide Orphanin FQ(1-11), preventing its rapid degradation during experiments is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preserving the integrity of Orphanin FQ(1-11) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Orphanin FQ(1-11) are inconsistent. Could peptide degradation be the cause?

A1: Yes, inconsistent or non-reproducible results are a hallmark of peptide degradation. Orphanin FQ(1-11), like many neuropeptides, is highly susceptible to rapid cleavage by peptidases present in experimental systems such as cell cultures, tissue homogenates, and biological fluids. This degradation can lead to a significant loss of active peptide, resulting in variable biological effects.

Q2: What are the primary enzymes responsible for degrading Orphanin FQ(1-11)?

A2: The primary enzymes, or peptidases, known to metabolize Orphanin FQ and its fragments include:

  • Aminopeptidase N (APN): This enzyme cleaves amino acids from the N-terminus of peptides.

  • Endopeptidase 24.11 (Neprilysin or NEP): This enzyme cleaves peptides at the amino side of hydrophobic amino acids.

  • Endopeptidase 24.15 (Thimet oligopeptidase): Another key enzyme in the degradation of many neuropeptides.

  • Insulin-Degrading Enzyme (IDE): This enzyme is also known to degrade a variety of bioactive peptides, including Orphanin FQ.

Q3: How can I prevent the degradation of Orphanin FQ(1-11) in my experiments?

A3: Preventing degradation requires a multi-faceted approach that includes proper sample handling, the use of optimized buffers, and the addition of specific peptidase inhibitors. The most effective strategy often involves a combination of these methods.

Q4: What are some general best practices for handling and storing Orphanin FQ(1-11)?

A4: To ensure the initial integrity of your peptide, follow these guidelines:

  • Storage: Store lyophilized Orphanin FQ(1-11) at -20°C or -80°C.

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in a sterile, appropriate solvent. For many peptides, sterile water or a dilute acid (e.g., 0.1% trifluoroacetic acid) can be used.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the stock solution.

  • Working Solutions: Prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Orphanin FQ(1-11) activity over a short time in cell culture. Enzymatic degradation by peptidases secreted by cells or present in serum-containing media.1. Switch to serum-free media for the duration of the experiment if possible. 2. Add a broad-spectrum protease inhibitor cocktail to the culture medium. 3. Use specific peptidase inhibitors tailored to the enzymes known to degrade Orphanin FQ(1-11).
High variability in results from tissue homogenates. High concentration of endogenous peptidases released during homogenization.1. Work quickly and keep samples on ice at all times to minimize enzymatic activity. 2. Homogenize tissues in a buffer containing a potent protease inhibitor cocktail. 3. Consider a rapid heating step (e.g., 95°C for 5-10 minutes) immediately after homogenization to denature peptidases, if compatible with downstream applications.
Orphanin FQ(1-11) appears degraded in my LC-MS analysis. Inefficient inhibition of peptidases during sample preparation and analysis.1. Ensure your sample collection and extraction buffer contains an effective protease inhibitor cocktail. 2. Optimize your LC-MS method for rapid analysis to minimize the time the peptide is in a potentially degrading environment. 3. Acidify your samples with an appropriate acid (e.g., formic acid or trifluoroacetic acid) immediately after collection to a pH that inactivates many peptidases.

Experimental Protocols

Protocol 1: General Guidelines for Preventing Degradation in In Vitro Assays
  • Buffer Preparation:

    • Use sterile, high-purity water and reagents.

    • A common buffer choice is a phosphate or TRIS-based buffer at a physiological pH (e.g., 7.4).

    • For experiments with tissue homogenates, a buffer containing a metal chelator like EDTA can be beneficial as many peptidases are metalloenzymes. A typical concentration is 1-5 mM EDTA.

  • Addition of Inhibitors:

    • Broad-Spectrum Protease Inhibitor Cocktails: Add a commercially available, broad-spectrum protease inhibitor cocktail to your experimental buffer immediately before use. These cocktails typically contain inhibitors for serine, cysteine, and aspartic proteases, as well as aminopeptidases. Follow the manufacturer's instructions for the recommended dilution (usually 1:100).

    • Specific Peptidase Inhibitors: For targeted inhibition, add a combination of specific inhibitors. A recommended starting cocktail includes:

      • Bestatin: An aminopeptidase inhibitor. A typical working concentration is 10-40 µM.

      • Phosphoramidon or Thiorphan: Inhibitors of endopeptidase 24.11 (Neprilysin). A common working concentration for phosphoramidon is 1-10 µM, and for thiorphan is 0.1-1 µM.

  • Temperature Control:

    • Perform all experimental steps on ice or at 4°C whenever possible to reduce the activity of any remaining peptidases.

Protocol 2: Stability Assay of Orphanin FQ(1-11) using LC-MS/MS

This protocol allows for the quantitative assessment of Orphanin FQ(1-11) stability over time in a given experimental matrix (e.g., cell culture media, plasma, brain homogenate).

  • Sample Preparation:

    • Prepare your experimental matrix (e.g., brain homogenate in a suitable buffer).

    • Spike the matrix with a known concentration of Orphanin FQ(1-11) (e.g., 1 µg/mL).

    • For the "inhibitor" condition, add your chosen protease inhibitor cocktail or specific inhibitors to the matrix before adding the peptide.

    • Incubate the samples at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing 0.1% trifluoroacetic acid (TFA). This will precipitate proteins, including the degrading enzymes.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would be to start at a low percentage of B (e.g., 2-5%), ramp up to a higher percentage (e.g., 50-95%) over several minutes to elute the peptide, followed by a wash and re-equilibration step.

      • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • MRM Transitions: Specific precursor-to-product ion transitions for Orphanin FQ(1-11) and an internal standard (if used) should be optimized on your specific mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of Orphanin FQ(1-11) at each time point.

    • Plot the percentage of remaining Orphanin FQ(1-11) against time.

    • Calculate the half-life (t½) of the peptide under each condition (with and without inhibitors).

Data Presentation

Table 1: Efficacy of Peptidase Inhibitors Against Orphanin FQ Degrading Enzymes
InhibitorTarget Enzyme(s)Reported IC₅₀ / Kᵢ ValuesRecommended Starting Concentration (In Vitro)
Bestatin Aminopeptidase N, Leucine AminopeptidaseKᵢ ≈ 0.02 µM for Leucine Aminopeptidase10 - 40 µM
Phosphoramidon Endopeptidase 24.11 (Neprilysin)IC₅₀ ≈ 2 nM1 - 10 µM
Thiorphan Endopeptidase 24.11 (Neprilysin)IC₅₀ ≈ 4.7 nM0.1 - 1 µM
EDTA Metallopeptidases (general)Varies depending on the enzyme1 - 5 mM

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions. The recommended starting concentrations are a general guideline and may require optimization for your specific experimental system.

Table 2: Composition of a Generic Broad-Spectrum Protease Inhibitor Cocktail for Neuropeptide Preservation
InhibitorTarget Protease ClassTypical 1X Concentration
AEBSF Serine Proteases1 mM
Aprotinin Serine Proteases0.8 µM
Bestatin Aminopeptidases50 µM
E-64 Cysteine Proteases15 µM
Leupeptin Serine and Cysteine Proteases20 µM
Pepstatin A Aspartic Proteases10 µM
EDTA Metalloproteases5 mM (often supplied separately)

Many commercial cocktails with similar compositions are available from suppliers like Thermo Fisher Scientific, Sigma-Aldrich (Roche), and others.[1][2][3][4][5]

Visualizations

Orphanin_FQ_Degradation_Pathway OFQ_1_11 Orphanin FQ(1-11) Fragments Inactive Fragments OFQ_1_11->Fragments Cleavage APN Aminopeptidase N NEP Endopeptidase 24.11 (Neprilysin) EP24_15 Endopeptidase 24.15 IDE Insulin-Degrading Enzyme Bestatin Bestatin Bestatin->APN Phosphoramidon Phosphoramidon/ Thiorphan Phosphoramidon->NEP EDTA EDTA EDTA->NEP EDTA->EP24_15 EDTA->IDE

Caption: Degradation pathway of Orphanin FQ(1-11) by various peptidases and points of inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis start Start with Experimental Matrix (e.g., Brain Homogenate) add_inhibitors Add Protease Inhibitors start->add_inhibitors add_peptide Spike with Orphanin FQ(1-11) add_inhibitors->add_peptide incubate Incubate at 37°C add_peptide->incubate collect_aliquots Collect Aliquots at Time Points (t=0, 15, 30...) incubate->collect_aliquots quench Quench Reaction & Precipitate Proteins collect_aliquots->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate Half-Life) lcms->data_analysis

Caption: Workflow for an Orphanin FQ(1-11) stability assay using LC-MS/MS.

References

Technical Support Center: Synthesis and Purification of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis and purification of the neuropeptide fragment Orphanin FQ(1-11) (Sequence: H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-OH).

Troubleshooting Guides

Difficulties during the synthesis and purification of Orphanin FQ(1-11) can arise from its specific sequence, which includes hydrophobic residues (Phe), a di-glycine motif, and a sterically hindered arginine residue. Below are common issues, their potential causes, and recommended solutions.

Table 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS) of Orphanin FQ(1-11)

Problem Potential Cause(s) Recommended Solution(s) Relevant Amino Acids
Low Yield of Crude Peptide Incomplete coupling reactions, especially for sterically hindered amino acids or at difficult sequences.- Double couple: Perform a second coupling step for challenging residues. - Use a stronger coupling reagent: Switch from HBTU/HOBt to HATU or HCTU. - Increase reagent concentration: Use a higher concentration of amino acid and coupling reagents. - Microwave-assisted synthesis: Utilize microwave energy to enhance coupling efficiency.Arg, Thr, Phe following Gly-Gly
Peptide aggregation on the resin.- Use a low-loading resin: This increases the distance between growing peptide chains. - Incorporate pseudoproline dipeptides: Can disrupt secondary structure formation. - Use chaotropic salts: Add salts like KSCN to the coupling or deprotection solutions to disrupt aggregation.Phe-Gly-Gly-Phe
Presence of Deletion Sequences in MS Incomplete Fmoc deprotection or incomplete coupling.- Extend deprotection time: Increase the piperidine treatment time or perform a second deprotection. - Monitor deprotection: Use a colorimetric test (e.g., Kaiser test) to ensure complete removal of the Fmoc group. - Optimize coupling: See "Low Yield" solutions.All
Side Reactions (e.g., +16 Da peak in MS) Oxidation of sensitive residues (though none are highly susceptible in this sequence).- Use scavengers during cleavage: Ensure proper scavengers are in the cleavage cocktail. - Post-cleavage reduction: If oxidation occurs, the peptide can be treated with a reducing agent.N/A for this sequence
δ-Lactam Formation with Arginine Intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH, especially with prolonged pre-activation or coupling times.[1]- Use in-situ activation: Add the coupling reagent directly to the resin-amino acid mixture rather than pre-activating. - Optimize coupling time: Avoid unnecessarily long coupling times for arginine.[1] - Staggered DIC addition: Add the coupling agent in portions.[1]Arg

Table 2: Troubleshooting HPLC Purification of Orphanin FQ(1-11)

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution/Broad Peaks Peptide aggregation in the purification buffer.- Modify mobile phase: Add organic modifiers or chaotropic agents. - Adjust pH: Change the pH of the mobile phase. - Lower peptide concentration: Inject a more dilute sample.
Improper gradient slope.- Optimize the gradient: Use a shallower gradient around the elution point of the target peptide for better separation of closely eluting impurities.
Co-elution of Impurities Impurities with very similar hydrophobicity to the target peptide (e.g., deletion sequences).- Use a different stationary phase: Switch to a column with different selectivity (e.g., C8 instead of C18). - Employ orthogonal purification methods: Consider ion-exchange chromatography if impurities have a different net charge.
Low Recovery of Purified Peptide Irreversible adsorption to the column.- Pre-treat the column: Inject a sacrificial peptide to block active sites. - Adjust mobile phase: Ensure the peptide is fully soluble in the loading buffer.
Peptide precipitation during lyophilization.- Ensure complete removal of organic solvent: Lyophilize from a solution with a low concentration of acetonitrile. - Add a bulking agent: In some cases, adding a cryoprotectant can help.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the synthesis of Orphanin FQ(1-11)?

A1: The coupling of Arginine (Arg) can be particularly challenging due to the bulky Pbf protecting group on its side chain, which can lead to steric hindrance and incomplete coupling.[2] Additionally, the Phe-Gly-Gly-Phe sequence has the potential for aggregation on the solid support, which can reduce reaction efficiency.

Q2: I see a significant peak in my crude HPLC that is very close to my product peak. What could it be?

A2: This is often a deletion sequence, where one amino acid is missing.[3] Given the challenges with arginine coupling, a des-Arg impurity is a possibility. Mass spectrometry is essential to identify the nature of this impurity.

Q3: What is a typical crude purity and final yield for Orphanin FQ(1-11)?

A3: While specific data for this 11-mer is not widely published, for a peptide of this length synthesized using standard Fmoc-SPPS, a crude purity of 60-80% would be considered good. Final yields after purification can vary significantly based on the success of the synthesis and the stringency of purification, but a yield of 10-30% from the initial resin loading is a reasonable expectation.

Q4: What are the recommended cleavage conditions for Orphanin FQ(1-11)?

A4: A standard cleavage cocktail for peptides with Arg(Pbf) and Thr(tBu) is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). The TIS acts as a scavenger to prevent side reactions with the protecting groups.

Q5: What are the ideal HPLC conditions for purifying Orphanin FQ(1-11)?

A5: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method. A typical mobile phase consists of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA). A shallow gradient, for example, a 1% per minute increase in Solvent B, around the expected elution point will likely provide the best separation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Orphanin FQ(1-11)-OH

This protocol is based on standard Fmoc/tBu chemistry on a Wang resin to yield the C-terminal carboxylic acid.

  • Resin Preparation:

    • Swell Fmoc-Ala-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

    • Wash the resin with DMF (3 x 10 mL/g resin).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g resin).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and an activating agent such as HCTU (3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For Arginine, consider a double coupling or extended coupling time.

    • Wash the resin with DMF (3 x 10 mL/g resin).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Ser, Lys, Arg, Ala, Gly, Thr, Phe, Gly, Gly, Phe).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).

    • Add the cleavage cocktail to the resin (10 mL/g resin) and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: HPLC Purification and Analysis
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A (Water + 0.1% TFA).

  • Analytical HPLC:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A = 0.1% TFA in water; B = 0.1% TFA in acetonitrile.

    • Gradient: 5-65% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 220 nm.

  • Preparative HPLC:

    • Column: C18, 10 µm, 21.2 x 250 mm.

    • Mobile Phase: Same as analytical.

    • Gradient: Based on the analytical run, use a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may be effective.

    • Flow Rate: 15-20 mL/min.

    • Fraction Collection: Collect fractions across the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow Resin Fmoc-Ala-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ser(tBu) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat for Lys, Arg, Ala, Gly, Thr, Phe, Gly, Gly, Phe Wash1->Repeat 9 cycles Cleavage Cleavage (TFA/TIS/H2O) Repeat->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Pure Orphanin FQ(1-11) Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Orphanin FQ(1-11).

Troubleshooting_Logic Start Crude Product Analysis (HPLC & MS) Low_Yield Low Yield? Start->Low_Yield Impurity Major Impurity Peak? Low_Yield->Impurity No Check_Coupling Review Coupling Steps: - Difficult residues (Arg)? - Aggregation sequence? Low_Yield->Check_Coupling Yes Identify_Impurity Identify Impurity by MS: - Deletion? - Modification? Impurity->Identify_Impurity Yes Proceed Proceed to Purification Impurity->Proceed No Optimize_Coupling Optimize Coupling: - Double couple - Stronger reagent - Microwave Check_Coupling->Optimize_Coupling Check_Deprotection Review Deprotection: - Time sufficient? - Reagent fresh? Optimize_Deprotection Optimize Deprotection: - Extend time - Monitor completion Check_Deprotection->Optimize_Deprotection Optimize_Coupling->Proceed Optimize_Deprotection->Proceed Identify_Impurity->Check_Deprotection Target_Troubleshooting Address Specific Impurity: - Des-Arg -> Re-optimize Arg coupling - Aggregation -> Use chaotropes Identify_Impurity->Target_Troubleshooting Target_Troubleshooting->Proceed

Caption: Troubleshooting logic for Orphanin FQ(1-11) synthesis.

References

minimizing non-specific binding of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orphanin FQ(1-11). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Orphanin FQ(1-11) and why is non-specific binding a concern?

Orphanin FQ(1-11) is a biologically active peptide fragment of nociceptin/orphanin FQ (N/OFQ). It is a potent agonist for the NOP receptor (ORL1), a G protein-coupled receptor, and is of significant interest in neuroscience and pharmacology.[1] Non-specific binding (NSB) is a common issue with peptides due to their diverse chemical properties, leading them to adhere to surfaces such as plasticware, glassware, and membranes. This can result in the loss of active peptide from your solution, leading to inaccurate quantification and reduced efficacy in functional assays.

Q2: What are the primary causes of non-specific binding of Orphanin FQ(1-11)?

The primary causes of NSB for peptides like Orphanin FQ(1-11) include:

  • Hydrophobic interactions: Peptides can adsorb to hydrophobic surfaces of plastic labware.

  • Ionic interactions: The charged residues in the peptide can interact with charged surfaces on glass or other materials.

  • Protein aggregation: At higher concentrations, peptides can aggregate and precipitate out of solution.

Q3: What are the initial, simple steps I can take to minimize non-specific binding?

To reduce non-specific binding, start with these simple yet effective measures:

  • Choose the right labware: Use polypropylene or other low-binding plasticware instead of glass, as peptides are known to adhere to glass surfaces.[2]

  • Proper sample handling: When preparing solutions, ensure the peptide is fully dissolved. Sonication can aid in this process. Avoid repeated freeze-thaw cycles which can lead to aggregation.

  • Use of blocking agents: Incorporate blocking agents into your buffers to saturate non-specific binding sites on surfaces.

Troubleshooting Guides

Issue 1: Low signal or loss of peptide in solution

Possible Cause: Non-specific binding of Orphanin FQ(1-11) to labware (e.g., microplates, tubes, pipette tips).

Solutions:

  • Optimize Labware:

    • Recommendation: Switch to polypropylene or low-retention plasticware.

    • Rationale: Studies have shown that polypropylene is generally superior to polystyrene and glass for peptide recovery.[3][4]

  • Incorporate Blocking Agents in Buffers:

    • Recommendation: Add Bovine Serum Albumin (BSA) or a non-ionic surfactant like Tween-20 to your assay and storage buffers.

    • Rationale: These agents coat the surfaces of your labware, preventing the peptide from binding. BSA is a commonly used protein blocking agent, while Tween-20 is a detergent that disrupts hydrophobic interactions.[5]

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Particularly useful in immunoassays and receptor binding assays. A 0.1% BSA solution has been shown to be effective in preventing peptide loss in autosampler vials.
Tween-200.01% - 0.1% (v/v)Effective in reducing hydrophobic interactions. Commonly used in ELISA wash buffers at 0.05%.
Issue 2: High background signal in immunoassays (e.g., ELISA)

Possible Cause: Non-specific binding of antibodies or the peptide to the microplate wells.

Solutions:

  • Effective Blocking of Microplate:

    • Recommendation: Use a dedicated blocking buffer after coating the plate with the capture antibody.

    • Rationale: This step is crucial to prevent the detection antibody and other reagents from binding directly to the plate surface.

  • Optimize Washing Steps:

    • Recommendation: Increase the number of washes and/or the concentration of Tween-20 in your wash buffer (up to 0.1%).

    • Rationale: Thorough washing removes unbound reagents that contribute to high background.

Issue 3: Inconsistent results in receptor binding assays

Possible Cause: High non-specific binding of radiolabeled Orphanin FQ(1-11) to filters or membranes.

Solutions:

  • Pre-treat Filters:

    • Recommendation: Pre-soak your glass fiber filters in a solution to reduce non-specific binding.

    • Rationale: This saturates the non-specific binding sites on the filters before the addition of your radioligand. A common practice is to soak filters in 0.3% polyethylenimine for several hours.

  • Determine Non-Specific Binding Accurately:

    • Recommendation: In your assay, include control tubes containing a high concentration of unlabeled Orphanin FQ(1-11) (e.g., 5 µM) in addition to the radiolabeled peptide.

    • Rationale: The radioactivity measured in these tubes represents the non-specific binding, which can then be subtracted from the total binding to determine the specific binding.

Experimental Protocols

Protocol 1: General Peptide Handling and Storage
  • Reconstitution: Reconstitute lyophilized Orphanin FQ(1-11) in a sterile, high-purity solvent such as DMSO or sterile water. To ensure complete dissolution, gently vortex or sonicate the vial.

  • Aliquoting: Aliquot the reconstituted peptide into low-binding polypropylene tubes. This minimizes waste and avoids repeated freeze-thaw cycles of the entire stock.

  • Storage: Store aliquots at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable for a few days.

  • Working Solutions: Prepare working solutions in buffers containing a blocking agent (e.g., 0.1% BSA) to prevent adsorption to labware during the experiment.

Protocol 2: Minimizing Non-Specific Binding in a Competitive ELISA for Orphanin FQ(1-11)
  • Plate Coating: Coat a high-binding 96-well microplate with an appropriate capture antibody against Orphanin FQ. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Add your standards and samples, followed by a fixed concentration of biotinylated Orphanin FQ(1-11). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm. A lower signal indicates a higher concentration of Orphanin FQ(1-11) in the sample.

Protocol 3: Radioligand Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a source expressing the ORL1 receptor.

  • Assay Buffer: Use an assay buffer containing a blocking agent, for example, 50 mM Tris-HCl, pH 7.4, with 0.5% BSA.

  • Reaction Setup: In low-binding polypropylene tubes, combine:

    • Radiolabeled Orphanin FQ(1-11) (e.g., [¹²⁵I]Tyr¹⁴-Orphanin FQ).

    • Cell membranes.

    • For non-specific binding determination, add a high concentration of unlabeled Orphanin FQ(1-11) (e.g., 5 µM).

    • For competition assays, add varying concentrations of your test compound.

    • Bring to a final volume with assay buffer.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Washing: Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay reconstitution Reconstitute Peptide aliquoting Aliquot into Low-Binding Tubes reconstitution->aliquoting storage Store at -80°C aliquoting->storage prepare_working Prepare Working Solution (with 0.1% BSA) storage->prepare_working perform_assay Perform Experiment (e.g., ELISA, Binding Assay) prepare_working->perform_assay data_analysis Analyze Data perform_assay->data_analysis

Caption: General experimental workflow for using Orphanin FQ(1-11).

orl1_signaling_pathway OFQ Orphanin FQ(1-11) ORL1 ORL1 Receptor (NOP) OFQ->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channels Voltage-gated Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., analgesia, anxiolysis) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channels->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: Simplified ORL1 (NOP) receptor signaling pathway.

References

Technical Support Center: Optimizing Orphanin FQ(1-11) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orphanin FQ(1-11) in in vivo studies. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for Orphanin FQ(1-11) in vivo?

A1: A definitive starting dose for Orphanin FQ(1-11) can vary significantly depending on the animal model, administration route, and the biological question being investigated. Based on available literature, it is crucial to perform a dose-response study. For initial pilot studies, consider the following based on related compounds and the limited data on the (1-11) fragment:

  • Intracerebroventricular (i.c.v.) administration in rodents: For anxiolytic-like effects, studies with the parent peptide Orphanin FQ (OFQ) have used doses in the range of 0.1–3 nmol.[1][2] For antinociceptive effects, a dose of 10 nmol of related antagonists has been used.[3]

  • Intrathecal (i.t.) administration in mice: For antinociceptive effects, one study found an ID₅₀ of 4.75 nmol for Orphanin FQ(1-11).[4] This suggests that a starting dose in the low nanomolar range would be appropriate for spinal administration.

  • Systemic administration (e.g., intravenous, intraperitoneal): There is limited data on the systemic efficacy of Orphanin FQ(1-11). One study reported no effect on systemic arterial pressure in rabbits with intravenous doses up to 30 nmol/kg.[5] For other non-peptidic NOP receptor agonists, intraperitoneal doses in rats for anxiolytic effects were in the range of 0.3 to 3.2 mg/kg. Due to the peptide nature of Orphanin FQ(1-11), its blood-brain barrier permeability is expected to be low, and higher doses may be required for central effects, if any, via systemic routes.

Q2: How does the potency of Orphanin FQ(1-11) compare to the full-length Orphanin FQ/Nociceptin (N/OFQ)?

A2: Orphanin FQ(1-11) has been reported to be pharmacologically active in vivo with a potency comparable to the full-length N/OFQ peptide for some effects. However, for other effects, its potency may be lower. For instance, in a mouse model of capsaicin-induced pain, the antinociceptive potency of intrathecally administered Orphanin FQ(1-11) was lower than that of N/OFQ.

Q3: What are the expected behavioral effects of Orphanin FQ(1-11)?

A3: Based on studies of the parent compound and its analogs, Orphanin FQ(1-11) may modulate several behavioral paradigms:

  • Anxiolytic-like effects: The parent peptide, OFQ, has demonstrated anxiolytic properties in various rodent models at low, non-sedating doses.

  • Antinociceptive effects: Supraspinal administration of Orphanin FQ(1-11) has been shown to produce antinociceptive effects in the tail-flick assay in mice. Intrathecal administration also produces antinociception.

  • Effects on locomotion: The full-length N/OFQ peptide can either increase or decrease locomotion depending on the dose. It is advisable to monitor for any effects on motor activity in your studies.

Q4: What are potential side effects to watch for at higher doses?

A4: High doses of the parent OFQ peptide (>3 nmol, i.c.v.) can interfere with sensorimotor function. One analog of Orphanin FQ(1-11), [Tyr11]OFQ/N(1-11), was found to be highly epileptogenic at doses comparable to those used for antinociceptive testing. Therefore, it is critical to carefully observe animals for any adverse effects, particularly at higher dose ranges.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable effect at the initial dose. 1. Insufficient Dose: The initial dose may be too low for the specific model or administration route. 2. Poor Bioavailability/BBB Penetration: For systemic administration, the peptide may not be reaching the target site in sufficient concentrations. 3. Peptide Degradation: Peptides can be susceptible to degradation by proteases.1. Perform a dose-escalation study to determine an effective dose range. 2. Consider a more direct administration route, such as intracerebroventricular or intrathecal injection, if targeting the central nervous system. 3. Ensure proper storage and handling of the peptide. Prepare solutions fresh for each experiment.
High variability in animal responses. 1. Inconsistent Administration Technique: Variability in injection placement, particularly for i.c.v. or i.t. routes, can lead to inconsistent results. 2. Animal Strain/Species Differences: Different rodent strains or species can have varying sensitivities to NOP receptor agonists. 3. Stress-induced variability: The animal's stress level can influence behavioral outcomes.1. Ensure all researchers are thoroughly trained and consistent in their administration techniques. Use of a stereotaxic frame for i.c.v. injections is highly recommended. 2. Report the specific strain and species used in your study. Be aware that findings in one strain may not be directly translatable to another. 3. Acclimate animals to the experimental procedures and environment to minimize stress.
Unexpected or adverse effects observed. 1. Dose is too high: The observed effects may be due to off-target effects or overwhelming the system. 2. Activation of different signaling pathways: The specific fragment may have a different signaling profile compared to the full-length peptide.1. Reduce the dose and perform a careful dose-response study to identify a therapeutic window. 2. Review the literature for any known differences in the pharmacology of Orphanin FQ(1-11) versus the full-length peptide. Consider that some effects may be mediated by different receptor interactions.

Quantitative Data Summary

Table 1: In Vivo Dosages of Orphanin FQ(1-11) and Related Compounds

Compound Species Administration Route Dose Range Observed Effect Reference
Orphanin FQ(1-11)MouseIntrathecal (i.t.)ID₅₀ = 4.75 nmolAntinociception (Capsaicin test)
Orphanin FQ(1-11)MouseSupraspinalNot specifiedAntinociception (Tail-flick)
Orphanin FQ(1-11)RabbitIntravenous (i.v.)Up to 30 nmol/kgNo effect on systemic arterial pressure
Orphanin FQ (Parent Peptide)RatIntracerebroventricular (i.c.v.)0.03 - 0.3 nmolAnxiolytic-like (Elevated Plus Maze)
Orphanin FQ (Parent Peptide)MouseIntracerebroventricular (i.c.v.)0.1 - 3 nmolAnxiolytic-like
Ro 64-6198 (Non-peptide agonist)RatIntraperitoneal (i.p.)0.3 - 3.2 mg/kgAnxiolytic-like

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration for Behavioral Studies in Rodents
  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.

  • Stereotaxic Surgery: Place the animal in a stereotaxic frame. Surgically expose the skull and implant a guide cannula directed at the desired ventricle (e.g., lateral ventricle). Secure the cannula to the skull with dental cement. Allow for a recovery period of several days.

  • Peptide Preparation: Dissolve Orphanin FQ(1-11) in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. It is recommended to prepare fresh solutions for each experiment.

  • Injection: On the day of the experiment, gently restrain the animal. Insert an injection cannula, connected to a microsyringe, into the guide cannula. Infuse a small volume (e.g., 1-5 µL for mice) of the Orphanin FQ(1-11) solution or vehicle control over a period of 1-2 minutes. Leave the injection cannula in place for an additional minute to allow for diffusion.

  • Behavioral Testing: Conduct the behavioral test at a predetermined time after the injection (e.g., 10-30 minutes). This pretreatment time should be optimized in pilot studies.

  • Verification of Cannula Placement: After the completion of the study, euthanize the animal and perfuse the brain. Histologically verify the placement of the cannula by sectioning and staining the brain tissue.

Protocol 2: Dose-Response Study for a Novel Behavioral Effect
  • Dose Selection: Based on available literature for related compounds, select a range of doses spanning several orders of magnitude (e.g., logarithmic dose escalation). Include a vehicle control group.

  • Animal Groups: Randomly assign animals to different dose groups, ensuring a sufficient number of animals per group to achieve statistical power.

  • Administration and Testing: Administer the selected doses of Orphanin FQ(1-11) or vehicle according to the chosen route (e.g., Protocol 1 for i.c.v.). Conduct the behavioral test at a consistent time point post-injection for all animals.

  • Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses to the vehicle control.

  • Dose-Response Curve: Plot the observed effect as a function of the dose to visualize the dose-response relationship and determine key parameters such as the ED₅₀ (effective dose for 50% of the maximal response).

Visualizations

Experimental_Workflow_for_Dose_Finding cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis A Literature Review & Dose Range Selection B Animal Acclimation & Group Assignment A->B C Peptide Solution Preparation B->C D Vehicle/Peptide Administration C->D E Behavioral Testing D->E F Data Collection & Quantification E->F G Statistical Analysis (e.g., ANOVA) F->G H Dose-Response Curve Generation G->H

Caption: Workflow for an in vivo dose-finding study.

NOP_Receptor_Signaling OFQ Orphanin FQ(1-11) NOPR NOP Receptor OFQ->NOPR Binds G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuron Neuronal Activity cAMP->Neuron Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuron K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuron

References

Technical Support Center: Orphanin FQ(1-11) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Orphanin FQ(1-11) in receptor binding assays. The information is designed to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Orphanin FQ(1-11) and its receptor?

Orphanin FQ/Nociceptin (OFQ/N) is a neuropeptide that is the endogenous ligand for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR). The truncated version, Orphanin FQ(1-11), is also pharmacologically active. While it has a lower affinity for the classical NOP receptor compared to the full peptide, a high-affinity binding site for an analog of OFQ/N(1-11) has been identified in mouse brain, suggesting a distinct receptor or binding pocket.[1] Receptor binding assays for Orphanin FQ(1-11) are crucial for characterizing its unique pharmacological profile and identifying novel ligands targeting this system.

Q2: What are the primary applications of Orphanin FQ(1-11) receptor binding assays?

These assays are essential for:

  • Identifying and characterizing novel compounds that bind to the Orphanin FQ(1-11) binding site.

  • Determining the binding affinity (Kᵢ) and potency (IC₅₀) of test compounds.

  • Screening compound libraries for potential drug candidates.

  • Investigating the structure-activity relationships of ligands targeting this site.

Q3: What are the common types of receptor binding assays used for Orphanin FQ(1-11)?

The most prevalent methods are radioligand binding assays, which include:

  • Saturation Binding Assays: These are used to determine the density of the receptor (Bmax) and the equilibrium dissociation constant (Kd) of a specific radioligand.[2]

  • Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (like Orphanin FQ(1-11)) to displace a known radioligand, which allows for the determination of the test compound's binding affinity (Kᵢ).[2]

Troubleshooting Guides

Problem 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is over 30% of the total binding. What are the potential causes and solutions?

High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Here are common causes and their remedies:

Potential CauseSuggested Solution
Radioligand Concentration Too High Use the radioligand at a concentration at or below its dissociation constant (Kd). Higher concentrations can lead to binding at low-affinity, non-specific sites.[2][3]
Inadequate Blocking of Non-Specific Sites Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer. For filtration assays, pre-soaking the filters in a solution such as 0.5% polyethyleneimine (PEI) can reduce the radioligand's adherence to the filter itself.
Suboptimal Incubation Time or Temperature Optimize both incubation time and temperature. Shorter incubation periods can sometimes decrease non-specific binding.
Inefficient Washing To more effectively remove unbound radioligand, increase the number of wash steps or the volume of the wash buffer.
High Membrane Concentration Titrate the amount of cell membrane protein in the assay to find the optimal concentration that maximizes the specific binding window.
Radioligand Degradation Ensure the radioligand is not degraded. Use fresh stocks and store them according to the manufacturer's instructions.
Problem 2: Low Specific Binding or No Signal

Q: I'm observing very low or no specific binding in my assay. What should I investigate?

Low or absent specific binding can stem from various factors, from reagent quality to the experimental setup.

Potential CauseSuggested Solution
Low Receptor Expression Use a cell line or tissue known to have a higher expression of the target receptor. Alternatively, you can increase the amount of membrane protein used in the assay.
Receptor Degradation Prepare fresh membrane preparations and store them properly at -80°C. It is important to avoid repeated freeze-thaw cycles. Consider adding protease inhibitors during membrane preparation.
Inactive Ligands or Reagents Prepare fresh buffers and ligand solutions for each experiment. Ensure proper storage and handling of all reagents.
Assay Not at Equilibrium Determine the optimal incubation time by conducting a time-course experiment to ensure the binding reaction has reached a steady state.
Incorrect Assay Conditions Verify the pH, ionic strength, and composition of your assay buffer. These factors can significantly influence binding interactions.
Problem 3: High Variability Between Replicates

Q: My data shows high variability between replicate wells. How can I improve consistency?

Inconsistent results can make data interpretation difficult. The following are common sources of variability and how to address them.

Potential CauseSuggested Solution
Inconsistent Pipetting Use calibrated pipettes and ensure all solutions are mixed thoroughly before dispensing. For multi-well plates, using a multi-channel pipette can improve consistency.
Inhomogeneous Membrane Preparation Ensure the membrane preparation is uniformly suspended before aliquoting. Gently vortex the membrane stock between additions to each well.
Variable Incubation Times Make sure all samples are incubated for the same duration. If necessary, stagger the addition of reagents to maintain consistent timing.
Inconsistent Filtration and Washing Maintain a consistent and rapid filtration process for all samples. Ensure that the washing steps are uniform across all wells.

Experimental Protocols

Competitive Radioligand Binding Assay Protocol

This protocol provides a general guideline for determining the binding affinity of a test compound for the Orphanin FQ(1-11) binding site.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [¹²⁵I][Tyr¹⁰]OFQ/N(1-11))

  • Unlabeled Orphanin FQ(1-11) or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filter mats (e.g., Whatman GF/B, pre-soaked in 0.5% PEI)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Radioligand, Test Compounds, Buffers) add_reagents Add Reagents to 96-Well Plate (Buffer, Ligands, Membranes) prep_reagents->add_reagents prep_membranes Prepare Cell Membranes prep_membranes->add_reagents incubate Incubate (e.g., 60 min at Room Temperature) add_reagents->incubate filtrate Terminate Reaction by Rapid Filtration incubate->filtrate wash Wash Filters to Remove Unbound Ligand filtrate->wash count Measure Radioactivity (Liquid Scintillation Counter) wash->count analyze Calculate Specific Binding and Determine IC50/Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Reagent Preparation: Dilute the radioligand, unlabeled ligands, and test compounds to their desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of an unlabeled competing ligand, and cell membranes.

    • Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.

  • Incubation: Incubate the plate, for instance, for 60 minutes at room temperature, to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter mats.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway

The NOP receptor, the primary target for Orphanin FQ, couples to Gαi/o proteins. Upon activation, this initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It also involves the activation of potassium channels and the inhibition of calcium channels.

G OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response

Caption: Simplified NOP receptor signaling pathway.

References

Technical Support Center: Overcoming In Vivo Limitations of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Orphanin FQ(1-11) and its analogs. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges of in vivo experimentation and successfully advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with Orphanin FQ(1-11), providing potential causes and actionable solutions.

In Vivo Efficacy and Delivery

Q1: My Orphanin FQ(1-11) peptide shows little to no effect in my in vivo experiment after systemic administration. What are the likely reasons?

A1: This is a common challenge due to the inherent limitations of native peptides. The primary reasons for a lack of in vivo efficacy after systemic administration are:

  • Rapid Enzymatic Degradation: Orphanin FQ(1-11) has a very short half-life in plasma due to rapid degradation by peptidases.

  • Poor Blood-Brain Barrier (BBB) Penetration: As a hydrophilic peptide, Orphanin FQ(1-11) does not efficiently cross the BBB to reach its target receptors in the central nervous system (CNS).[1][2]

  • Renal Clearance: The small size of the peptide leads to rapid clearance by the kidneys.

Troubleshooting Steps:

  • Verify Peptide Integrity: Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C) and that the reconstituted solution is fresh.

  • Consider Alternative Administration Routes: For CNS targets, intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections bypass the BBB and are often necessary to observe central effects.[1]

  • Increase the Dose: While not always ideal due to potential off-target effects and cost, a higher dose might be necessary to achieve a therapeutic concentration at the target site.

  • Utilize More Stable Analogs: Consider using chemically modified analogs with improved pharmacokinetic profiles.

Q2: I am performing intracerebroventricular (i.c.v.) injections, but the results are inconsistent. What could be going wrong?

A2: Inconsistent results with i.c.v. injections can stem from several factors related to the surgical procedure and the peptide formulation.

Troubleshooting Workflow:

Start Inconsistent i.c.v. Results CheckSurgery Verify Surgical Technique Start->CheckSurgery CheckFormulation Examine Peptide Formulation Start->CheckFormulation CheckCoordinates Incorrect Stereotaxic Coordinates? CheckSurgery->CheckCoordinates CheckInjection Improper Injection Technique? CheckSurgery->CheckInjection CheckSolubility Peptide Aggregation/ Precipitation? CheckFormulation->CheckSolubility CheckStability Degradation in Solution? CheckFormulation->CheckStability SolutionSurgery Refine surgical approach. Verify coordinates with dye. CheckCoordinates->SolutionSurgery CheckInjection->SolutionSurgery SolutionFormulation Prepare fresh solutions. Use appropriate vehicle. CheckSolubility->SolutionFormulation CheckStability->SolutionFormulation

Caption: Troubleshooting workflow for inconsistent i.c.v. injection results.

  • Verify Stereotaxic Coordinates: Ensure the coordinates for injection are accurate for the age and strain of your animal model. It is advisable to perform a pilot study with a dye (e.g., Trypan Blue) to confirm correct cannula placement in the ventricle.[3][4]

  • Optimize Injection Volume and Rate: Injecting too large a volume or at too rapid a rate can cause tissue damage and backflow. A slow infusion rate is recommended.

  • Peptide Formulation: Ensure your peptide is fully dissolved in an appropriate sterile vehicle (e.g., artificial cerebrospinal fluid or saline). Prepare fresh solutions for each experiment to avoid degradation.

  • Animal Handling and Recovery: Consistent handling and proper post-operative care are crucial to minimize stress, which can impact behavioral outcomes.

Behavioral Assays

Q3: In the tail-flick or hot-plate test, I am not observing the expected analgesic or hyperalgesic effect of my Orphanin FQ analog.

A3: Several factors can influence the outcome of nociceptive assays.

Troubleshooting Steps:

  • Baseline Latency: Ensure that the baseline tail-flick or paw-withdrawal latencies are consistent across animals before drug administration. High variability in baseline responses can mask drug effects.

  • Habituation: Acclimate the animals to the testing apparatus and handling procedures to reduce stress-induced analgesia.

  • Stimulus Intensity: The intensity of the heat source should be calibrated to produce a baseline latency of 2-4 seconds. If the intensity is too high, a ceiling effect may occur, while if it is too low, the response may be variable.

  • Route of Administration and Dose-Response: The effect of NOP receptor agonists on nociception is complex and can be biphasic (pronociceptive at low doses and antinociceptive at higher doses spinally, or vice versa supraspinally). Perform a full dose-response curve to characterize the effect of your compound.

  • Timing of Measurement: The peak effect of the peptide may be short-lived. Conduct a time-course study to determine the optimal time point for measuring the response after administration.

In Vitro Assays

Q4: I am having trouble with my GTPγS binding assay, such as high background or a low signal-to-noise ratio.

A4: The GTPγS binding assay is sensitive to several experimental parameters.

Troubleshooting Tips:

  • GDP Concentration: The concentration of GDP is critical. Too little GDP can lead to high basal binding, while too much can inhibit agonist-stimulated binding. Optimize the GDP concentration for your specific receptor and membrane preparation.

  • Mg²⁺ Concentration: Mg²⁺ is required for G protein activation. Ensure its concentration in the assay buffer is optimal.

  • Membrane Quality and Concentration: Use high-quality cell membranes with a good density of the receptor of interest. Titrate the amount of membrane protein per well to find the optimal concentration that gives a robust signal.

  • Non-Specific Binding: Determine non-specific binding using a high concentration of unlabeled GTPγS. If non-specific binding is high, you may need to optimize the washing steps or the filter plate type.

Strategies to Overcome Limitations of Orphanin FQ(1-11)

The following diagram illustrates key strategies to enhance the in vivo performance of Orphanin FQ(1-11).

OFQ Orphanin FQ(1-11) In Vivo Limitations Limitations Short Half-Life Poor BBB Penetration Rapid Clearance OFQ->Limitations Strategies Overcoming Limitations Limitations->Strategies Analogs Structural Modification: - Dimerization - Tetrabranching - Amino Acid Substitution Strategies->Analogs Delivery Advanced Delivery Systems: - Nanoparticles - Liposomes Strategies->Delivery Route Alternative Administration: - Intranasal - Intracerebroventricular Strategies->Route Outcome Improved In Vivo Profile: - Increased Stability - Enhanced BBB transport - Prolonged Efficacy Analogs->Outcome Delivery->Outcome Route->Outcome

Caption: Strategies to overcome the in vivo limitations of Orphanin FQ(1-11).

Quantitative Data Summary

The following tables summarize quantitative data for Orphanin FQ(1-11) and some of its key analogs, providing a basis for comparison.

Table 1: In Vitro Potency and Efficacy of Orphanin FQ Analogs

CompoundReceptor Binding (pKi)GTPγS Binding (pEC₅₀)Calcium Mobilization (pEC₅₀)Reference
Orphanin FQ(1-17)9.42~9.09.39
PWT1-N/OFQ10.60~9.59.16
PWT2-N/OFQ10.21~9.38.75
Dimeric N/OFQ-NH₂ (1h)9.248.328.87

Table 2: In Vivo Effects of Orphanin FQ Analogs

CompoundAdministration RouteAnimal ModelBehavioral TestPotency vs. N/OFQDuration of ActionReference
Orphanin FQ(1-17)i.c.v.MouseLocomotor Activity1x~60 min
PWT2-N/OFQi.c.v.MouseLocomotor Activity~40x higher> 6 hours
Dimeric N/OFQ-NH₂ (1h)i.c.v.MouseRighting Reflex~3x higher> 7 hours
[Tyr¹]OFQ/N(1-11)SupraspinalMouseTail-flickSimilarLonger
[Tyr¹⁰]OFQ/N(1-11)SupraspinalMouseTail-flickSimilarLonger

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Intracerebroventricular (i.c.v.) Injection in Mice

Objective: To deliver Orphanin FQ(1-11) or its analogs directly into the cerebral ventricles, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Surgical drill

  • Suturing material

  • Orphanin FQ(1-11) solution in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the mouse and mount it in the stereotaxic frame. Ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Drill a small hole at the desired coordinates. For the lateral ventricle, typical coordinates from bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm. These coordinates may need to be adjusted based on the mouse strain and age.

  • Slowly lower the injection needle to the target DV coordinate.

  • Infuse the peptide solution at a slow rate (e.g., 0.5 µL/min).

  • Leave the needle in place for a few minutes post-injection to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Monitor the animal during recovery.

Tail-Flick Test

Objective: To assess the nociceptive threshold in response to a thermal stimulus.

Workflow:

Start Start Habituate Habituate animal to restrainer and apparatus Start->Habituate Baseline Measure baseline tail-flick latency Habituate->Baseline Administer Administer Orphanin FQ(1-11) or vehicle Baseline->Administer Test Measure tail-flick latency at defined time points Administer->Test Record Record latency Test->Record End End Record->End

Caption: Experimental workflow for the tail-flick test.

Procedure:

  • Gently restrain the mouse, allowing the tail to be free.

  • Focus a beam of radiant heat onto the distal third of the tail.

  • Start a timer simultaneously with the heat stimulus.

  • Stop the timer as soon as the mouse flicks its tail away from the heat source. This is the tail-flick latency.

  • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Perform baseline measurements before administering the test compound.

  • After administration, measure the tail-flick latency at predetermined time points.

GTPγS Binding Assay

Objective: To measure the activation of NOP receptors by Orphanin FQ(1-11) through the binding of a non-hydrolyzable GTP analog.

Materials:

  • Cell membranes expressing NOP receptors

  • [³⁵S]GTPγS

  • Unlabeled GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, GDP, and varying concentrations of Orphanin FQ(1-11). For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Add the cell membrane preparation to each well.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter plate and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NOP receptor upon activation by Orphanin FQ(1-11).

OFQ Orphanin FQ(1-11) NOPR NOP Receptor (GPCR) OFQ->NOPR Binds G_protein Heterotrimeric G Protein (Gαi/o, Gβγ) NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits (Gβγ) K_channel Inwardly Rectifying K⁺ Channels G_protein->K_channel Activates (Gβγ) MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

References

Orphanin FQ(1-11) Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of Orphanin FQ(1-11) (OFQ(1-11)).

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for Orphanin FQ(1-11)?

Orphanin FQ(1-11) is a processed peptide fragment of the endogenous ligand Orphanin FQ/Nociceptin (OFQ). Its primary target is the Nociceptin/Orphanin FQ (NOP) receptor, which is a member of the opioid receptor superfamily.[1][2] While it binds to the NOP receptor, its binding profile is more restricted compared to the full-length OFQ peptide.[3]

Q2: Does Orphanin FQ(1-11) have off-target binding to classical opioid receptors (mu, delta, kappa)?

Orphanin FQ itself does not bind to mu, delta, or kappa opioid receptors.[4] However, there is evidence of heterologous interactions between the NOP receptor and other opioid receptors, such as the mu-opioid (MOP) receptor. This can lead to complex pharmacological effects that might be misinterpreted as off-target binding.[1] For instance, certain MOP receptor ligands have been shown to compete with [Tyr10]N/OFQ(1-11) in binding studies, suggesting a potential interaction at the receptor level, possibly through the formation of NOP-MOP receptor heterodimers.

Q3: What are the known signaling pathways activated by Orphanin FQ(1-11)?

Orphanin FQ(1-11), acting as a full agonist at the NOP receptor, triggers several intracellular signaling events. The NOP receptor primarily couples to pertussis toxin-sensitive Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate ion channel activity, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels. Other downstream effects include the activation of various protein kinases like PKC, ERK1/2, p38 MAPK, and JNK.

Q4: How does the potency of Orphanin FQ(1-11) compare to the full-length Orphanin FQ?

Orphanin FQ(1-11) is a full agonist at the NOP receptor but is less potent than the full-length Orphanin FQ peptide.

Troubleshooting Guide

Issue 1: High non-specific binding in radioligand binding assays.

  • Possible Cause: Inadequate blocking of non-specific sites or issues with the radioligand.

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Ensure the use of appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA).

    • Use of Unlabeled Ligand: Define non-specific binding by including a high concentration of unlabeled OFQ or OFQ(1-11) in control tubes.

    • Filter Pre-treatment: To reduce filter binding, pre-soak filters (e.g., GF-B filters) in a solution like 0.3% polyethylenimine for several hours.

    • Radioligand Quality: Verify the purity and specific activity of your radiolabeled OFQ(1-11). Degradation can lead to increased non-specific binding.

Issue 2: Inconsistent results in functional assays (e.g., cAMP accumulation, GIRK channel activation).

  • Possible Cause: Cellular context, receptor expression levels, or potential for receptor desensitization.

  • Troubleshooting Steps:

    • Cell Line Verification: Ensure the cell line used expresses the NOP receptor at sufficient levels and that this expression is stable across passages.

    • Receptor Desensitization: NOP receptor signaling can be desensitized by G protein-coupled receptor kinases (GRKs) following agonist exposure. Consider time-course experiments to capture the peak response before significant desensitization occurs.

    • Agonist Purity and Stability: Verify the purity of your OFQ(1-11) peptide. Peptide degradation can lead to reduced potency and efficacy.

    • Assay Controls: Include a known NOP receptor agonist (e.g., full-length OFQ) and an antagonist as positive and negative controls, respectively.

Issue 3: Unexpected pharmacological effects suggesting off-target activity.

  • Possible Cause: Interaction with other receptor systems, particularly in native tissues, or the presence of receptor heterodimers.

  • Troubleshooting Steps:

    • Selective Antagonists: Use a selective NOP receptor antagonist to confirm that the observed effect is mediated by the NOP receptor.

    • Receptor Knockout/Knockdown Models: If available, use cell lines or animal models lacking the NOP receptor to verify on-target effects.

    • Investigate Receptor Heterodimers: Be aware of the potential for NOP-MOP receptor heterodimers, which can exhibit unique pharmacology. Experiments in cells co-expressing both receptors may be necessary to characterize these effects.

    • Screening Against Other Receptors: If off-target effects are strongly suspected, consider performing counter-screening against a panel of other relevant receptors.

Quantitative Data Summary

Table 1: Comparative Binding of Orphanin FQ and Orphanin FQ(1-11) in Rat Brain Regions

Brain Region(125)I[Tyr14]OFQ Binding(125)I[Tyr10]OFQ(1-11) Binding
Locus CoeruleusVery HighVery Low
CortexHighHigh
HippocampusHighHigh
AmygdalaHighHigh
Thalamus (most nuclei)ProminentRestricted to midline
Suprachiasmatic HypothalamusHeavyLow
Ventromedial Hypothalamic NucleusModerateHigh
Caudate PutamenLowLow

Data summarized from autoradiographic studies.

Experimental Protocols

1. Autoradiographic Localization of OFQ(1-11) Binding Sites

  • Objective: To visualize the distribution of OFQ(1-11) binding sites in tissue sections.

  • Methodology:

    • Prepare coronal rat brain sections.

    • Incubate the sections with a radiolabeled version of OFQ(1-11), such as (125)I[Tyr10]OFQ(1-11).

    • For determining non-specific binding, co-incubate a set of sections with an excess of unlabeled OFQ(1-11).

    • Wash the sections to remove unbound radioligand.

    • Expose the sections to autoradiographic film or a phosphor imaging system.

    • Analyze the resulting images to identify brain regions with high levels of specific binding.

2. cAMP Accumulation Assay

  • Objective: To measure the functional consequence of NOP receptor activation on adenylyl cyclase activity.

  • Methodology:

    • Use a cell line expressing the NOP receptor (e.g., HEK293 cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of OFQ(1-11).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

    • The expected result is a dose-dependent decrease in cAMP accumulation upon NOP receptor agonism.

3. GIRK Current Measurement in Brain Slices

  • Objective: To assess the electrophysiological effects of OFQ(1-11) on neuronal activity.

  • Methodology:

    • Prepare acute brain slices from a region of interest (e.g., ventrolateral periaqueductal gray).

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Bath-apply OFQ(1-11) at various concentrations.

    • Measure the resulting changes in membrane potential and ion currents. Activation of GIRK channels by NOP receptor agonism will typically cause a membrane hyperpolarization due to potassium efflux.

Visualizations

G NOP Receptor Signaling Pathway OFQ_1_11 Orphanin FQ(1-11) NOP_Receptor NOP Receptor OFQ_1_11->NOP_Receptor binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates PKC PKC G_Protein->PKC activates MAPK MAPK (ERK, p38, JNK) G_Protein->MAPK activates cAMP cAMP AC->cAMP produces Downstream Downstream Cellular Effects cAMP->Downstream K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Downstream PKC->Downstream MAPK->Downstream

Caption: NOP Receptor Signaling Pathway for Orphanin FQ(1-11).

G Troubleshooting Workflow for Unexpected Pharmacological Effects Start Unexpected Pharmacological Effect Observed Is_Effect_Blocked Is the effect blocked by a selective NOP antagonist? Start->Is_Effect_Blocked On_Target Effect is likely on-target (NOP mediated) Is_Effect_Blocked->On_Target Yes Off_Target_Suspected Off-target effect or complex pharmacology suspected Is_Effect_Blocked->Off_Target_Suspected No Use_KO_Model Use NOP Receptor Knockout/Knockdown Model Off_Target_Suspected->Use_KO_Model Is_Effect_Absent Is the effect absent in the KO/KD model? Use_KO_Model->Is_Effect_Absent Is_Effect_Absent->On_Target Yes Investigate_Heterodimers Investigate NOP-MOP Heterodimer Pharmacology Is_Effect_Absent->Investigate_Heterodimers No Counter_Screen Perform counter-screening against other receptors Investigate_Heterodimers->Counter_Screen

Caption: Troubleshooting workflow for unexpected pharmacological effects.

References

Technical Support Center: Synthesis and Purification of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthetic Orphanin FQ(1-11).

FAQs: General Questions

Q1: What is Orphanin FQ(1-11) and why is its purity important?

Orphanin FQ(1-11), with the sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala, is the N-terminal fragment of the endogenous neuropeptide Orphanin FQ/Nociceptin (N/OFQ).[1] It is a potent agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] High purity of synthetic Orphanin FQ(1-11) is crucial for accurate in vitro and in vivo studies to ensure that the observed biological activity is solely attributable to the peptide of interest and not to impurities, which can have their own pharmacological effects.

Q2: What is the typical purity of crude and purified synthetic Orphanin FQ(1-11)?

The purity of crude synthetic peptides can vary significantly depending on the success of the synthesis. For an 11-amino acid peptide like Orphanin FQ(1-11), a crude purity of over 70% is generally considered good. After purification by reverse-phase high-performance liquid chromatography (RP-HPLC), a final purity of ≥95% or even ≥98% can be achieved, which is suitable for most research applications, including in vivo studies.[2][3][4]

Quantitative Data Summary

ParameterExpected ValueApplication Suitability
Crude Purity >70%Initial screening, antibody production
Purified Purity >95%Quantitative in vitro assays, bioassays, ELISA
High Purity >98%In vivo studies, structural studies (NMR, Crystallography), clinical trials

Troubleshooting Guide: Synthesis and Purification Issues

This guide addresses common problems encountered during the synthesis and purification of Orphanin FQ(1-11) and provides potential solutions.

Issue 1: Low Purity of Crude Peptide with Multiple Deletion Sequences

Question: My mass spectrometry (MS) analysis of the crude Orphanin FQ(1-11) shows significant peaks corresponding to the molecular weights of peptides missing one or more amino acids. What is the likely cause and how can I fix it?

Answer:

Deletion sequences are common impurities that arise from incomplete coupling of amino acids or premature capping of the growing peptide chain. The sequence of Orphanin FQ(1-11) contains amino acids that can present coupling challenges.

Potential Causes & Solutions

CauseTroubleshooting Steps
Incomplete Deprotection of the Fmoc Group Extend the deprotection time with 20% piperidine in DMF. Perform a second deprotection step to ensure complete removal of the Fmoc group.
Difficult Coupling Reactions Double Coupling: For sterically hindered amino acids or difficult sequences, perform a second coupling step with a fresh solution of activated amino acid. Change Coupling Reagent: If using a standard coupling reagent like HBTU, consider switching to a more potent one like HATU, especially for couplings involving the Arg(Pbf) and Lys(Boc) residues.
Peptide Aggregation on Resin Use a Lower Loading Resin: This increases the distance between peptide chains, reducing intermolecular aggregation. Incorporate Chaotropic Salts: Adding a chaotropic salt like 0.4 M KSCN to the coupling or deprotection solvent can help disrupt secondary structures. Microwave-Assisted Synthesis: Microwave energy can accelerate reactions and help break up aggregates.

Issue 2: Presence of Truncated Sequences in the Final Product

Question: After purification, I still observe peaks in my HPLC that correspond to truncated versions of Orphanin FQ(1-11), particularly N-terminal truncations. Why is this happening and what can I do?

Answer:

Truncated sequences are often the result of incomplete coupling of the first few amino acids or inefficient removal of protecting groups during the final cleavage step.

Potential Causes & Solutions

CauseTroubleshooting Steps
Inefficient First Amino Acid Coupling Ensure the first Fmoc-Ala-OH is fully coupled to the resin. Consider a double coupling for the first residue.
Incomplete Cleavage from Resin Extend the cleavage time with the TFA cocktail to ensure complete removal of the peptide from the solid support.
Acid-Labile Protecting Groups Remaining Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water) to effectively remove all side-chain protecting groups.

Issue 3: Oxidation of the Peptide

Question: My MS analysis shows a peak with a +16 Da mass shift, suggesting oxidation. Which residue is likely oxidized and how can this be prevented or reversed?

Answer:

While Orphanin FQ(1-11) does not contain the highly susceptible Methionine, other residues can be prone to oxidation under certain conditions, although this is less common. Phenylalanine can be hydroxylated, but this is a less frequent side reaction.

Potential Causes & Solutions

CauseTroubleshooting Steps
Oxidative Damage During Cleavage or Storage Use Fresh Solvents: Ensure all solvents, especially the cleavage cocktail, are fresh and free of oxidizing contaminants. Store Under Inert Gas: Store the lyophilized peptide under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to minimize oxidation.
Presence of Oxidizing Impurities Ensure high-purity reagents and solvents are used throughout the synthesis and purification process.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Orphanin FQ(1-11)-NH2

This protocol outlines the manual synthesis of Orphanin FQ(1-11) with a C-terminal amide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids with side-chain protection: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH

  • Coupling reagents: HBTU, HOBt, or HATU, OxymaPure

  • Activation base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling to proceed for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates no free primary amines). If the test is positive, repeat the coupling.

  • Final Deprotection: After coupling the final amino acid (Phe), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: RP-HPLC Purification of Orphanin FQ(1-11)

Materials:

  • Crude Orphanin FQ(1-11)

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purification:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at an appropriate flow rate.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Signaling Pathway of Orphanin FQ/Nociceptin

Orphanin_FQ_Signaling OFQ Orphanin FQ(1-11) NOP_Receptor NOP Receptor (GPCR) OFQ->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK K⁺ Channels G_Protein->K_Channel Activates MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability Ca_Channel->Cellular_Response K_Channel->Cellular_Response

Caption: NOP receptor signaling cascade initiated by Orphanin FQ.

Experimental Workflow for Orphanin FQ(1-11) Synthesis and Purification

Peptide_Workflow start Start spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage precipitation Precipitation & Washing cleavage->precipitation crude_analysis Crude Peptide Analysis (HPLC, MS) precipitation->crude_analysis purification RP-HPLC Purification crude_analysis->purification fraction_analysis Fraction Analysis (HPLC, MS) purification->fraction_analysis lyophilization Lyophilization fraction_analysis->lyophilization Pool Pure Fractions final_qc Final Quality Control (Purity, Identity, Quantity) lyophilization->final_qc end Pure Orphanin FQ(1-11) final_qc->end

Caption: Workflow for synthetic Orphanin FQ(1-11) production.

References

Technical Support Center: Controlling for Orphanin FQ(1-11) Enzymatic Degradation in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Orphanin FQ(1-11) (OFQ/N(1-11)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the enzymatic degradation of OFQ/N(1-11) in your tissue-based experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Orphanin FQ(1-11) and why is its degradation a concern in experiments?

Orphanin FQ(1-11) is a biologically active, truncated form of the heptadecapeptide Orphanin FQ (also known as Nociceptin). Both the full-length peptide and OFQ/N(1-11) are endogenous ligands for the Nociceptin receptor (NOP), a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, anxiety, and reward.[1] Enzymatic degradation of OFQ/N(1-11) in tissue preparations can lead to a rapid loss of the active peptide, resulting in an underestimation of its concentration and biological effects. This makes controlling for degradation critical for obtaining accurate and reproducible experimental data.

Q2: Which enzymes are primarily responsible for the degradation of Orphanin FQ and its fragments in tissue?

The primary enzymes responsible for the metabolism of Orphanin FQ and its fragments are metallopeptidases. Key enzymes identified in brain tissue include:

  • Aminopeptidase N (APN): This enzyme cleaves amino acids from the N-terminus of peptides.

  • Endopeptidase 24.15 (EP24.15): This enzyme cleaves internal peptide bonds.

  • Insulin-Degrading Enzyme (IDE): This enzyme is also known to degrade a variety of neuropeptides, including Orphanin FQ.

Additionally, other peptidases present in tissue homogenates can contribute to the degradation process.

Q3: What are the most common strategies to prevent the enzymatic degradation of OFQ/N(1-11) in my tissue samples?

Several strategies can be employed to minimize the enzymatic degradation of OFQ/N(1-11) in tissue samples:

  • Use of Protease Inhibitors: Adding a single inhibitor or a cocktail of inhibitors to your buffers is the most common and effective method.

  • Heat Inactivation: Heating tissue samples can denature and inactivate degradative enzymes. However, this method may also affect the integrity of your target peptide and other proteins in the sample.

  • Rapid Sample Processing: Minimizing the time between tissue collection and extraction or analysis can reduce the extent of degradation. Performing procedures on ice also helps to slow down enzymatic activity.

  • pH and Temperature Control: Maintaining optimal pH and low temperatures during sample preparation can help to reduce enzyme activity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable levels of OFQ/N(1-11) in tissue homogenate. Rapid enzymatic degradation.- Add a broad-spectrum protease inhibitor cocktail to your homogenization buffer. - Consider adding specific inhibitors for aminopeptidase N (e.g., bestatin, amastatin) and endopeptidase 24.15. - Process samples on ice and as quickly as possible. - Perform a time-course experiment to determine the rate of degradation in your specific tissue preparation.
Inconsistent results between experimental replicates. Variable enzymatic activity between samples or inconsistent inhibitor concentrations.- Ensure precise and consistent addition of protease inhibitors to all samples. - Standardize the time from tissue collection to homogenization and analysis for all samples. - Use freshly prepared inhibitor stocks for each experiment.
Protease inhibitors seem ineffective. - Incorrect inhibitor used for the predominant peptidases in your tissue. - Suboptimal concentration of the inhibitor. - Instability of the inhibitor in the experimental buffer.- Identify the primary degrading enzymes in your tissue type using specific substrates and inhibitors. - Perform a dose-response experiment to determine the optimal inhibitor concentration. - Check the stability and solubility of your inhibitors in your experimental buffer and at the working temperature.
Interference of inhibitors with downstream assays (e.g., receptor binding, mass spectrometry). Some inhibitors may have off-target effects or interfere with detection methods.- Select inhibitors with high specificity for the target peptidases. - If using mass spectrometry, choose inhibitors that do not have masses that overlap with your peptide of interest or its fragments. - Run control experiments with inhibitors alone to assess any potential interference with your assay.

Quantitative Data Summary

The following tables summarize the efficacy of various peptidase inhibitors that can be used to control for the degradation of OFQ/N(1-11).

Table 1: Inhibitors of Aminopeptidase N (APN)

InhibitorTarget Enzyme(s)Reported Ki / IC50Notes
Bestatin Aminopeptidase N, Leucine aminopeptidaseKi: 1.4 x 10-6 M (microsomal APN)[2]; IC50: ~0.2 µM for [Leu5]enkephalin hydrolysis in rat striatum slices[3]A competitive, slow-binding inhibitor.[2][4]
Amastatin Aminopeptidase N, Aminopeptidase AKi: 1.9 x 10-8 M (Aminopeptidase M); Ki values from 0.26 nM to 52 nM for various aminopeptidasesA potent, slow, and tight-binding competitive inhibitor.
Actinonin Aminopeptidase NI50 = 2 µMConsidered a relatively specific inhibitor of APN compared to other membrane aminopeptidases.

Table 2: Inhibitors of Endopeptidase 24.15 (EP24.15)

InhibitorTarget Enzyme(s)Reported Ki / IC50Notes
cFP-AAY-pAB Endopeptidase 24.15Ki = 16 nMCan be degraded in circulation.
JA-2 Endopeptidase 24.15Ki = 23 nMMore stable in tissue extracts compared to cFP-AAY-pAB.
SA898 Endopeptidase 24.15Ki = 9.1 nM; IC50 = 23 nMPotent and competitive inhibitor.

Table 3: Other Relevant Peptidase Inhibitors

InhibitorTarget Enzyme(s)Recommended Working ConcentrationNotes
Thiorphan Neutral Endopeptidase (NEP)1-10 µMA potent inhibitor of enkephalinase. Can be used in combination with other inhibitors.
Bacitracin General metalloproteases100-150 µg/mLA broad-spectrum inhibitor of peptidases that can reduce the degradation of various peptides.
Protease Inhibitor Cocktails Broad-spectrum (Serine, Cysteine, Aspartic, and Metalloproteases)Varies by manufacturer (typically 1:100 dilution)A convenient option to inhibit a wide range of proteases. Often contain a mixture of inhibitors like aprotinin, bestatin, leupeptin, and pepstatin.

Experimental Protocols

Protocol 1: Evaluation of OFQ/N(1-11) Degradation in Brain Homogenates

This protocol outlines a method to determine the rate of OFQ/N(1-11) degradation in brain tissue and to assess the efficacy of protease inhibitors.

Materials:

  • Fresh or frozen brain tissue (e.g., rat cortex or striatum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Orphanin FQ(1-11) standard

  • Protease inhibitor(s) of choice (e.g., Bestatin, Thiorphan, or a commercial cocktail)

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phase

  • Microcentrifuge

  • Water bath or incubator

Procedure:

  • Tissue Homogenization:

    • On ice, weigh the brain tissue and add 10 volumes (w/v) of ice-cold homogenization buffer.

    • Homogenize the tissue using a glass-Teflon homogenizer or a sonicator until a uniform suspension is achieved.

    • Keep the homogenate on ice.

  • Incubation:

    • In separate microcentrifuge tubes, aliquot the brain homogenate.

    • To the "inhibitor" tubes, add the desired concentration of the protease inhibitor(s). To the "control" tubes, add an equal volume of vehicle. Pre-incubate for 10 minutes at 37°C.

    • Initiate the degradation reaction by adding OFQ/N(1-11) to a final concentration of 10 µM to all tubes.

    • Incubate the tubes at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from each reaction tube.

    • Immediately stop the enzymatic reaction by adding an equal volume of 1 M HCl or by heating the sample at 95°C for 5 minutes.

    • Place the samples on ice.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the protein.

    • Carefully collect the supernatant, which contains the peptide fragments.

    • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in ACN).

    • Inject the sample and run a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution of peptides by UV absorbance at 214 nm or 280 nm.

    • Identify the peak corresponding to intact OFQ/N(1-11) by comparing its retention time with that of the standard.

  • Data Analysis:

    • Quantify the peak area of the intact OFQ/N(1-11) at each time point.

    • Plot the percentage of remaining OFQ/N(1-11) against time for both control and inhibitor-treated samples.

    • Calculate the half-life (t1/2) of OFQ/N(1-11) under each condition.

Visualizations

Signaling Pathway

NOP_Receptor_Signaling OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Conductance (GIRK Channels) G_protein->GIRK Activates (βγ subunit) Ca_channel ↓ Ca2+ Conductance (Voltage-gated Ca2+ channels) G_protein->Ca_channel Inhibits (βγ subunit) MAPK Modulation of MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Neuronal Hyperpolarization & Inhibition of Neurotransmitter Release GIRK->Hyperpolarization Ca_channel->Hyperpolarization

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow

Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Tissue Tissue Collection Homogenize Homogenization (on ice, with/without inhibitors) Tissue->Homogenize Incubate Incubation with OFQ/N(1-11) (Time-course at 37°C) Homogenize->Incubate Stop_Reaction Stop Reaction (Acid or Heat) Incubate->Stop_Reaction Centrifuge Centrifugation Stop_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis (Quantify intact peptide) Supernatant->HPLC Data_Analysis Data Analysis (Calculate degradation rate and half-life) HPLC->Data_Analysis Conclusion Determine Optimal Inhibitor Conditions Data_Analysis->Conclusion

Caption: Experimental Workflow for Degradation Analysis.

References

issues with Orphanin FQ(1-11) aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orphanin FQ(1-11). The information provided addresses common issues related to the handling and use of this peptide, with a specific focus on aggregation problems in solution.

Frequently Asked Questions (FAQs)

Q1: What is Orphanin FQ(1-11) and what is its primary biological activity?

A1: Orphanin FQ(1-11) is a biologically active fragment of the full-length neuropeptide Nociceptin/Orphanin FQ (N/OFQ). Its amino acid sequence is Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala. It acts as a potent agonist at the Nociceptin receptor (NOP), also known as the ORL-1 receptor. Activation of the NOP receptor by Orphanin FQ(1-11) is involved in a variety of physiological processes, including pain modulation, anxiety, and locomotion.

Q2: What are the key physicochemical properties of Orphanin FQ(1-11) that I should be aware of?

A2: Understanding the physicochemical properties of Orphanin FQ(1-11) is crucial for its proper handling and to avoid experimental artifacts. Key properties are summarized in the table below.

PropertyValue/DescriptionSignificance for Handling
Amino Acid Sequence FGGFTGARKSAThe sequence determines the peptide's overall properties.
Molecular Weight ~1100 DaStandard for a peptide of this length.
Isoelectric Point (pI) ~10.0The peptide has a net positive charge at neutral pH, making it a basic peptide. This is critical for selecting an appropriate buffer pH to maintain solubility and minimize aggregation.
Hydrophobicity Contains hydrophobic residues (Phe, Ala)Can contribute to aggregation, especially at high concentrations or in inappropriate solvents.

Q3: In which solvents is Orphanin FQ(1-11) soluble?

A3: Based on its basic nature, Orphanin FQ(1-11) is generally soluble in aqueous solutions with a slightly acidic pH. It has also been reported to be soluble in water, DMSO, and mixtures of acetonitrile and water. For biological experiments, it is recommended to prepare a concentrated stock solution in a minimal amount of DMSO and then dilute it with the aqueous experimental buffer.

Q4: How should I store my Orphanin FQ(1-11) solutions?

A4: For long-term storage, it is recommended to store lyophilized Orphanin FQ(1-11) at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. Store aliquoted solutions at -80°C.

Troubleshooting Guide: Aggregation Issues

Aggregation of Orphanin FQ(1-11) in solution is a common problem that can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and mitigate aggregation.

Problem: My Orphanin FQ(1-11) solution appears cloudy or contains visible precipitates.

This is a clear indication of peptide aggregation or poor solubility.

Diagram: Troubleshooting Workflow for Orphanin FQ(1-11) Aggregation

G cluster_B Step 1: Verification cluster_C Step 2: Solubilization cluster_D Step 3: Buffer Optimization cluster_E Step 4: Characterization A Cloudy/Precipitated Solution B Verify Peptide Quality & Handling A->B Start Here C Optimize Solubilization Protocol B->C If quality is confirmed B1 Check CoA for purity B->B1 B2 Ensure proper storage of lyophilized peptide B->B2 D Adjust Buffer Conditions C->D If aggregation persists C1 Use high-quality, sterile solvents C->C1 C2 Prepare concentrated stock in minimal DMSO C->C2 C3 Dilute slowly into aqueous buffer with vortexing C->C3 C4 Sonication (short bursts on ice) C->C4 E Characterize Aggregation D->E For persistent issues D1 Lower Buffer pH (e.g., pH 5-6) D->D1 D2 Adjust Ionic Strength (e.g., 50-150 mM NaCl) D->D2 D3 Test different buffer systems (e.g., acetate, citrate) D->D3 D4 Include solubility enhancers (e.g., L-arginine) D->D4 E1 Dynamic Light Scattering (DLS) E->E1 E2 Thioflavin T (ThT) Assay E->E2 E3 Transmission Electron Microscopy (TEM) E->E3

Caption: A stepwise workflow for troubleshooting Orphanin FQ(1-11) aggregation.

Potential Causes and Solutions
CauseRecommended Solution
Improper Solubilization Technique Follow a careful, stepwise solubilization protocol. Start by dissolving the lyophilized peptide in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock. Then, slowly add the aqueous buffer to the peptide stock while vortexing gently. This prevents localized high concentrations that can trigger aggregation. Brief sonication in a cold water bath can also aid dissolution.
Inappropriate Buffer pH The isoelectric point (pI) of Orphanin FQ(1-11) is approximately 10.0. At a neutral pH of 7, the peptide is positively charged, which should promote solubility. However, aggregation can still occur. To maximize electrostatic repulsion between peptide molecules, it is advisable to work at a pH that is at least 1-2 units away from the pI. Therefore, using a slightly acidic buffer (e.g., pH 5.0-6.5) can enhance solubility.
High Peptide Concentration Aggregation is a concentration-dependent process. If you observe aggregation, try working with a lower final concentration of the peptide in your experiments.
Inappropriate Ionic Strength The effect of ionic strength on peptide aggregation can be complex. For charged peptides like Orphanin FQ(1-11), very low ionic strength may not be sufficient to shield charges, while very high ionic strength can "salt out" the peptide. Experiment with a physiological ionic strength (e.g., 150 mM NaCl) and then test lower (e.g., 50 mM) and higher (e.g., 300 mM) concentrations to find the optimal condition.
Buffer Composition Certain buffer components can promote aggregation. If you are using a phosphate buffer, consider switching to a different buffer system like citrate or acetate, especially if you are working at a lower pH.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can induce aggregation.

Experimental Protocols

Protocol 1: Recommended Solubilization of Orphanin FQ(1-11)
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized Orphanin FQ(1-11) to ensure all the powder is at the bottom.

  • Stock Solution Preparation: Add a small, precise volume of high-purity, sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Ensure the peptide is fully dissolved by gentle vortexing.

  • Dilution: To prepare your working solution, slowly add your desired aqueous experimental buffer to the DMSO stock solution drop-wise while gently vortexing. Do not add the stock solution to the buffer.

  • Final Check: The final solution should be clear and free of any visible particulates. If the solution is cloudy, consider the troubleshooting steps above.

Protocol 2: Detection of Orphanin FQ(1-11) Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.

  • Sample Preparation: Prepare your Orphanin FQ(1-11) solution in the desired buffer at the working concentration. Filter the solution through a 0.02 µm syringe filter to remove dust and other contaminants.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the filtered sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate data acquisition.

  • Data Analysis: The presence of a single, narrow peak corresponding to the hydrodynamic radius of the monomeric peptide indicates a non-aggregated sample. The appearance of larger peaks or an increase in the polydispersity index (PDI) is indicative of aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Fibrillar Aggregates

The ThT assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • Prepare your Orphanin FQ(1-11) stock solution as described in Protocol 1.

  • Assay Setup: In a 96-well black, clear-bottom plate, mix your Orphanin FQ(1-11) solution at the desired concentration with ThT (final concentration of ~10-25 µM) in your chosen buffer. Include a buffer-only control with ThT.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

  • Data Analysis: An increase in ThT fluorescence over time in the presence of the peptide, compared to the control, suggests the formation of fibrillar aggregates.

Signaling Pathway

Diagram: Simplified Signaling Pathway of Orphanin FQ(1-11) via the NOP Receptor

G OFQ Orphanin FQ(1-11) NOP NOP Receptor OFQ->NOP Binds & Activates G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability & Gene Expression cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: Orphanin FQ(1-11) activates the NOP receptor, leading to downstream signaling cascades.

selecting appropriate vehicle for Orphanin FQ(1-11) administration

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for Orphanin FQ(1-11) administration. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Orphanin FQ(1-11) and what are its basic properties?

Orphanin FQ(1-11), also known as Nociceptin(1-11), is a peptide fragment of the endogenous neuropeptide Nociceptin/Orphanin FQ. It is a potent agonist for the Nociceptin receptor (NOP), also known as the ORL1 receptor.[1][2][3] It displays analgesic properties and has no significant affinity for classical opioid receptors (μ, δ, κ).[1][2]

Key physicochemical properties are summarized below:

PropertyValueSource
Amino Acid Sequence F-G-G-F-T-G-A-R-K-S-A
Molecular Weight ~1098.2 g/mol
Molecular Formula C49H75N15O14
Appearance White to off-white lyophilized powder
Q2: What is the general solubility of Orphanin FQ(1-11)?

The solubility of Orphanin FQ(1-11) can vary based on the specific salt form (e.g., acetate or TFA salt) and the purity of the peptide. However, general solubility data from suppliers indicates it is soluble in water. One supplier specifies solubility of up to 2 mg/ml in a 20% acetonitrile/water mixture, while another indicates high solubility in water (≥ 100 mg/mL).

Based on its amino acid sequence (FGGFTGARKSA), the peptide has several basic residues (Arginine - R, Lysine - K) and a free N-terminus, giving it a net positive charge at neutral pH. This characteristic generally favors solubility in aqueous, slightly acidic solutions.

Q3: What are the recommended initial solvents for reconstituting lyophilized Orphanin FQ(1-11)?

For initial reconstitution of the lyophilized powder, sterile, distilled water is the recommended starting solvent. If solubility issues arise, alternative solvents can be considered based on the experimental requirements.

SolventRecommendation & Use CasePotential Issues
Sterile Water Primary choice. Suitable for creating high-concentration stock solutions.May not be suitable for very high concentrations if the peptide tends to aggregate.
Phosphate-Buffered Saline (PBS) For in vivo or cell culture. Use for final dilutions to achieve physiological pH and osmolarity.Peptide solubility may be lower in buffered solutions compared to pure water.
Aqueous Acetic Acid (e.g., 10%) For basic peptides. If the peptide is difficult to dissolve in water, a slightly acidic solution can improve solubility.Acidity may affect peptide stability or be incompatible with certain biological assays.
Dimethyl Sulfoxide (DMSO) For hydrophobic peptides. Use a minimal amount to dissolve the peptide, then slowly dilute with an aqueous buffer.Can be toxic to cells at concentrations >0.1-0.5%. May not be necessary for this peptide given its aqueous solubility.
Q4: How should I prepare a stock solution of Orphanin FQ(1-11)?

Follow this standard protocol for preparing a stock solution:

  • Equilibrate: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent condensation.

  • Add Solvent: Add the calculated volume of your chosen primary solvent (e.g., sterile water) to the vial.

  • Mix Gently: Gently vortex or sonicate the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes.

  • Store: Store the aliquots at -20°C or -80°C for long-term stability. A solution stored at -20°C should be used within a month, while storage at -80°C can extend stability for up to six months.

Troubleshooting Guide

Problem: The peptide won't dissolve in water or PBS.
  • Cause: The concentration may be too high, or the peptide may be aggregating at the isoelectric point. The salt form of the peptide can also affect solubility.

  • Solution 1: Check the Peptide's Charge. Orphanin FQ(1-11) has a net positive charge. If it fails to dissolve in neutral water or PBS, try a weakly acidic solution. Add a small amount of 10% acetic acid and mix gently.

  • Solution 2: Use Sonication. A brief period in an ultrasonic water bath can help break up aggregates and improve dissolution.

  • Solution 3: Gentle Warming. Gently warming the solution to 37°C can increase solubility.

  • Solution 4 (Last Resort): Organic Solvents. If the peptide is still insoluble, dissolve it in a minimal volume of DMSO (e.g., 10-20 µL) and then slowly add this concentrated solution to your aqueous buffer while vortexing. Be mindful of the final DMSO concentration in your experiment.

Problem: The solution is cloudy or contains precipitates after dilution.
  • Cause: This indicates that the peptide's solubility limit has been exceeded in the final buffer. This can happen when a stock solution made in water or an organic solvent is diluted into a buffer with a different pH or salt concentration.

  • Solution 1: Reduce Final Concentration. The most straightforward solution is to lower the final working concentration of the peptide.

  • Solution 2: Modify the Final Buffer. If possible, slightly lowering the pH of the final buffer (e.g., from 7.4 to 6.5) may keep the positively charged peptide in solution.

  • Solution 3: Prepare Directly in Final Buffer. Try dissolving a small test amount of the lyophilized peptide directly in the final administration vehicle to determine its solubility limit before preparing a large batch.

Problem: Poor in vivo efficacy or inconsistent results.
  • Cause: This could be due to peptide degradation, aggregation, or rapid clearance in the body. The vehicle itself might also be causing an issue.

  • Solution 1: Verify Peptide Stability. Ensure stock solutions are properly stored and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Solution 2: Use a Carrier Protein. For in vivo studies, adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to the final vehicle can help prevent the peptide from adsorbing to plastic surfaces and may improve stability.

  • Solution 3: Consider Advanced Formulations. For studies requiring prolonged action, more advanced delivery systems like PEGylation or liposomal encapsulation may be necessary to improve the peptide's in vivo half-life, though these require specialized formulation development.

Experimental Protocols & Visualizations

Protocol: Vehicle Selection and Preparation Workflow

This protocol outlines a systematic approach to selecting and preparing a vehicle for Orphanin FQ(1-11).

  • Define Experimental Needs: Determine the required peptide concentration, route of administration (e.g., intravenous, intracerebroventricular), and experimental context (in vitro vs. in vivo).

  • Perform Solubility Test: Always test the solubility of a small amount of peptide before dissolving the entire batch.

  • Primary Reconstitution: Dissolve the peptide in sterile water to create a high-concentration stock solution (e.g., 1-2 mg/mL).

  • Final Dilution: Dilute the stock solution into the final administration vehicle (e.g., sterile 0.9% saline or PBS) to achieve the desired working concentration immediately before use.

  • Pre-use Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

Diagram: Vehicle Selection Decision Tree

The following diagram illustrates the decision-making process for selecting an appropriate solvent system for Orphanin FQ(1-11).

G start Start: Lyophilized Orphanin FQ(1-11) test_solubility Perform Small-Scale Solubility Test? start->test_solubility dissolve_water Reconstitute in Sterile Water test_solubility->dissolve_water Yes is_soluble_water Is it Soluble? dissolve_water->is_soluble_water dissolve_acid Add 10% Acetic Acid or use Sonication is_soluble_water->dissolve_acid No stock_solution High-Concentration Stock Solution Ready is_soluble_water->stock_solution Yes is_soluble_acid Is it Soluble? dissolve_acid->is_soluble_acid dissolve_dmso Use Minimal DMSO, then Dilute Slowly is_soluble_acid->dissolve_dmso No is_soluble_acid->stock_solution Yes dissolve_dmso->stock_solution final_use Application Type? stock_solution->final_use invitro In Vitro / Cell Culture final_use->invitro In Vitro invivo In Vivo final_use->invivo In Vivo dilute_pbs Dilute in PBS or Cell Culture Medium invitro->dilute_pbs dilute_saline Dilute in Sterile Saline (0.9% NaCl) invivo->dilute_saline end_invitro Final Solution for In Vitro Use dilute_pbs->end_invitro end_invivo Final Solution for In Vivo Use dilute_saline->end_invivo

Caption: Decision tree for Orphanin FQ(1-11) vehicle selection.

Diagram: Peptide Reconstitution Workflow

This diagram provides a step-by-step visual guide to the reconstitution process.

G cluster_prep Preparation cluster_storage Storage & Use p1 1. Equilibrate vial to Room Temp p2 2. Add calculated volume of sterile water p1->p2 p3 3. Mix gently (Vortex / Sonicate) p2->p3 s1 4. Aliquot into single-use tubes p3->s1 s2 5. Store at -20°C or -80°C s1->s2 s3 6. For use, thaw one aliquot and dilute s2->s3

Caption: Standard workflow for peptide reconstitution and storage.

References

Validation & Comparative

A Comparative Guide to the Antinociceptive Effects of Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antinociceptive properties of Orphanin FQ(1-11), a truncated peptide fragment of Orphanin FQ/Nociceptin (N/OFQ), with its parent peptide and the classical opioid analgesic, morphine. This document synthesizes experimental data on their potency, mechanisms of action, and the protocols used for their evaluation.

Comparative Analysis of Antinociceptive Potency

Orphanin FQ(1-11) has demonstrated significant antinociceptive effects in various preclinical models. Its potency is often compared to that of the full-length N/OFQ peptide. While both peptides exert their effects through the Nociceptin Opioid Peptide (NOP) receptor, there are nuances in their activity and the downstream consequences.

CompoundReceptor Affinity (Ki)In Vivo Antinociceptive PotencyKey Characteristics
Orphanin FQ(1-11) ~55 nM for NOP receptor[1]Pharmacologically active with a potency comparable to N/OFQ in the mouse tail-flick assay.[2]Demonstrates significant analgesic properties. Lacks affinity for classical opioid receptors (μ, δ, κ).[1]
Orphanin FQ/Nociceptin (N/OFQ) High affinity for NOP receptorProduces dose-dependent analgesia when administered intrathecally.[3] However, supraspinal administration in rodents can lead to hyperalgesia, an effect not typically seen with classical opioids.[3]The endogenous ligand for the NOP receptor. Its effects are highly dependent on the route of administration and the specific pain model used.
Morphine High affinity for μ-opioid receptorA potent and widely used analgesic. Its antinociceptive effects are robust and well-characterized in various pain models.The gold-standard opioid analgesic. Its use is associated with significant side effects, including respiratory depression and the development of tolerance and dependence.

Mechanism of Action: The NOP Receptor Signaling Pathway

The antinociceptive effects of Orphanin FQ(1-11) are mediated through its agonistic activity at the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

Key downstream events include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: NOP receptor activation inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor has also been shown to activate various MAPK signaling cascades, which can play a role in the long-term regulation of neuronal function.

NOP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response Orphanin_FQ_1_11 Orphanin FQ(1-11) NOP_Receptor NOP Receptor Orphanin_FQ_1_11->NOP_Receptor Binds to G_Protein Gαi/o NOP_Receptor->G_Protein Activates Beta_Gamma Gβγ G_Protein->Beta_Gamma AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ca_Channel Ca²⁺ Channel Beta_Gamma->Ca_Channel Inhibits K_Channel K⁺ Channel Beta_Gamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neuronal_Excitability Antinociception Antinociception Neuronal_Excitability->Antinociception Neurotransmitter_Release->Antinociception

Caption: NOP receptor signaling pathway initiated by Orphanin FQ(1-11).

Experimental Protocols

The antinociceptive effects of Orphanin FQ(1-11) and other analgesics are commonly evaluated using thermal nociception assays in rodents. The tail-flick and hot-plate tests are standard methods used to assess the response to a painful stimulus.

Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a source of thermal radiation. A longer latency period is indicative of an analgesic effect.

Methodology:

  • Animal Model: Male or female mice (e.g., CD-1) or rats are commonly used.

  • Acclimation: Animals are habituated to the testing apparatus and handling for several days prior to the experiment.

  • Drug Administration: Test compounds (Orphanin FQ(1-11), N/OFQ, morphine) or vehicle are administered via a specified route (e.g., intracerebroventricularly, intrathecally, or systemically).

  • Testing: At predetermined time points after drug administration, a focused beam of light is applied to the ventral surface of the animal's tail.

  • Measurement: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

  • Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) is set to prevent tissue damage.

Hot-Plate Test

This assay measures the reaction time of an animal to a heated surface. An increased latency to a nocifensive response (e.g., paw licking, jumping) suggests an antinociceptive effect.

Methodology:

  • Animal Model: Mice or rats are typically used.

  • Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface (e.g., 52-55°C) is used.

  • Acclimation: Animals are allowed to acclimate to the testing room and apparatus.

  • Drug Administration: Test compounds or vehicle are administered.

  • Testing: Animals are individually placed on the heated surface, and the time until the first sign of a nocifensive behavior (e.g., licking a hind paw, jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to avoid injury.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation & Habituation to Apparatus Start->Animal_Acclimation Baseline_Measurement Baseline Nociceptive Threshold Measurement (e.g., Tail-Flick Latency) Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (Orphanin FQ(1-11), Control, etc.) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (e.g., %MPE, Dose-Response) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo antinociceptive testing.

Conclusion

Orphanin FQ(1-11) presents a compelling profile as an antinociceptive agent. Its potency, comparable to the endogenous ligand N/OFQ, and its distinct mechanism of action through the NOP receptor, separate from classical opioid pathways, highlight its potential as a novel analgesic. The lack of affinity for traditional opioid receptors may suggest a reduced side-effect profile, a critical consideration in the development of new pain therapeutics. Further research, including direct comparative studies with established analgesics and exploration in diverse pain models, is warranted to fully elucidate the therapeutic potential of Orphanin FQ(1-11).

References

A Comparative Guide to the Activity of Orphanin FQ(1-11) and Nociceptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the endogenous Nociceptin/Orphanin FQ (N/OFQ) peptide and its truncated fragment, Orphanin FQ(1-11) [N/OFQ(1-11)]. This analysis is supported by experimental data from in vitro and in vivo studies, offering a comprehensive resource for researchers in pharmacology and drug development.

Nociceptin, a 17-amino acid peptide, is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1] The processing of N/OFQ can result in shorter fragments, including N/OFQ(1-11), which have been investigated for their own biological activities.[2] This guide will delve into a comparative analysis of these two peptides, focusing on their receptor binding affinity, in vitro functional activity, and in vivo effects.

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro pharmacological profiles of Nociceptin and Orphanin FQ(1-11) at the NOP receptor.

Table 1: NOP Receptor Binding Affinity

LigandKi (nM)Cell Line / TissueReference
Nociceptin~ 0.1 - 1Various[1]
Orphanin FQ(1-11)55-

Table 2: In Vitro Functional Activity - cAMP Inhibition

LigandIC50 (nM)EfficacyCell Line / TissueReference
Nociceptin≤ 1Full AgonistMouse brain homogenates
Orphanin FQ(1-11)≤ 1Full AgonistMouse brain homogenates

Note: While a direct head-to-head study with EC50 and Emax values for GTPγS binding was not identified in the literature reviewed, both peptides are generally considered agonists at the NOP receptor.

In Vivo Analgesic Activity

Both Nociceptin and Orphanin FQ(1-11) have demonstrated analgesic properties in vivo. Studies using the tail-flick assay in mice have shown that Orphanin FQ(1-11) possesses a comparable analgesic potency to the full-length Nociceptin peptide when administered supraspinally.[2] The analgesic effects of both peptides can be reversed by opioid antagonists, despite their low affinity for classical opioid receptors.[2]

Signaling Pathway and Experimental Workflows

The activation of the NOP receptor by both Nociceptin and Orphanin FQ(1-11) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates Ligand Nociceptin or Orphanin FQ(1-11) Ligand->NOP Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

NOP Receptor Signaling Pathway

The following diagram illustrates a typical workflow for a [35S]GTPγS binding assay used to determine the functional activity of these peptides.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare cell membranes expressing NOP receptor Incubation Incubate membranes with ligands, [35S]GTPγS, and GDP Membranes->Incubation Ligands Prepare serial dilutions of Nociceptin and Orphanin FQ(1-11) Ligands->Incubation Reagents Prepare assay buffer, [35S]GTPγS, and GDP Reagents->Incubation Filtration Terminate reaction by rapid filtration Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Quantify bound [35S]GTPγS using scintillation counting Washing->Counting Analysis Calculate EC50 and Emax values Counting->Analysis

GTPγS Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human NOP receptor.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4).

  • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin) and varying concentrations of the competitor ligand (Nociceptin or Orphanin FQ(1-11)).

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors.

  • Membrane Preparation: Membranes from cells expressing the NOP receptor are prepared as described above.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (Nociceptin or Orphanin FQ(1-11)) and a fixed concentration of [35S]GTPγS.

  • Termination and Filtration: The reaction is terminated by rapid filtration.

  • Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each agonist.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the NOP receptor are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with the agonist (Nociceptin or Orphanin FQ(1-11)) at various concentrations, followed by stimulation with forskolin to increase intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined.

Conclusion

Both Nociceptin and its fragment, Orphanin FQ(1-11), act as agonists at the NOP receptor. While Nociceptin exhibits a significantly higher binding affinity, both peptides demonstrate comparable potency in inhibiting cAMP formation in brain tissue. Furthermore, in vivo studies indicate that Orphanin FQ(1-11) can elicit analgesic effects with a potency similar to that of the full-length Nociceptin peptide. These findings suggest that the N-terminal 11 amino acids of Nociceptin are crucial for its biological activity. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their pharmacological profiles, which could inform the development of novel therapeutics targeting the NOP receptor system.

References

Structure-Activity Relationship of Orphanin FQ(1-11) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors. The N-terminal undecapeptide fragment, Orphanin FQ(1-11) (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala), has been a focal point of research due to its own intrinsic biological activity and potential as a template for the development of novel analgesics and other therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Orphanin FQ(1-11) analogs, supported by quantitative data from key in vitro and in vivo experiments.

Comparative Biological Activity of Orphanin FQ(1-11) Analogs

The following tables summarize the binding affinity (Ki) and functional potency (EC50 or pEC50) of selected Orphanin FQ(1-11) analogs at the NOP receptor. These values are compiled from various studies and presented to facilitate a comparative understanding of their SAR. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: NOP Receptor Binding Affinity of Orphanin FQ(1-11) and its Analogs

CompoundSequence/ModificationKi (nM)RadioligandCell Line/TissueReference
Orphanin FQ(1-11)FGGFTGAR KSA> 250[³H]N/OFQMouse brain[1]
[Tyr¹]OFQ(1-11)Y GGFTGAR KSA---[2]
[Tyr¹⁰]OFQ(1-11)FGGFTGAR KSY ---[2]
[IodoTyr¹⁰]OFQ(1-11)FGGFTGAR KS(I-Y )---[2]
[Tyr¹¹]OFQ(1-11)FGGFTGAR KSAY ---[2]
[(125)I][Tyr¹⁰]OFQ(1-11)FGGFTGAR KS(¹²⁵I-Y )0.234 (Kd)ItselfMouse brain

Note: A lower Ki value indicates higher binding affinity. Data for some analogs were not available in the format of Ki values but their activity is described qualitatively in the cited literature.

Table 2: In Vitro Functional Activity of Orphanin FQ(1-11) Analogs

CompoundAssayParameterValueCell LineReference
[Tyr¹⁰]N/OFQ(1-11)cAMP accumulation-Full agonist, less potent than N/OFQNOP-expressing HEK293 cells
PWT1-N/OFQCalcium MobilizationpEC508.02CHO-hNOP
PWT2-N/OFQCalcium MobilizationpEC50-CHO-hNOP
PWT3-N/OFQCalcium MobilizationpEC50-CHO-hNOP

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Key Structure-Activity Relationship Insights

  • N-Terminal Modifications: Substitution of the N-terminal Phenylalanine (Phe¹) with Tyrosine ([Tyr¹]OFQ(1-11)) retains antinociceptive activity, suggesting some flexibility at this position.

  • C-Terminal Modifications:

    • Substitution at position 10 with Tyrosine ([Tyr¹⁰]OFQ(1-11)) and further iodination ([IodoTyr¹⁰]OFQ(1-11)) also result in analogs with antinociceptive properties, with the tyrosine analogs showing longer durations of action. The iodinated analog has been instrumental as a radioligand for identifying a high-affinity binding site.

    • In contrast, substitution at position 11 with Tyrosine ([Tyr¹¹]OFQ(1-11)) leads to a highly epileptogenic compound, highlighting the critical role of the C-terminal residue in determining the pharmacological profile.

  • Truncation: Orphanin FQ(1-11) itself is a pharmacologically active fragment of the full-length Orphanin FQ peptide, though it exhibits poor affinity for the canonical NOP receptor in some binding assays. This suggests the existence of a distinct binding site or receptor subtype for which this fragment has higher affinity.

Experimental Protocols

Radioligand Binding Assay for NOP Receptor

This protocol is a generalized procedure based on methodologies described in the literature.

Objective: To determine the binding affinity (Ki) of test compounds for the NOP receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

  • Radioligand, e.g., [³H]N/OFQ.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 µM unlabeled N/OFQ).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membrane homogenates.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the NOP receptor.

Materials:

  • Cell membranes from cells expressing the NOP receptor.

  • [³⁵S]GTPγS.

  • GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP (Guanosine diphosphate).

  • Test compounds at various concentrations.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

  • In a 96-well plate, add the GTPγS binding buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Add the pre-incubated cell membranes to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • If using SPA beads, add them to the wells and incubate further to allow for proximity-based signal generation.

  • If using a filtration method, terminate the reaction by rapid filtration through glass fiber filters.

  • Quantify the amount of bound [³⁵S]GTPγS using a suitable counter (e.g., TopCount for SPA, scintillation counter for filtration).

  • Plot the concentration-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) using non-linear regression.

Tail-Flick Test for Antinociceptive Activity

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse or rat to withdraw its tail from a thermal stimulus.

Objective: To evaluate the antinociceptive effects of Orphanin FQ(1-11) analogs.

Animals:

  • Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

Procedure:

  • Habituate the animals to the testing environment and apparatus.

  • Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and applying the heat stimulus. The time taken for the animal to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Administer the test compound (e.g., via intracerebroventricular or intrathecal injection) or vehicle control.

  • Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).

  • The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Compare the %MPE of the test compound groups with the vehicle control group to determine statistical significance.

Signaling Pathways and Experimental Workflows

// Nodes OFQ_Analog [label="Orphanin FQ(1-11) Analog", fillcolor="#FBBC05", fontcolor="#202124"]; NOP_Receptor [label="NOP Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=plaintext, fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="↑ IP₃ / DAG", shape=plaintext, fontcolor="#202124"]; Ca_Release [label="↑ Intracellular Ca²⁺", shape=plaintext, fontcolor="#202124"]; K_Channel [label="GIRK Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_Efflux [label="↑ K⁺ Efflux\n(Hyperpolarization)", shape=plaintext, fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., ↓ Neuronal Excitability)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges OFQ_Analog -> NOP_Receptor [label="Binds to"]; NOP_Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP; G_Protein -> PLC [label="Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca_Release; G_Protein -> K_Channel [label="Activates"]; K_Channel -> K_Efflux; G_Protein -> MAPK [label="Activates"]; {cAMP, Ca_Release, K_Efflux, MAPK} -> Cellular_Response [style=dashed]; } END_OF_DOT Caption: NOP Receptor Signaling Pathway.

// Nodes Synthesis [label="Peptide Synthesis\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(e.g., Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Assay [label="In Vitro Screening:\nReceptor Binding Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Assay [label="In Vitro Screening:\nFunctional Assay (e.g., GTPγS)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="Structure-Activity\nRelationship Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Compound\nSelection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Testing\n(e.g., Tail-Flick Test)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pharmacokinetics [label="Pharmacokinetic\nStudies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Dev [label="Preclinical Development", shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> Binding_Assay; Binding_Assay -> Functional_Assay; Functional_Assay -> SAR_Analysis; SAR_Analysis -> Lead_Selection; SAR_Analysis -> Synthesis [style=dashed, label="Iterative Design"]; Lead_Selection -> In_Vivo_Testing; In_Vivo_Testing -> Pharmacokinetics; Pharmacokinetics -> Preclinical_Dev; } END_OF_DOT Caption: Experimental Workflow for OFQ(1-11) Analog Development.

References

Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Orphanin FQ(1-11) and Other NOP Receptor Agonists for Researchers

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family.[1][2][3] Despite its structural similarity to classical opioid receptors (mu, delta, and kappa), the NOP receptor possesses a distinct pharmacology.[4][5] Its endogenous ligand is the 17-amino acid neuropeptide, N/OFQ. The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, and reward.

Activation of the NOP receptor by agonists has shown promise for developing novel therapeutics, particularly non-addictive analgesics that may lack the severe side effects associated with traditional opioids, such as respiratory depression and abuse liability. Orphanin FQ(1-11) is a peptide fragment of the endogenous N/OFQ, and understanding its performance relative to other NOP agonists is crucial for its application in research and drug development. This guide provides an objective comparison of Orphanin FQ(1-11) with other key NOP receptor agonists, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of NOP Receptor Agonists

NOP receptor agonists can be broadly categorized into peptides and non-peptide small molecules, which can be further classified by their efficacy (full or partial agonists) and their selectivity for the NOP receptor.

Orphanin FQ(1-11): A Profile

Orphanin FQ(1-11) is a peptide fragment comprising the first 11 amino acids of the full-length N/OFQ peptide. It is recognized as a potent agonist at the NOP receptor. A key characteristic of Orphanin FQ(1-11) is its high selectivity for the NOP receptor, displaying negligible affinity for the classical μ, δ, and κ opioid receptors. In preclinical studies, it has demonstrated analgesic properties.

Other NOP Receptor Agonists for Comparison:

  • Nociceptin/Orphanin FQ (N/OFQ): The endogenous 17-amino acid peptide, serving as the benchmark full agonist for in vitro and in vivo studies.

  • Peptide Analogs (e.g., UFP-112): Synthetic peptide agonists often designed for increased potency and duration of action compared to the native peptide. UFP-112 is a potent, full NOP agonist.

  • Non-Peptide Full Agonists (e.g., Ro 64-6198, SCH221510, MCOPPB): Small molecule agonists that can have better pharmacokinetic properties than peptides. Ro 64-6198 and SCH221510 are well-characterized full agonists. MCOPPB is noted for being a potent, G-protein biased agonist.

  • Non-Peptide Partial Agonists (e.g., Buprenorphine, AT-121): These ligands activate the NOP receptor but produce a submaximal response compared to full agonists. Buprenorphine is a known partial agonist at the NOP receptor. AT-121 is a bifunctional partial agonist at both NOP and mu-opioid receptors (MOP).

  • Bifunctional Agonists (e.g., Cebranopadol): These compounds are designed to act on multiple receptors, often NOP and MOP, to achieve a synergistic analgesic effect with a potentially improved side-effect profile.

Data Presentation: In Vitro Performance

The following tables summarize the quantitative data for Orphanin FQ(1-11) and a selection of other NOP receptor agonists. Note that in vitro data from different laboratories can vary due to different assay conditions and should be compared with caution.

Table 1: Comparative Binding Affinity at NOP and Other Opioid Receptors

CompoundNOP Receptor (K_i, nM)μ-Opioid (MOP) (K_i, nM)κ-Opioid (KOP) (K_i, nM)Selectivity Profile
Orphanin FQ(1-11) 55 >1000 >1000 Highly NOP Selective
N/OFQ (endogenous)~0.1-1>1000>1000Highly NOP Selective
Ro 64-6198~0.2-0.5>1000>1000Highly NOP Selective
AT-1271.11.137NOP/MOP Equiaffinity
AT-0392.55.382NOP/MOP Affinity
Cebranopadol0.90.62.6NOP/MOP/KOP Affinity

Table 2: Comparative Functional Activity at the NOP Receptor

CompoundAssay TypePotency (EC_50, nM)Efficacy (E_max, % of N/OFQ)Classification
Orphanin FQ(1-11) GIRK Current8980~100%Full Agonist
N/OFQ (endogenous)GTPγS7.9100%Full Agonist (Reference)
Ro 64-6198GTPγS18102%Full Agonist
SCH221510cAMP~1.5100%Full Agonist
MCOPPBGTPγS0.7100%Full Agonist (G-protein biased)
BuprenorphineGIRK Current~10PartialPartial Agonist
AT-090GTPγS2621%Partial Agonist
CebranopadolCalcium Mobilization1.098%Full Agonist

Signaling Pathways and Biased Agonism

Upon agonist binding, the NOP receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins of the Gαi/o family. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon activation can also directly modulate ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively hyperpolarize neurons and reduce neurotransmitter release.

Beyond this canonical G-protein pathway, NOP receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can initiate distinct, G protein-independent signaling cascades, such as activating mitogen-activated protein kinase (MAPK) pathways.

The concept of "biased agonism" or "functional selectivity" describes how some ligands can preferentially activate one pathway over another (e.g., G protein signaling over β-arrestin recruitment). Developing G protein-biased NOP agonists is a key strategy in modern drug discovery, with the hypothesis that this bias could separate therapeutic effects (like analgesia) from adverse effects.

NOP_Signaling_Pathway agonist NOP Agonist (e.g., Orphanin FQ(1-11)) receptor NOP Receptor agonist->receptor Binds gprotein Gαi/oβγ receptor->gprotein Activates arrestin β-Arrestin receptor->arrestin Recruits g_alpha Gαi/o gprotein->g_alpha g_betagamma Gβγ gprotein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel (Activation) g_betagamma->k_channel ca_channel Ca2+ Channel (Inhibition) g_betagamma->ca_channel camp ↓ cAMP ac->camp neuronal_inhibition Neuronal Inhibition (Analgesia) camp->neuronal_inhibition k_channel->neuronal_inhibition ca_channel->neuronal_inhibition internalization Receptor Internalization arrestin->internalization mapk MAPK Pathway (e.g., ERK) arrestin->mapk

Caption: NOP receptor signaling cascades.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data.

1. Radioligand Receptor Binding Assay

This assay measures the affinity of a ligand for a receptor.

  • Objective: To determine the equilibrium dissociation constant (K_i) of test compounds.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human NOP receptor or from brain tissue. Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes, which are then resuspended.

    • Incubation: A constant concentration of a radiolabeled NOP ligand (e.g., [³H]N/OFQ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Orphanin FQ(1-11)).

    • Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C). Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

This assay measures G protein activation following receptor agonism.

  • Objective: To determine the potency (EC₅₀) and efficacy (E_max) of agonists in stimulating G protein coupling.

  • Methodology:

    • Reaction Mixture: Receptor-containing membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test agonist.

    • Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Incubation: The mixture is incubated for a set time (e.g., 60 minutes at 25°C) to allow for G protein activation.

    • Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins (and thus retained on the filter) is quantified by scintillation counting.

    • Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration. EC₅₀ and E_max values are determined from the resulting concentration-response curve. E_max is often expressed as a percentage of the stimulation produced by the endogenous full agonist, N/OFQ.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Test Compound (e.g., OFQ(1-11)) binding Receptor Binding (Affinity - Ki) start->binding functional Functional Assay (Potency/Efficacy) start->functional admin Systemic or Spinal Admin. binding->admin Candidate Selection gtp [35S]GTPγS functional->gtp camp cAMP Inhibition functional->camp bret BRET (G-protein vs Arrestin) functional->bret functional->admin Candidate Selection analgesia Analgesia Models (e.g., Tail-Flick) admin->analgesia side_effects Side Effect Profile (e.g., Locomotion) admin->side_effects

Caption: General workflow for NOP agonist evaluation.

Comparative Summary and Conclusion

The data highlight the distinct profiles of various NOP receptor agonists.

  • Orphanin FQ(1-11) stands out as a potent and highly selective peptide agonist for the NOP receptor, making it a valuable research tool for probing the NOP system without confounding effects from classical opioid receptors. However, as a peptide fragment, its in vivo utility may be limited by poor pharmacokinetic properties and a shorter duration of action compared to modified peptides or small molecules. Its potency in functional assays appears lower than the full-length N/OFQ.

  • Non-peptide agonists like Ro 64-6198 offer the advantage of better bioavailability and central nervous system penetration, making them more suitable for in vivo studies and as potential drug leads.

  • Partial agonists represent a compelling therapeutic strategy. By producing a submaximal response, they may offer a ceiling effect on both therapeutic action and side effects, potentially leading to a wider therapeutic window.

  • Bifunctional agonists such as Cebranopadol and AT-121 aim to combine the analgesic properties of MOP receptor activation with the unique modulatory and safety profile of NOP receptor activation. This approach may yield potent analgesia with reduced opioid-related adverse effects.

Comparison_Logic root NOP Receptor Agonists peptide Peptide-Based root->peptide non_peptide Non-Peptide (Small Molecule) root->non_peptide endogenous Endogenous (N/OFQ) peptide->endogenous fragment Fragment (OFQ(1-11)) peptide->fragment analog Synthetic Analogs (e.g., UFP-112) peptide->analog full Full Agonists (e.g., Ro 64-6198) non_peptide->full partial Partial Agonists (e.g., AT-090) non_peptide->partial bifunctional Bifunctional (e.g., Cebranopadol) non_peptide->bifunctional biased Biased Agonists (e.g., MCOPPB) non_peptide->biased

Caption: Classification of NOP receptor agonists.

References

A Comparative Guide to Orphanin FQ(1-11) and UFP-101 in NOP Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Orphanin FQ(1-11), an agonist, and UFP-101, a competitive antagonist, in their interaction with the Nociceptin/Orphanin FQ (NOP) receptor. The information presented is collated from various experimental studies to offer an objective overview of their binding affinities and functional activities.

Quantitative Data Summary

The binding and functional parameters of Orphanin FQ(1-11) and UFP-101 at the NOP receptor are summarized in the table below. These values highlight the distinct pharmacological profiles of these two peptide ligands.

LigandAssay TypeReceptor SourceParameterValueReference
Orphanin FQ(1-11) Radioligand BindingNot SpecifiedKᵢ55 nM[1][2]
GIRK Current AssayRat vlPAG SlicesEC₅₀8.98 µM[3]
UFP-101 Radioligand BindingCHO cells expressing human NOP receptorpKᵢ10.24[4]
Radioligand BindingCHO cells expressing human NOP receptorpKᵢ10.2[4]
GTPγS Binding AssayCHO cells expressing human NOP receptorpA₂9.1
cAMP Accumulation AssayCHO cells expressing human NOP receptorpA₂7.1

Note: Kᵢ (inhibitor constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. pKᵢ is the negative logarithm of the Kᵢ. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Pharmacological Profile

Orphanin FQ(1-11) is a fragment of the endogenous NOP receptor ligand, Orphanin FQ (also known as Nociceptin). It acts as a full agonist at the NOP receptor, meaning it binds to and activates the receptor to elicit a biological response. Experimental data indicates it has a binding affinity (Kᵢ) of 55 nM for the NOP receptor. In functional assays, such as those measuring G-protein-coupled inwardly rectifying potassium (GIRK) channel currents, it has been shown to be less potent than the full-length Orphanin FQ, with an EC₅₀ of 8.98 µM. Studies have also indicated that a related peptide, [Tyr(10)]N/OFQ(1-11), produces similar concentration-response curves in decreasing cAMP accumulation, further supporting its role as an agonist.

UFP-101 is a synthetic peptide that acts as a potent and selective competitive antagonist of the NOP receptor. This means it binds to the same site as the endogenous agonist but does not activate the receptor, thereby blocking the agonist's effects. It exhibits a high binding affinity for the human NOP receptor, with reported pKᵢ values of 10.24 and 10.2. The antagonist properties of UFP-101 have been quantified in functional assays, yielding pA₂ values of 9.1 in GTPγS binding assays and 7.1 in cAMP accumulation assays. Schild analysis in these studies has confirmed the competitive nature of its antagonism.

Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by an agonist like Orphanin FQ(1-11), a signaling cascade is initiated. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. UFP-101, as a competitive antagonist, binds to the NOP receptor but does not trigger this conformational change, thus preventing the initiation of these downstream signaling events.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orphanin_FQ_1_11 Orphanin FQ(1-11) (Agonist) NOP_Receptor NOP Receptor Orphanin_FQ_1_11->NOP_Receptor Binds & Activates UFP_101 UFP-101 (Antagonist) UFP_101->NOP_Receptor Binds & Blocks G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Experimental_Workflow cluster_assay Radioligand Binding Assay cluster_functional GTPγS Binding Assay Start_Bind Prepare NOP Receptor Membranes Incubate_Bind Incubate with [3H]Radioligand & Test Compound Start_Bind->Incubate_Bind Filter_Bind Rapid Filtration Incubate_Bind->Filter_Bind Count_Bind Scintillation Counting Filter_Bind->Count_Bind Analyze_Bind Determine IC50 & Ki Count_Bind->Analyze_Bind Start_Func Prepare NOP Receptor Membranes Incubate_Func Incubate with [35S]GTPγS, GDP & Test Compound Start_Func->Incubate_Func Filter_Func Rapid Filtration Incubate_Func->Filter_Func Count_Func Scintillation Counting Filter_Func->Count_Func Analyze_Func Determine EC50/pA2 Count_Func->Analyze_Func

References

A Comparative Analysis of Orphanin FQ(1-11) and Morphine Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of the Nociceptin/Orphanin FQ (N/OFQ) fragment, Orphanin FQ(1-11) [OFQ(1-11)], and the archetypal opioid analgesic, morphine. The analysis is supported by experimental data on their mechanisms of action, potency, and side-effect profiles.

Introduction: Two Distinct Pathways to Pain Relief

Morphine, the gold standard for treating severe pain, exerts its effects primarily through the activation of the mu-opioid peptide (MOP) receptor.[1] While highly effective, its clinical use is hampered by a range of adverse effects, including respiratory depression, tolerance, and a high potential for abuse.[2][3] This has driven the search for alternative analgesic pathways with improved safety profiles.

The Nociceptin/Orphanin FQ (N/OFQ) system, centered around the NOP receptor (also known as ORL-1), represents a promising alternative.[4][5] Unlike classical opioids, the endogenous ligand N/OFQ displays a complex, often contradictory, role in pain modulation, producing hyperalgesia when administered supraspinally in rodents but analgesia when given spinally. The truncated fragment, OFQ(1-11), has emerged as a subject of interest, as it appears to retain the analgesic properties of the parent peptide without the associated hyperalgesic or anti-opioid effects, making it a valuable tool for comparative analysis against morphine.

Mechanism of Action: MOP vs. NOP Receptors

Morphine and OFQ(1-11) achieve analgesia by activating distinct G protein-coupled receptors (GPCRs). Morphine is an agonist for the MOP receptor, while OFQ(1-11) is a potent and selective agonist for the NOP receptor, with a Ki of 55 nM and no significant affinity for classical opioid receptors. Despite binding to different receptors, both trigger similar intracellular signaling cascades. Both MOP and NOP receptors couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of ion channels.

cluster_0 Morphine Pathway cluster_1 OFQ(1-11) Pathway morphine Morphine mop MOP Receptor morphine->mop Binds gi_mop Gi/Go Protein mop->gi_mop Activates ac_mop Adenylyl Cyclase gi_mop->ac_mop Inhibits camp_mop ↓ cAMP ac_mop->camp_mop ofq Orphanin FQ(1-11) nop NOP Receptor ofq->nop Binds gi_nop Gi/Go Protein nop->gi_nop Activates ac_nop Adenylyl Cyclase gi_nop->ac_nop Inhibits camp_nop ↓ cAMP ac_nop->camp_nop

Caption: Signaling pathways for Morphine and Orphanin FQ(1-11).

Data Presentation: Analgesic Potency and Side-Effect Profile

Quantitative data for the analgesic potency and qualitative comparisons of the side-effect profiles of OFQ(1-11) and morphine are summarized below. Direct head-to-head comparisons of potency in the same studies are limited; therefore, data are presented from various sources to provide a comprehensive overview.

Table 1: Comparative Analgesic Potency

CompoundAssaySpeciesRoute of AdministrationPotency (ID₅₀ / ED₅₀)Citation(s)
Orphanin FQ(1-11) Capsaicin-induced paw lickingRatIntrathecal (i.t.)4.75 nmol
Morphine Tail-Flick (Radiant Heat)MouseSubcutaneous (s.c.)~4.6 mg/kg
Morphine Hot-Plate / Tail-FlickRat / MouseSubcutaneous (s.c.)10 mg/kg

Note: Potency values are not directly comparable due to differences in assay, species, route of administration, and units (nmol vs. mg/kg).

Table 2: Comparative Side-Effect Profile

Side EffectOrphanin FQ(1-11)MorphineCitation(s)
Abuse Liability Low. The parent N/OFQ system is known to block the rewarding effects of morphine.High. Reliably induces conditioned place preference (CPP), indicating rewarding properties.
Tolerance Unknown for the fragment. The parent peptide N/OFQ has been shown to attenuate the development of morphine tolerance.High. Chronic administration leads to a significant decrease in analgesic efficacy.
Respiratory Depression Not reported. Generally not associated with NOP receptor agonists.High. A primary risk and dose-limiting side effect mediated by MOP receptors.
Hyperalgesia Does not display the hyperalgesic activity of the parent N/OFQ peptide.Can induce opioid-induced hyperalgesia with chronic use.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and comparison of findings.

Thermal Nociception Assays: Hot-Plate and Tail-Flick Tests

These assays measure the response latency to a noxious thermal stimulus, a common method for evaluating centrally acting analgesics.

acclimate 1. Acclimation (30-60 min in testing room) baseline 2. Baseline Latency (Measure pre-drug response) acclimate->baseline admin 3. Drug Administration (e.g., s.c., i.t.) baseline->admin test 4. Post-Drug Latency (Measure at set time points) admin->test analyze 5. Data Analysis (%MPE or ED50 calculation) test->analyze

Caption: General experimental workflow for thermal nociception assays.

A. Hot-Plate Test Protocol This test measures the time it takes for an animal to show a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.

  • Apparatus: A metal hot plate enclosed by a transparent cylinder, capable of maintaining a constant temperature.

  • Acclimation: Allow the animal (mouse or rat) to acclimate to the testing room for at least 30-60 minutes before the experiment begins.

  • Procedure:

    • Pre-heat the plate to a constant temperature, typically between 52°C and 55°C.

    • Gently place the animal onto the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Stop the timer and remove the animal as soon as a response is observed. This is the response latency.

    • To prevent tissue damage, a pre-determined cut-off time (e.g., 25-30 seconds) must be used. If the animal does not respond by this time, it is removed, and the latency is recorded as the cut-off time.

  • Testing: Measure baseline latency before drug administration. After administering the test compound, measure the latency again at specified time intervals.

B. Tail-Flick Test Protocol This test measures the latency for a rodent to "flick" its tail away from a focused beam of radiant heat.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source and a sensor to detect the tail flick. Animal restrainers are also required.

  • Acclimation: Acclimate the mice to the restrainers briefly on a few occasions before the test day to reduce stress.

  • Procedure:

    • Gently place the animal into a restrainer, allowing the tail to be exposed.

    • Position the tail over the heat source aperture, typically at a specific distance from the tip (e.g., 3 cm).

    • Activate the heat source. The device will automatically measure the time until the tail flicks out of the beam's path.

    • A cut-off time (e.g., 10-15 seconds) is set to avoid tissue damage.

  • Testing: As with the hot-plate test, baseline latencies are taken before drug administration, followed by post-drug measurements.

Morphine Conditioned Place Preference (CPP)

The CPP paradigm is a standard behavioral assay used to measure the rewarding or aversive properties of drugs, providing an index of abuse liability.

cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Conditioning pre_test Day 1-3: Baseline Preference (Free access to all chambers) cond_days Days 4-9: Alternate Sessions pre_test->cond_days cond_drug Drug Paired Chamber (Inject Morphine, confine to non-preferred side) cond_saline Saline Paired Chamber (Inject Saline, confine to preferred side) post_test Day 10: Final Preference Test (Free access, no injection) cond_days->post_test

Caption: Experimental workflow for Conditioned Place Preference (CPP).
  • Apparatus: A three-chamber CPP box with distinct tactile or visual cues in the two outer chambers, separated by a neutral center chamber.

  • Phase 1: Pre-Conditioning (Habituation & Baseline)

    • For 1-3 days, place the animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes).

    • Record the time spent in each chamber to determine any initial preference. The less-preferred chamber is typically assigned as the drug-paired chamber.

  • Phase 2: Conditioning (Typically 4-6 days)

    • On alternating sessions or days, administer an injection of morphine (e.g., 10 mg/kg, i.p.) and immediately confine the animal to the drug-paired chamber for a set duration (e.g., 45 minutes).

    • In separate sessions, administer a saline injection and confine the animal to the saline-paired chamber for the same duration.

  • Phase 3: Post-Conditioning (Test Day)

    • After the final conditioning session, place the animal back in the center chamber with free access to all chambers (no drug injection is given).

    • Record the time spent in each chamber for 15 minutes. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.

Conclusion

The comparative analysis of Orphanin FQ(1-11) and morphine reveals two distinct pharmacological approaches to analgesia.

  • Morphine remains a highly potent and effective analgesic, but its utility is constrained by the severe side effects mediated through the MOP receptor, including abuse liability and respiratory depression.

  • Orphanin FQ(1-11) provides a proof-of-concept for achieving analgesia through the NOP receptor. Its key advantages are its selectivity, which avoids classical opioid receptors, and its apparent lack of hyperalgesic or anti-opioid effects associated with its parent peptide, N/OFQ. The NOP receptor pathway is not associated with the severe side effects of morphine, suggesting a potentially safer therapeutic window.

While OFQ(1-11) itself may be less potent than morphine and has limitations as a peptide therapeutic, it underscores the significant potential of developing small-molecule NOP agonists. Such compounds could represent a new generation of analgesics that provide effective pain relief without the risks of addiction and respiratory depression that define the current opioid crisis. Further research into bifunctional NOP/MOP agonists also holds promise, aiming to combine the analgesic power of MOP activation with the safety profile conferred by NOP activation.

References

Validating Orphanin FQ(1-11) Binding Site Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Orphanin FQ(1-11)'s binding site specificity against other relevant ligands. It is intended for researchers, scientists, and drug development professionals working on the nociceptin/orphanin FQ (N/OFQ) system and the NOP receptor (previously known as ORL-1 or OP4). This document summarizes key quantitative data, details experimental protocols for binding validation, and visualizes relevant pathways and workflows.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki) of Orphanin FQ(1-11) and other key ligands for the NOP receptor and classical opioid receptors (μ, δ, κ). This data is crucial for assessing the selectivity and specificity of these compounds.

Table 1: Binding Affinity of Orphanin FQ(1-11) and Nociceptin/Orphanin FQ (N/OFQ) at the NOP Receptor.

LigandReceptorKi (nM)Source
Orphanin FQ(1-11)NOP (ORL-1/OP4)55[1][2]
Nociceptin/Orphanin FQ (N/OFQ)NOP (ORL-1/OP4)Sub-nanomolar[3]

Table 2: Selectivity Profile of Orphanin FQ(1-11) against Classical Opioid Receptors.

LigandReceptorKi (nM)Source
Orphanin FQ(1-11)μ (mu)>1000[1]
Orphanin FQ(1-11)δ (delta)>1000
Orphanin FQ(1-11)κ (kappa)>1000

Table 3: Comparative Binding Affinities of Other NOP Receptor Ligands.

LigandReceptorKi (nM)TypeSource
UFP-101NOPHigh AffinityAntagonist
J-113397NOPLow NanomolarAntagonist
Ro 65-6570NOPSub-nanomolarAgonist
BuprenorphineNOP80-100Partial Agonist
NaloxoneNOPLow AffinityAntagonist

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of binding data.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

  • Radioligand: [³H]-Nociceptin or another suitable high-affinity NOP receptor radioligand.

  • Test Compound: Orphanin FQ(1-11) or other ligands of interest.

  • Non-specific Binding Control: A high concentration of an unlabeled potent NOP receptor agonist (e.g., 1 µM N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µg per well.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Radioligand at a concentration near its Kd value.

    • Increasing concentrations of the test compound for competition curves.

    • For non-specific binding, add the unlabeled NOP agonist.

    • Add the cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) like the NOP receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation.

Materials:

  • Cell Membranes: Membranes from cells expressing the NOP receptor.

  • [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

  • GDP: Guanosine diphosphate.

  • Test Compound: Orphanin FQ(1-11) or other agonists.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay Buffer.

    • GDP to a final concentration of 10-100 µM.

    • Increasing concentrations of the agonist test compound.

    • For non-specific binding, add unlabeled GTPγS.

    • Add the cell membrane suspension.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Calculate the specific binding of [³⁵S]GTPγS.

  • Plot the specific binding against the logarithm of the agonist concentration.

  • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

Mandatory Visualizations

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the NOP receptor.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor NOP Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Orphanin FQ(1-11) (Agonist) Agonist->Receptor Binds Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Leads to ATP ATP

Caption: NOP receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing NOP Receptor) C Incubate Membranes with Radioligand & Test Compound A->C B Prepare Radioligand and Test Compounds B->C D Separate Bound from Free Radioligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Generate Competition Curve (IC50 Determination) E->F G Calculate Ki Value (Cheng-Prusoff Equation) F->G

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship in Specificity Validation

The following diagram illustrates the logical process for validating the binding site specificity of a ligand like Orphanin FQ(1-11).

Specificity Validation Logic Start Start: Ligand of Interest (Orphanin FQ(1-11)) Binding_Assay Perform Radioligand Binding Assays Start->Binding_Assay Decision High Affinity for NOP Receptor? Binding_Assay->Decision Selectivity_Assay Test Against Other Receptors (μ, δ, κ opioid) Decision->Selectivity_Assay Yes Low_Potency Conclusion: Low Potency Ligand Decision->Low_Potency No Decision2 Low Affinity for Other Receptors? Selectivity_Assay->Decision2 Specific_Ligand Conclusion: Specific NOP Receptor Ligand Decision2->Specific_Ligand Yes Non_Specific Conclusion: Non-Specific Ligand Decision2->Non_Specific No

Caption: Logical workflow for validating binding site specificity.

References

A Comparative Guide to the Efficacy of Orphanin FQ(1-11) and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors. The N-terminal fragment, Orphanin FQ(1-11) (FGGFTGARKSA), has been identified as a pharmacologically active peptide, demonstrating analgesic properties.[1] This has spurred the development of synthetic derivatives with the aim of improving potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of Orphanin FQ(1-11) and several of its key synthetic derivatives, supported by experimental data.

Quantitative Efficacy Data

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50 or pEC50) of Orphanin FQ(1-11) and a selection of its synthetic derivatives at the NOP receptor. This data is crucial for comparing the relative efficacy of these compounds.

CompoundAssay TypeReceptor/TissueSpeciesKi (nM)EC50/pEC50Emax (%)Reference
Orphanin FQ(1-11)Receptor BindingNOP Receptor-55--[1][2]
[Tyr¹⁰]OFQ/N(1-11)Receptor BindingHigh-affinity OFQ/N(1-11) siteMouse Brain-KD = 0.234-[3][4]
PWT1-N/OFQElectrically Stimulated Mouse Vas DeferensNative NOPMouse-8.02 (pEC50)~92
PWT2-N/OFQCalcium MobilizationHuman Recombinant NOP--8.75-9.16 (pEC50)Similar to N/OFQ
PWT3-N/OFQCalcium MobilizationHuman Recombinant NOP--8.75-9.16 (pEC50)Similar to N/OFQ
[[Cys¹⁴]N/OFQ-NH₂]₂ (Dimer 1h)NOP-G protein interaction BRETHuman Recombinant NOP--pEC50 = 9.91Full Agonist
[[Cys¹⁴]N/OFQ-NH₂]₂ (Dimer 1h)Electrically Stimulated Mouse Vas DeferensNative NOPMouse-pEC50 = 6.79Similar to N/OFQ

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions. pEC50 is the negative logarithm of the EC50 value.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the efficacy of Orphanin FQ(1-11) and its derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO) stably expressing the human NOP receptor or from brain tissue.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-N/OFQ or [³H]UFP-101) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor, providing an indication of the agonist efficacy of a compound.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

  • Filtration: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified.

  • Data Analysis: The data is used to generate concentration-response curves and determine the EC50 (potency) and Emax (maximal effect) values for the test compound.

In Vivo Tail-Flick Test

This behavioral assay is used to assess the antinociceptive (pain-relieving) effects of a compound in rodents.

  • Animal Habituation: Mice are habituated to the testing environment and restraining device.

  • Compound Administration: The test compound is administered, typically via intracerebroventricular or intrathecal injection.

  • Nociceptive Stimulus: A radiant heat source is focused on the animal's tail.

  • Latency Measurement: The time taken for the animal to flick its tail away from the heat source (tail-flick latency) is recorded.

  • Data Analysis: An increase in the tail-flick latency after compound administration indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the NOP receptor signaling pathway and a typical experimental workflow for comparing the efficacy of these peptides.

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Orphanin FQ(1-11) or Derivative NOP_Receptor NOP Receptor Ligand->NOP_Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channels G_Protein->K_Channel Activation MAPK MAPK Pathway (ERK, p38, JNK) G_Protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmitter Release & Neuronal Excitability Ca_Channel->Cellular_Response K_Channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment cluster_analysis Data Analysis and Comparison Peptide_Synthesis Synthesis of Orphanin FQ(1-11) and Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC50, Emax) Peptide_Synthesis->Functional_Assay Animal_Model Rodent Model (e.g., CD-1 Mice) Peptide_Synthesis->Animal_Model Data_Comparison Comparative Analysis of Ki, EC50, Emax, and Analgesic Effects Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison Behavioral_Test Tail-Flick Test (Assess Antinociception) Animal_Model->Behavioral_Test Behavioral_Test->Data_Comparison

Caption: Experimental Workflow for Efficacy Comparison.

References

A Researcher's Guide to the Validation of Orphanin FQ(1-11) as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Orphanin FQ(1-11) with other key Nociceptin/Orphanin FQ (NOP) receptor ligands. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the utility of Orphanin FQ(1-11) in studying the NOP receptor system. The guide includes comparative quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Introduction to Orphanin FQ(1-11)

Orphanin FQ(1-11), also known as Nociceptin(1-11), is a peptide fragment of the endogenous 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1] N/OFQ is the native ligand for the NOP receptor, a G protein-coupled receptor (GPCR) that is structurally related to classical opioid receptors (μ, δ, and κ) but possesses a distinct pharmacology.[2][3] Orphanin FQ(1-11) represents a potent and selective agonist for the NOP receptor, making it a valuable tool for investigating the physiological and pathological roles of the NOP system, which is implicated in pain, anxiety, reward, and other central nervous system functions.[4][5] This guide validates its use by comparing its performance against other common NOP receptor modulators.

Comparative Analysis of NOP Receptor Ligands

The selection of an appropriate research tool is critical for obtaining reliable and translatable results. Orphanin FQ(1-11) offers high selectivity for the NOP receptor with no significant affinity for traditional opioid receptors. However, its potency and efficacy can differ from the full-length endogenous peptide and various synthetic non-peptide or bifunctional ligands. The following table summarizes the quantitative pharmacological data for Orphanin FQ(1-11) and selected alternatives.

Table 1: Comparative Pharmacological Data of NOP Receptor Ligands

LigandTypeReceptor Target(s)Binding Affinity (Ki, nM)Functional Potency (EC50)Efficacy (% of Max Response)Key CharacteristicsCitations
Orphanin FQ(1-11) Peptide Fragment AgonistNOP558.98 µM (GIRK currents)Full AgonistPotent and selective NOP agonist; lacks affinity for μ, δ, and κ receptors.
N/OFQ (full peptide) Endogenous Peptide AgonistNOP~0.1 - 1pEC50: 9.04 ([³⁵S]GTPγS)Full Agonist (Reference)Endogenous ligand, high potency and selectivity.
UFP-112 Synthetic Peptide AgonistNOPHighpEC50: 10.55 ([³⁵S]GTPγS)103% (vs. N/OFQ)Highly potent and long-acting NOP agonist.
Ro 64-6198 Non-Peptide AgonistNOPHighPotent in vivoFull AgonistOrally active, brain-penetrant selective NOP agonist.
Cebranopadol Bifunctional AgonistNOP / MOPNOP: <1, MOP: <1Potent agonist at both receptorsNOP: Near-full, MOP: FullNovel analgesic with a potentially improved side-effect profile.
AT-121 Bifunctional AgonistNOP / MOPNOP: 1, MOP: ~1NOP: 35 nM, MOP: 20 nMPartial Agonist at both receptorsAnalgesic effects without typical opioid side effects in primates.
UFP-101 Peptide AntagonistNOPHigh-Competitive AntagonistSelective NOP receptor antagonist used as a research tool.
SB-612111 Non-Peptide AntagonistNOPHigh-Competitive AntagonistSelective non-peptide NOP antagonist.
NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like Orphanin FQ(1-11) initiates a Gi/o-mediated signaling cascade. This pathway primarily leads to neuronal inhibition through three main effector mechanisms: inhibition of adenylyl cyclase, which decreases intracellular cAMP levels; inhibition of voltage-gated calcium channels (VGCC); and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization.

NOP_Signaling_Pathway Ligand Orphanin FQ(1-11) Receptor NOP Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Ca²⁺ Channels G_beta_gamma->VGCC Inhibits GIRK K⁺ Channels (GIRK) G_beta_gamma->GIRK Activates cAMP cAMP ↓ AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition Ca_Influx Ca²⁺ Influx ↓ VGCC->Ca_Influx K_Efflux K⁺ Efflux ↑ (Hyperpolarization) GIRK->K_Efflux Ca_Influx->Inhibition K_Efflux->Inhibition

Caption: NOP receptor signaling cascade initiated by agonist binding.

Experimental Protocols for Validation

The following protocols outline key in vitro assays for characterizing the pharmacological profile of Orphanin FQ(1-11) and other NOP ligands.

Protocol 1: Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a ligand for the NOP receptor.

  • Objective: To measure the displacement of a radiolabeled NOP ligand by Orphanin FQ(1-11).

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

    • Radioligand (e.g., [³H]Nociceptin or ¹²⁵I-[Tyr¹⁴]N/OFQ).

    • Test ligand: Orphanin FQ(1-11) at various concentrations.

    • Non-specific binding control (e.g., high concentration of unlabeled N/OFQ).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of Orphanin FQ(1-11).

    • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test ligand or control.

    • Incubate the mixture (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test ligand that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures G protein activation to determine ligand potency (EC50) and efficacy.

  • Objective: To quantify the ability of Orphanin FQ(1-11) to stimulate [³⁵S]GTPγS binding to G proteins coupled to the NOP receptor.

  • Materials:

    • Cell membranes expressing the NOP receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Test ligand: Orphanin FQ(1-11) at various concentrations.

    • GDP (to ensure binding is agonist-dependent).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Methodology:

    • Pre-incubate cell membranes with GDP (e.g., 10 µM for 15 minutes on ice) to increase the population of inactive G proteins.

    • Prepare a reaction mixture containing the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of Orphanin FQ(1-11).

    • Initiate the binding reaction and incubate (e.g., 60 minutes at 30°C).

    • Terminate the assay by rapid filtration, similar to the binding assay.

    • Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

    • Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist like N/OFQ) from the curve.

Protocol 3: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gi/o activation.

  • Objective: To measure the inhibitory effect of Orphanin FQ(1-11) on forskolin-stimulated cAMP production.

  • Materials:

    • Whole cells expressing the NOP receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test ligand: Orphanin FQ(1-11) at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Methodology:

    • Culture cells to an appropriate density in multi-well plates.

    • Pre-treat cells with the phosphodiesterase inhibitor.

    • Add varying concentrations of Orphanin FQ(1-11) and incubate.

    • Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP and calculate the IC50 value.

Experimental Workflow for Ligand Validation

A systematic workflow is essential for the comprehensive validation of a research tool. The process should progress from initial characterization in vitro to functional assessment in more complex biological systems.

Validation_Workflow Start Research Question Select Select Ligand (e.g., Orphanin FQ(1-11)) Start->Select InVitro In Vitro Characterization Select->InVitro Binding Receptor Binding Assay (Determine Ki, Selectivity) InVitro->Binding Functional Functional Assays ([³⁵S]GTPγS, cAMP) (Determine EC50, Efficacy) Binding->Functional Cellular Cell-Based Assays (e.g., Electrophysiology) Functional->Cellular InVivo In Vivo / Ex Vivo Validation Cellular->InVivo PK Pharmacokinetics (Stability, Distribution) InVivo->PK Behavior Behavioral Models (e.g., Analgesia, Anxiety) PK->Behavior Target Target Engagement/ Pharmacodynamics Behavior->Target Conclusion Data Analysis & Conclusion Target->Conclusion

Caption: A logical workflow for validating a NOP receptor ligand.

Conclusion and Recommendations

Orphanin FQ(1-11) is a potent and selective NOP receptor agonist, making it a valid and valuable research tool. Its primary advantages are its high selectivity over classical opioid receptors and its commercial availability. However, researchers must consider its identity as a peptide fragment. Compared to the full-length N/OFQ, it may exhibit different binding kinetics, potency, and metabolic stability.

  • When to use Orphanin FQ(1-11): It is ideal for initial in vitro studies to probe NOP receptor function, for structure-activity relationship studies, and in experiments where selectivity against MOP, DOP, and KOP is paramount.

  • When to consider alternatives: For in vivo studies requiring high potency and long duration of action, synthetic peptide agonists like UFP-112 or brain-penetrant non-peptides like Ro 64-6198 may be more suitable. For translational research into analgesics with improved safety profiles, bifunctional NOP/MOP agonists like Cebranopadol or AT-121 represent the current state-of-the-art.

Ultimately, the choice of ligand depends on the specific research question. This guide provides the foundational data and protocols to make an informed decision and to properly validate Orphanin FQ(1-11) within a given experimental context.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Orphanin FQ(1-11) must adhere to rigorous disposal protocols to ensure laboratory safety and environmental protection. As a peptide with potential biological activity, Orphanin FQ(1-11) requires management as chemical waste, following institutional and regulatory guidelines. This guide provides essential, step-by-step procedures for the safe disposal of this research peptide.

Core Principles of Peptide Waste Management

The fundamental principle of peptide disposal is to prevent its release into the environment. Peptides like Orphanin FQ(1-11) should never be discarded down the drain or in regular solid waste.[1][2] Their potential biological effects and the unknown long-term environmental impact necessitate their treatment as chemical waste.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[2]

Step-by-Step Disposal Protocol for Orphanin FQ(1-11)

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid Orphanin FQ(1-11) in a clearly labeled, sealed container designated for chemical waste.

    • In case of a spill of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.

  • Liquid Waste:

    • Collect solutions containing Orphanin FQ(1-11) in a separate, sealed, and clearly labeled waste container.

    • Do not mix peptide solutions with other incompatible waste streams. It is best practice to separate organic and aqueous waste streams.

3. Labeling and Storage:

  • All waste containers must be accurately labeled with the full chemical name, "Orphanin FQ(1-11)," and any known hazard information.

  • Store sealed waste containers in a designated, secure area away from incompatible materials until collection by your institution's waste management service.

4. Final Disposal:

  • Contact your institution's EHS department or chemical safety officer to arrange for the pickup and disposal of the Orphanin FQ(1-11) waste.

  • Provide them with accurate information regarding the contents of the waste container.

  • All disposal procedures must comply with federal, state, and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Orphanin FQ(1-11).

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Type A->B C Solid Waste (Unused Peptide, Spills) B->C Solid D Liquid Waste (Peptide Solutions) B->D Liquid E Use Designated, Sealed Chemical Waste Container C->E D->E F Label Container Clearly: 'Orphanin FQ(1-11) Waste' E->F G Store in Secure, Designated Area F->G H Contact Institutional EHS for Waste Pickup G->H I Provide Accurate Waste Information H->I J Disposal according to Regulatory Guidelines I->J

Caption: Workflow for the proper disposal of Orphanin FQ(1-11).

Note: No specific quantitative data for the disposal of Orphanin FQ(1-11) is available in the provided search results. The procedures outlined are based on general best practices for the handling and disposal of laboratory peptide waste. Always prioritize your institution's specific safety protocols and regulatory requirements.

References

Personal protective equipment for handling Orphanin FQ(1-11)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Orphanin FQ(1-11)

For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like Orphanin FQ(1-11) is paramount to ensure personal safety and research integrity. Given that the toxicological properties of many research peptides are not fully characterized, a cautious approach treating the substance as potentially hazardous is essential.[1] This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Orphanin FQ(1-11).

Immediate Safety and Handling Precautions

When working with Orphanin FQ(1-11), especially in its lyophilized (powder) form, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[2][3] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling Orphanin FQ(1-11).[4][5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides. Always inspect gloves for tears or punctures before use and change them frequently.
Respiratory Protection Fume Hood / RespiratorA fume hood should be used when handling the lyophilized powder to avoid inhalation. If a fume hood is not available, a properly fitted respirator is necessary.
Operational Plan: Reconstitution and Handling
  • Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a chemical fume hood.

  • Equilibration : Allow the sealed vial of lyophilized Orphanin FQ(1-11) to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution : Use a sterile, appropriate solvent as recommended by the supplier. Add the solvent slowly to the vial. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking to prevent aggregation.

  • Labeling : Clearly label all containers with the peptide name, concentration, date, and any known hazards.

Disposal Plan: Waste Management

Peptide waste should be treated as chemical waste and must not be disposed of down the drain or in regular trash.

  • Solid Waste : All contaminated consumables, including pipette tips, tubes, gloves, and vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused peptide solutions and contaminated buffers should be collected in a separate, sealed, and clearly labeled chemical waste container. It's good practice to segregate halogenated and non-halogenated solvent waste.

  • Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation : If the powder is inhaled, move the individual to fresh air. Seek medical attention.

  • Spill : In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminant. Collect all cleanup materials in a sealed container for hazardous waste disposal.

Workflow for Safe Handling of Orphanin FQ(1-11)

cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) prep_hood Prepare Workspace in Chemical Fume Hood prep_ppe->prep_hood handle_vial Equilibrate Vial to Room Temperature prep_hood->handle_vial Proceed to Handling handle_reconstitute Reconstitute Peptide (Add Solvent, Swirl Gently) handle_vial->handle_reconstitute handle_label Label Solution Clearly handle_reconstitute->handle_label disp_solid Collect Solid Waste (Tips, Gloves, Vials) handle_label->disp_solid After Experiment disp_liquid Collect Liquid Waste (Unused Solutions) handle_label->disp_liquid After Experiment disp_container Store in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_ehs Arrange Disposal via Institutional EHS disp_container->disp_ehs

Caption: Workflow for the safe handling and disposal of Orphanin FQ(1-11).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orphanin FQ(1-11)
Reactant of Route 2
Orphanin FQ(1-11)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.